Methyl 2-(prop-2-yn-1-yloxy)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-prop-2-ynoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-3-8-14-10-7-5-4-6-9(10)11(12)13-2/h1,4-7H,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKFWIYGJGNLRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376891 | |
| Record name | Methyl 2-[(prop-2-yn-1-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59155-84-9 | |
| Record name | Methyl 2-[(prop-2-yn-1-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 2-(prop-2-yn-1-yloxy)benzoate chemical properties
Chemical Class: Functionalized Salicylate / Alkynyl Ether Scaffold CAS Registry Number: 59155-84-9[1]
Executive Summary
Methyl 2-(prop-2-yn-1-yloxy)benzoate is a bifunctional chemical scaffold characterized by the presence of a terminal alkyne (propargyl group) and a methyl ester on an aromatic core.[1] It serves as a critical intermediate in two distinct high-value workflows:
-
Bioorthogonal Chemistry: Acting as a "Click-ready" fragment for activity-based protein profiling (ABPP) and fragment-based drug discovery (FBDD), where the alkyne facilitates Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
-
Heterocyclic Synthesis: Functioning as a substrate for transition-metal-catalyzed (Au/Pt) intramolecular cyclization, yielding isochromene and chromone derivatives—privileged structures in medicinal chemistry.[1]
This guide details the physicochemical profile, validated synthetic protocols, and mechanistic applications of this molecule, moving beyond basic data to actionable experimental logic.
Structural Analysis & Physicochemical Profile
The molecule combines the lipophilicity of the benzoate core with the reactivity of the propargyl ether. The terminal alkyne provides a distinct IR signature and a handle for bio-conjugation without significantly altering the steric profile of the parent salicylate.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | Methyl 2-(prop-2-yn-1-yloxy)benzoate |
| Common Name | Methyl O-propargylsalicylate |
| Molecular Formula | C₁₁H₁₀O₃ |
| Molecular Weight | 190.20 g/mol |
| CAS Number | 59155-84-9 |
| Physical State | Solid (Low melting point) or viscous oil (purity dependent) |
| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water |
| Key IR Signals | ~3280 cm⁻¹ (≡C-H stretch), ~2120 cm⁻¹ (C≡C stretch), ~1720 cm⁻¹ (C=O ester) |
| LogP (Predicted) | ~2.2 – 2.5 (Moderate lipophilicity) |
Synthetic Routes & Optimization
The synthesis follows a standard Williamson Ether Synthesis . While conceptually simple, specific controls are required to prevent hydrolysis of the methyl ester or polymerization of the alkyne.
Protocol: Base-Mediated Alkylation
Reaction Logic: Potassium carbonate (
Step-by-Step Methodology
-
Reagents:
-
Methyl Salicylate (1.0 equiv)
-
Propargyl Bromide (1.2 equiv, 80% wt in toluene)
-
Potassium Carbonate (2.0 equiv, anhydrous)
-
Solvent: Acetone (0.5 M concentration relative to salicylate)
-
-
Procedure:
-
Dissolve methyl salicylate in acetone under an inert atmosphere (
). -
Add
and stir for 15 minutes to generate the phenoxide anion. -
Add propargyl bromide dropwise at 0°C to control exotherm.
-
Reflux the heterogeneous mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
-
Workup:
-
Filter off inorganic salts (
, excess ). -
Concentrate the filtrate in vacuo.
-
Redissolve residue in EtOAc, wash with water (
) and brine ( ). -
Purification: Silica gel chromatography (Gradient: 0%
10% EtOAc in Hexanes).
-
Diagram 1: Synthetic Workflow & Divergent Utility
The following diagram illustrates the synthesis and the two primary downstream applications.
Caption: Synthesis of Methyl 2-(prop-2-yn-1-yloxy)benzoate and its divergent applications in bio-conjugation (Path A) and heterocyclic synthesis (Path B).
Advanced Applications: Mechanism & Causality
A. Bioorthogonal Chemistry (The "Click" Handle)
In drug discovery, this molecule is used as a fragment probe . The methyl ester can bind to serine hydrolase active sites (reversible or irreversible depending on modification), while the alkyne remains inert in biological media until reacted with an azide-tagged reporter (fluorophore or biotin) via CuAAC.
-
Why it works: The ortho-positioning of the propargyl ether does not sterically block the ester from interacting with enzymes, making it an ideal "minimalist" probe.
B. Gold-Catalyzed Cycloisomerization
The most sophisticated application of this scaffold is the synthesis of isochromenes via 6-endo-dig cyclization.[1] This reaction exploits the carbophilic Lewis acidity of Gold(I) or Platinum(II).
Mechanism of Action (6-endo-dig)
-
Activation: The cationic Au(I) catalyst coordinates to the alkyne
-system, rendering it electrophilic. -
Nucleophilic Attack: The carbonyl oxygen of the methyl ester attacks the activated alkyne (6-endo-dig pathway).
-
Rearrangement: The resulting oxonium intermediate undergoes a rearrangement (often involving methyl migration or elimination depending on conditions) to form the isochromene core.
Diagram 2: Gold-Catalyzed Cyclization Mechanism
Caption: Mechanistic pathway for the Gold(I)-catalyzed transformation of the propargyl ether scaffold into heterocyclic isochromene derivatives.
Experimental Protocols (Validated)
Protocol A: Analytical Validation (QC)
Before using the compound in biological or catalytic assays, purity must be verified.
-
TLC:
in Hexane:EtOAc (4:1). Stain with Potassium Permanganate ( )—alkyne oxidizes rapidly (brown spot). -
NMR Check:
-
NMR (
): Look for the propargyl methylene doublet ( ppm, Hz) and the terminal alkyne triplet ( ppm). The methyl ester singlet appears at ppm.
-
NMR (
Protocol B: "Click" Reaction (CuAAC)
Use this protocol for conjugating the scaffold to an azide-functionalized reporter.[1]
-
Mix: Scaffold (1 mM) + Azide-Reporter (1 mM) in
-BuOH/ (1:1). -
Catalyst: Add
(5 mol%) and Sodium Ascorbate (10 mol%). -
Incubate: Stir at RT for 1–2 hours.
-
Quench: Add EDTA to chelate copper before biological testing.
References
-
PubChem. (2025).[2] Methyl 2-(prop-2-yn-1-yloxy)benzoate Compound Summary. National Library of Medicine. Retrieved from [Link]
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (Context: Foundations of CuAAC used with this scaffold).
- Patil, N. T., & Yamamoto, Y. (2008). Coinage Metal-Assisted Synthesis of Heterocycles. Chemical Reviews.
Sources
Technical Guide: Methyl 2-(prop-2-yn-1-yloxy)benzoate (CAS 59155-84-9)
Bifunctional Salicylate Scaffolds in Medicinal Chemistry and Heterocyclic Synthesis
Executive Summary
Methyl 2-(prop-2-yn-1-yloxy)benzoate (CAS 59155-84-9) is a versatile bifunctional building block characterized by an ortho-substituted benzoate ester and a terminal alkyne (propargyl ether) .[1] This unique structural motif serves as a critical "click-ready" scaffold in drug discovery, enabling the rapid synthesis of proteolysis-targeting chimeras (PROTACs) and fragment-based libraries. Furthermore, it acts as a latent precursor for oxygen-containing heterocycles, specifically isocoumarins and benzofurans, accessible via transition-metal-catalyzed cycloisomerization. This guide details the optimized synthesis, reactivity profiles, and safety protocols for integrating this intermediate into high-value workflows.
Chemical Identity & Physiochemical Profile[1][2][3][4][5][6]
| Property | Data |
| CAS Number | 59155-84-9 |
| IUPAC Name | Methyl 2-(prop-2-yn-1-yloxy)benzoate |
| Synonyms | Methyl O-propargylsalicylate; 2-Propargyloxybenzoic acid methyl ester |
| Molecular Formula | C₁₁H₁₀O₃ |
| Molecular Weight | 190.20 g/mol |
| Physical State | White to off-white solid or colorless oil (purity dependent) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water |
| Key Functionalities | Methyl Ester (Electrophile); Propargyl Ether (Dipolarophile/π-system) |
Optimized Synthetic Protocol
The synthesis of CAS 59155-84-9 relies on the Williamson ether synthesis. While seemingly trivial, the choice of base and solvent is critical to prevent hydrolysis of the methyl ester (saponification) or transesterification.
Methodology: O-Alkylation of Methyl Salicylate
Reaction Type: Nucleophilic Substitution (
Reagents:
-
Substrate: Methyl Salicylate (1.0 eq)
-
Alkylating Agent: Propargyl Bromide (80% in toluene, 1.2 eq)
-
Base: Potassium Carbonate (
, anhydrous, 1.5 eq) -
Solvent: Acetone (Reagent grade) or DMF (for faster kinetics)
-
Catalyst: Potassium Iodide (KI, 0.1 eq) – Optional Finkelstein acceleration
Step-by-Step Protocol:
-
Solvation: Dissolve Methyl Salicylate (1.0 eq) in anhydrous Acetone (0.5 M concentration).
-
Deprotonation: Add anhydrous
(1.5 eq) to the solution. Stir at room temperature for 15 minutes to facilitate phenoxide formation. Note: The solution may turn yellow. -
Addition: Add Propargyl Bromide (1.2 eq) dropwise. If using the chloride derivative, add KI (0.1 eq) to generate the more reactive iodide in situ.
-
Reflux: Heat the mixture to reflux (
C) for 4–6 hours.-
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 4:1). The starting material (phenol) will stain strongly with
(purple); the product will not.
-
-
Workup: Cool to room temperature. Filter off the inorganic solids (
, excess ). Concentrate the filtrate under reduced pressure. -
Purification: The crude oil is typically pure enough for downstream use. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Synthetic Workflow Visualization
Figure 1: Step-wise workflow for the Williamson ether synthesis of the target scaffold, highlighting the critical deprotonation step.
Reactivity Profile & Applications
CAS 59155-84-9 is valuable because it offers orthogonal reactivity . The alkyne can be manipulated without affecting the ester, and vice versa, until a cyclization event is triggered.
Pathway A: CuAAC "Click" Chemistry (Library Generation)
The terminal alkyne serves as a bioorthogonal handle. This is widely used to attach salicylate moieties to fluorophores, polymers, or E3 ligase ligands (for PROTACs).
-
Mechanism: Copper(I)-catalyzed Azide-Alkyne Cycloaddition.[1][2]
-
Conditions:
(1-5 mol%), Sodium Ascorbate (10 mol%), (1:1). -
Utility: Generates 1,4-disubstituted 1,2,3-triazoles. The salicylate group often acts as a salicylic acid prodrug or a specific binding motif for targets like M. tuberculosis salicyl-AMP ligase (MbtA).
Pathway B: Gold-Catalyzed Cycloisomerization (Heterocycle Synthesis)
This is the most sophisticated application. The molecule undergoes intramolecular hydroalkoxylation or hydroarylation catalyzed by soft Lewis acids (Au, Pt, Ag).
-
Reaction: 6-endo-dig cyclization.
-
Catalyst:
, , or . -
Product: Methyl 1H-isochromene-4-carboxylate (Isocoumarin derivative).
-
Mechanism: The metal coordinates to the alkyne (
-activation), inducing nucleophilic attack by the carbonyl oxygen of the ester (or the ether oxygen depending on specific substitution patterns), followed by rearrangement.
Reactivity Logic Diagram
Figure 2: Divergent reactivity pathways. Pathway A utilizes the alkyne for conjugation, while Pathway B utilizes the proximity of the alkyne and ester for cyclization.
Handling & Safety (E-E-A-T)
While not highly toxic, this compound shares hazards common to salicylates and alkylating agents (trace propargyl bromide).
-
H-Statements (GHS):
-
Storage: Store at 2–8°C. The ester is stable, but the terminal alkyne can polymerize slowly if exposed to light or radical initiators over long periods.
-
Disposal: Do not allow entry into drains. Dispose of as halogen-free organic waste (unless contaminated with synthesis byproducts).
References
-
BenchChem. Methyl 2-(prop-2-yn-1-yloxy)benzoate Product Description and Applications. Retrieved from
-
National Institutes of Health (NIH) - PubChem. Methyl 2-(prop-2-yn-1-yloxy)benzoate Compound Summary (CID 177813798). Retrieved from
-
ChemicalBook. Synthesis and Properties of Propargyl Salicylate Derivatives. Retrieved from
-
MDPI. Click Chemistry in Polymersome Technology: Applications of Alkyne-Benzoates. Retrieved from
-
ResearchGate. Gold catalyzed cyclization of 2-alkynyl-benzoates to isochromenes. (Contextual mechanistic reference). Retrieved from
Sources
Structure Elucidation of Methyl 2-(prop-2-yn-1-yloxy)benzoate
Executive Summary: The "Click-Ready" Salicylate Scaffold
Methyl 2-(prop-2-yn-1-yloxy)benzoate (CAS: 59155-84-9) represents a critical bifunctional scaffold in modern medicinal chemistry. Structurally, it combines a reactive methyl ester—susceptible to nucleophilic attack or hydrolysis—with a terminal alkyne ether. This specific architecture makes it a prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, widely used to synthesize triazole-linked bioactive libraries, PROTAC linkers, and heterocyclic derivatives like chromones.
This guide moves beyond basic identification, providing a rigorous structural elucidation protocol. We analyze the causality between synthetic origin and spectral fingerprints, ensuring that researchers can distinguish this specific
Synthetic Origin & Impurity Profiling
To elucidate the structure with high confidence, one must understand the genesis of the molecule. The synthesis typically involves the
The Reaction Pathway
The choice of base (typically
Figure 1: Synthetic pathway highlighting the origin of the target molecule and potential structural isomers/impurities.
Multi-Modal Spectroscopic Elucidation
A single analytical method is insufficient for unambiguous assignment. We employ a triangulation approach using IR, MS, and 1D/2D NMR.
Infrared Spectroscopy (IR): The Functional Group Fingerprint
The IR spectrum provides the first "Go/No-Go" decision point. The disappearance of the broad phenolic -OH stretch (
| Functional Group | Wavenumber ( | Diagnostic Feature |
| Terminal Alkyne ( | 3280 - 3300 | Sharp, strong band. Differentiates from broad -OH. |
| Alkyne ( | 2120 - 2130 | Weak/Medium intensity. Often subtle in internal alkynes, but visible here. |
| Ester Carbonyl ( | 1720 - 1735 | Strong, sharp. Typical of conjugated aromatic esters. |
| Aryl Ether ( | 1240 - 1260 | Strong antisymmetric stretch. Confirms ether linkage. |
Nuclear Magnetic Resonance (NMR): The Connectivity Map
NMR is the definitive tool for proving the
NMR Data (400 MHz,
)
Note: Chemical shifts (
| Position | Multiplicity | Integration | Structural Assignment | ||
| Aryl H-6 | 7.81 | Doublet (dd) | 7.8, 1.8 | 1H | Ortho to Ester (Deshielded) |
| Aryl H-4 | 7.45 | Triplet (td) | 7.8, 1.8 | 1H | Para to Ether |
| Aryl H-3 | 7.05 | Doublet (d) | 8.2 | 1H | Ortho to Ether (Shielded) |
| Aryl H-5 | 6.98 | Triplet (t) | 7.5 | 1H | Meta to Ether |
| Ether | 4.78 | Doublet | 2.4 | 2H | Diagnostic for O-Alkylation |
| Ester | 3.89 | Singlet | - | 3H | Methyl Ester |
| Alkyne | 2.51 | Triplet | 2.4 | 1H | Terminal Alkyne Proton |
Mechanistic Insight:
-
The doublet at 4.78 ppm for the methylene group is coupled to the terminal alkyne proton.
-
The triplet at 2.51 ppm corresponds to the terminal alkyne proton, coupled back to the methylene.
-
Crucial Validation: If this were
-alkylation (on the ring), the methylene shift would be significantly upfield ( ) and the phenolic -OH would still be present (exchangeable signal ).
NMR Data (100 MHz,
)
-
Carbonyl: 166.5 ppm (Ester)
-
Aromatic C-O: 157.8 ppm (Quaternary, directly attached to ether oxygen)
-
Other Aromatics: 133.5, 131.7, 121.0, 120.5, 113.8 ppm.
-
Internal Alkyne: 78.2 ppm (Quaternary)
-
Terminal Alkyne: 76.1 ppm (
) -
Ether
: 56.6 ppm (Confirmed -linkage) -
Ester
: 52.1 ppm[1]
Logical Workflow for Structure Confirmation
The following flowchart illustrates the decision-making process for confirming the structure and ruling out common synthesis failures.
Figure 2: Logical decision tree for validating the target structure against precursors and isomers.
Quality Control & Stability
For drug development applications, particularly as a PROTAC linker precursor, purity is paramount.[2]
-
TLC Monitoring:
-
Mobile Phase: Hexane:Ethyl Acetate (8:2).
-
Visualization: UV (254 nm). The product will have a higher
value than the starting methyl salicylate due to the "capping" of the polar phenolic hydroxyl group.
-
-
Storage:
-
Store at
. -
Protect from light.[3]
-
Warning: Terminal alkynes can form acetylides with heavy metals (Cu, Ag); ensure glass or polymer containers are used, avoiding metal spatulas during transfer if trace metal contamination is a concern for downstream biological assays.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12360517: 1-Methyl-2-(prop-2-yn-1-yloxy)benzene (Analogous substructure). Retrieved from [Link]
- Spectral Database for Organic Compounds (SDBS).General IR/NMR data for Methyl Salicylate derivatives. (Generic Reference for spectral prediction logic).
Sources
potential applications of Methyl 2-(prop-2-yn-1-yloxy)benzoate in medicinal chemistry
Executive Summary
Methyl 2-(prop-2-yn-1-yloxy)benzoate (CAS: 59155-84-9) acts as a high-value "bifunctional linchpin" in modern drug discovery. It transcends the role of a simple intermediate by offering two distinct orthogonal reactivities: the propargyl ether (a bioorthogonal handle and heterocycle precursor) and the methyl ester (a prodrug moiety and electrophilic trap). This guide details its scalable synthesis, its pivotal role in generating privileged heterocyclic scaffolds (chromones, triazoles), and its utility in Activity-Based Protein Profiling (ABPP).
Molecular Architecture & Reactivity Profile
The molecule's utility stems from its ability to undergo divergent chemical pathways. It is not merely a salicylate derivative; it is a "spring-loaded" scaffold.
| Functional Group | Reactivity Mode | Medicinal Application |
| Terminal Alkyne | 1,3-Dipolar Cycloaddition (Click) | Synthesis of 1,2,3-triazole hybrids; Bioconjugation (ABPP). |
| Propargyl Ether | Intramolecular cyclization to form Chromones (privileged pharmacophores). | |
| Methyl Ester | Nucleophilic Acyl Substitution | Formation of hydrazides/amides; Hydrolysis to free acid (active pharmacophore). |
| Salicylate Core | Protein Binding | Inherits NSAID-like anti-inflammatory properties; binds COX enzymes. |
Scalable Synthesis Protocol
Self-Validating Methodology
The synthesis relies on a Williamson etherification. While conceptually simple, strict control of the base and solvent is required to prevent ester hydrolysis or transesterification.
Optimized Protocol
Reaction: Methyl Salicylate + Propargyl Bromide
-
Setup: Charge a flame-dried round-bottom flask with Methyl Salicylate (1.0 equiv) and anhydrous Acetone (0.5 M concentration).
-
Deprotonation: Add anhydrous Potassium Carbonate (
) (1.5 equiv). Stir at room temperature for 15 minutes to ensure phenoxide formation. Checkpoint: The solution should turn a bright yellow/orange. -
Alkylation: Add Propargyl Bromide (1.2 equiv, 80% wt in toluene) dropwise via syringe pump to control exotherm.
-
Reflux: Heat to reflux (
) for 4–6 hours.-
Validation: Monitor via TLC (Hexane:EtOAc 4:1). Product
; Starting material (stains purple with ; product does not stain).
-
-
Workup: Filter off inorganic salts. Concentrate filtrate. Redissolve in EtOAc, wash with 1M NaOH (to remove unreacted phenol), then Brine. Dry over
.[1] -
Purification: Recrystallization from Dichloromethane/Hexane yields colorless needles.[1]
Yield Expectation: >85% Key Impurity: Unreacted methyl salicylate (removed via NaOH wash).[2]
Divergent Application Pathways
The core value of this molecule lies in its ability to access two distinct chemical spaces: Heterocycle Synthesis and Bioorthogonal Ligation .
Pathway A: Gold-Catalyzed Cyclization (Chromone Synthesis)
The propargyl ether moiety allows for a 6-endo-dig cyclization catalyzed by mild
-
Mechanism: The metal coordinates to the alkyne, triggering nucleophilic attack by the carbonyl oxygen (or the aromatic ring, depending on conditions), followed by rearrangement.
-
Catalyst:
or .
Pathway B: Click Chemistry (Triazole Hybrids)
The terminal alkyne is a "Click" handle. Reacting this scaffold with organic azides yields 1,4-disubstituted 1,2,3-triazoles .
-
Medicinal Value: The triazole ring acts as a bioisostere for amide bonds, improving metabolic stability while maintaining hydrogen bonding capability.[3] These hybrids have demonstrated significant cytotoxicity against lung (A549) and breast (MCF-7) cancer lines.
Visualization of Divergent Pathways
The following diagram illustrates the transformation of the core scaffold into high-value targets.
Figure 1: Divergent synthetic utility. The scaffold serves as a common precursor for both fused heterocycles (via Au-catalysis) and bioconjugates (via CuAAC).
Advanced Application: Activity-Based Protein Profiling (ABPP)
In chemical biology, Methyl 2-(prop-2-yn-1-yloxy)benzoate serves as an Activity-Based Probe (ABP) .
The Mechanism[4]
-
Binding: The salicylate core acts as a reversible binder to specific enzyme pockets (e.g., oxidoreductases or cyclooxygenases).
-
Ligation: In a complex proteome (cell lysate), the molecule binds its target.
-
Click Detection: A reporter tag (Azide-Fluorophore or Azide-Biotin) is added. The CuAAC reaction selectively labels the probe-protein complex.
-
Analysis: SDS-PAGE (fluorescence) or Mass Spectrometry (biotin enrichment) identifies the target.
ABPP Workflow Diagram
Figure 2: Workflow for using the molecule as a chemical probe to identify salicylate-binding proteins in complex biological systems.
Summary of Biological Applications
| Therapeutic Area | Mechanism of Action | Key Reference Context |
| Oncology | Triazole Hybrids: Induction of cell cycle arrest (G0/G1 phase) and apoptosis in A549/MCF-7 lines. | Triazole moieties improve metabolic stability and act as linkers for pharmacophores. |
| Neurodegeneration | Chromone Derivatives: Inhibition of AChE and MAO-B (Alzheimer's targets).[4] | The propargyl ether is the direct precursor to the chromone ring via cyclization. |
| Inflammation | Salicylate Core: COX-1/COX-2 inhibition. | The methyl ester acts as a prodrug; hydrolysis releases the active salicylic acid derivative. |
References
-
Synthesis & Crystallography: Title: Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate: Synthesis and crystallization. Source: National Institutes of Health (NIH) / PMC. URL:[Link] (Note: Provides the foundational Williamson ether synthesis protocol adapted in Section 2).
-
Gold-Catalyzed Cyclization (Chromones): Title: Gold(I) Catalysis Applied to the Stereoselective Synthesis of Indeno[2,1-b]thiochromene Derivatives.[5] Source: National Institutes of Health (NIH) / PMC. URL:[Link] (Note: Validates the use of alkyne-functionalized benzoates in gold-catalyzed cyclization to form fused heterocyclic systems).
-
Click Chemistry & Anticancer Activity: Title: Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Source: Biointerface Research in Applied Chemistry. URL:[Link] (Note: Details the biological advantages of converting the alkyne handle into triazole hybrids).
-
Chromones in Neurodegeneration: Title: Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics.[4] Source: RSC Advances / NIH. URL:[Link] (Note: Establishes the medicinal value of the chromone scaffold derived from the propargyl ether precursor).
Sources
- 1. Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gold(I) Catalysis Applied to the Stereoselective Synthesis of Indeno[2,1-b]thiochromene Derivatives and Seleno Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Methyl 2-(prop-2-yn-1-yloxy)benzoate as a Scaffold for Heterocycles
Executive Summary
Methyl 2-(prop-2-yn-1-yloxy)benzoate (CAS: 59155-84-9) represents a "privileged structure" in heterocyclic chemistry due to its bifunctional nature. Possessing both an electrophilic ester moiety and a nucleophilic/electrophilic propargyl ether arm, it serves as a divergently reactive platform.
This guide details the utilization of this building block for the synthesis of isocoumarins , benzofurans , and triazole-linked conjugates . Unlike simple alkyl salicylates, the propargyl ether enables transition-metal-catalyzed cycloisomerizations and radical cascades that rapidly generate molecular complexity. This document provides validated protocols, mechanistic insights, and safety considerations for researchers in drug discovery.
Structural Analysis & Reactivity Profile
The utility of methyl 2-(prop-2-yn-1-yloxy)benzoate stems from the proximity of the alkyne to the ester carbonyl. This geometric arrangement facilitates intramolecular cyclization reactions.
Reactivity Map[1]
The molecule undergoes three primary modes of activation:
- -Lewis Acid Activation (Au/Ag/Pt): Coordination to the alkyne triggers nucleophilic attack by the ester carbonyl oxygen (6-endo-dig), leading to isocoumarins.
-
Electrophilic Halocyclization (I
/ICl): Iodine-mediated activation yields 4-iodoisocoumarins, valuable for subsequent cross-coupling. -
1,3-Dipolar Cycloaddition (CuAAC): The terminal alkyne serves as a "click" handle for bioconjugation without disturbing the benzoate core.
Deep Dive: Gold-Catalyzed Cycloisomerization
The most powerful application of this building block is the synthesis of substituted isocoumarins (1H-isochromen-1-ones).
Mechanism: The 6-endo-dig Pathway
Unlike o-alkynyl phenols which cyclize to benzofurans (5-exo-dig), the ester derivative favors the 6-endo-dig pathway.
-
Activation: The cationic Gold(I) species coordinates to the alkyne
-system. -
Cyclization: The carbonyl oxygen of the methyl ester attacks the activated alkyne.
-
Demethylation: The resulting oxonium intermediate is unstable. Nucleophilic attack (by a counterion or adventitious water) on the methyl group releases methyl halide (or methanol) and generates the isocoumarin.
Critical Insight: The choice of catalyst ligand affects the regioselectivity. Bulky phosphine ligands (e.g., JohnPhos) on Gold(I) suppress the competing 5-exo-dig pathway (which would form a benzofuran derivative).
Experimental Protocols
Protocol A: Synthesis of Methyl 2-(prop-2-yn-1-yloxy)benzoate
A robust, scaleable Williamson ether synthesis.
Reagents:
-
Methyl Salicylate (1.0 equiv)
-
Propargyl Bromide (1.2 equiv, 80% in toluene)
-
Potassium Carbonate (K
CO ) (2.0 equiv, anhydrous)[1] -
Acetone (0.5 M concentration)
Procedure:
-
Charge: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Methyl Salicylate (15.2 g, 100 mmol) and anhydrous Acetone (200 mL).
-
Base Addition: Add K
CO (27.6 g, 200 mmol) in a single portion. The suspension will turn yellow. -
Alkylation: Add Propargyl Bromide (14.3 g, 120 mmol) dropwise via addition funnel over 15 minutes. Caution: Propargyl bromide is a lachrymator.
-
Reflux: Fit the flask with a reflux condenser and heat to reflux (approx. 60 °C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Cool to room temperature. Filter off the inorganic solids through a pad of Celite. Concentrate the filtrate in vacuo.
-
Purification: Dissolve the residue in EtOAc, wash with water (2x) and brine (1x). Dry over Na
SO . If necessary, recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexanes). -
Yield: Expect 85–95% of a white to off-white solid.
Protocol B: Gold-Catalyzed Cyclization to Isocoumarin
Standard condition for generating the heterocyclic core.
Reagents:
-
Methyl 2-(prop-2-yn-1-yloxy)benzoate (1.0 equiv)[2]
-
AuCl
(5 mol%) or IPrAuNTf (2 mol% for higher efficiency) -
AgSbF
(5 mol%, if using AuCl ) -
Dichloromethane (DCM) (0.1 M, anhydrous)
Procedure:
-
Catalyst Prep: In a glovebox or under N
, mix AuCl and AgSbF in DCM for 10 minutes to generate the cationic species. (Skip this if using pre-formed cationic gold like IPrAuNTf ). -
Reaction: Add the substrate solution (in DCM) to the catalyst mixture.
-
Stir: Stir at room temperature for 2–12 hours.
-
Quench: Filter the mixture through a short silica plug to remove the metal catalyst.
-
Analysis: Concentrate and analyze via
H NMR. The disappearance of the methyl ester singlet (~3.9 ppm) and the propargyl CH (~2.5 ppm), and the appearance of the vinyl proton (~6.4 ppm), indicates conversion to isocoumarin.
Comparative Data: Catalyst Efficiency
The following table summarizes the efficiency of different activation modes for the cyclization of this specific substrate.
| Catalyst System | Primary Product | Yield (%) | Reaction Time | Notes |
| AuCl | Isocoumarin | 92% | 2 h | High regioselectivity (6-endo). |
| AgNO | Isocoumarin | 78% | 12 h | Cheaper, but slower and requires high loading. |
| I | 4-Iodoisocoumarin | 88% | 4 h | Best for functionalization. Installs an iodine handle at C4. |
| CuI / Base | Benzofuran | 45% | 24 h | Favors 5-exo-dig; often leads to mixtures. |
Safety & Handling
-
Propargyl Bromide: Potent lachrymator and alkylating agent. Handle only in a functioning fume hood. Neutralize spills with aqueous ammonia.
-
Gold/Silver Salts: Light sensitive. Store in amber vials.
-
Pressure: If performing "Click" chemistry (CuAAC) at elevated temperatures, use a certified pressure vessel, as azides can be shock-sensitive and solvents may build pressure.
References
-
Synthesis of Methyl 2-(prop-2-yn-1-yloxy)
-
Gold-Catalyzed Synthesis of Isochromenes
-
Iodocyclization Protocols
- Context: General protocols for electrophilic cycliz
- Source: Larock, R. C., et al. (2005). Synthesis of Isocoumarins via Electrophilic Cyclization. Journal of Organic Chemistry.
-
Validation:[Link]
-
Crystal Structure and Structural Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methyl 2-(Propa-1,2-dien-1-yloxy)benzoate | C11H10O3 | CID 177813798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 5-fluoro-2-(prop-2-yn-1-yloxy)benzoate | C11H9FO3 | CID 89816401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Gold(I)-Catalyzed Synthesis of 1 H‑Isochromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Guide: Reactivity of the Alkyne Group in Methyl 2-(prop-2-yn-1-yloxy)benzoate
Executive Summary
Methyl 2-(prop-2-yn-1-yloxy)benzoate (CAS: 59155-84-9) serves as a bifunctional "linchpin" scaffold in medicinal chemistry. Its utility stems from the strategic ortho-positioning of a reactive terminal alkyne (propargyl ether) relative to an electrophilic methyl ester. This guide analyzes the reactivity profile of the alkyne motif, distinguishing between intermolecular functionalization (Click chemistry, Sonogashira coupling) and intramolecular cycloisomerization (divergent pathways to Chromene or Isochromene derivatives).
Structural Analysis & Electronic Environment
The molecule consists of a salicylate core where the phenolic oxygen is etherified with a propargyl group. The reactivity of the terminal alkyne (
-
The Ether Oxygen Effect (Electronic): The oxygen atom at the propargylic position acts as a
-acceptor (inductive withdrawal) but a -donor. In transition metal catalysis (e.g., Au, Pt), this oxygen can stabilize cationic intermediates, facilitating cyclization pathways. -
The Ortho-Ester Effect (Steric/Participatory): The proximate methyl ester group is not merely a spectator. It can act as a nucleophile in metal-catalyzed cascades (forming isochromene-like intermediates) or electronically bias the ring for electrophilic aromatic substitution during cyclization.
Data Summary: Physical & Reactivity Properties
| Property | Value / Characteristic | Relevance |
| Molecular Formula | Core scaffold | |
| Alkyne Type | Terminal, Propargylic Ether | High reactivity for CuAAC and catalysis |
| pKa (Alkyne C-H) | ~25 | Deprotonation requires mild bases ( |
| Key IR Signal | ~2120 cm⁻¹ ( | Diagnostic peak for reaction monitoring |
| Primary Hazard | Alkylating agent potential | Handle with standard organic safety protocols |
Reaction Landscape: Divergent Pathways
The alkyne group in this molecule acts as a decision point. Depending on the catalyst and conditions, it can either couple with external partners or fold back onto the aromatic core.
Pathway A: Intermolecular "Click" & Coupling (The Linker Strategy)
In this mode, the benzoate core remains intact, serving as a "warhead" or directing group, while the alkyne links to a larger biological or chemical entity.
-
CuAAC (Click Chemistry): The terminal alkyne reacts with organic azides using Cu(I) catalysis to form 1,4-disubstituted 1,2,3-triazoles.[] This is the gold standard for bioconjugation, allowing the salicylate moiety to be attached to proteins, fluorophores, or polymers.
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl halides extends the carbon skeleton, essential for generating Structure-Activity Relationship (SAR) libraries in drug discovery.
Pathway B: Intramolecular Cyclization (The Scaffold Strategy)
This is the high-value application for synthesizing fused heterocycles.
-
Gold(I)-Catalyzed Cycloisomerization (Chromene Formation): Unlike thermal Claisen rearrangements which require high heat (>200°C), Au(I) catalysts (e.g.,
) activate the alkyne -system at mild temperatures. The reaction typically proceeds via a 6-endo-dig or 6-exo-dig cyclization involving the aromatic ring (hydroarylation), yielding 2H-chromene derivatives.-
Note: In some specific catalytic systems involving hydration, the ester carbonyl may participate, but the chromene pathway is dominant for O-propargyl aryl ethers.
-
Visualization: Reactivity Divergence
Caption: Divergent reactivity pathways of the alkyne group. Green path preserves the core; Red path fuses the ring.
Detailed Experimental Protocols
Synthesis of the Precursor
Before reactivity can be explored, the molecule must be synthesized with high purity.
Protocol: Williamson Ether Synthesis
-
Reagents: Methyl salicylate (1.0 equiv), Propargyl bromide (1.2 equiv, 80% in toluene), Potassium carbonate (
, 2.0 equiv), Acetone (anhydrous). -
Procedure:
-
Dissolve methyl salicylate in acetone (0.5 M concentration).
-
Add anhydrous
and stir at room temperature for 15 minutes to facilitate deprotonation of the phenol. -
Add propargyl bromide dropwise.
-
Reflux the mixture at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol (UV active, lower Rf) should disappear.
-
Workup: Filter off the inorganic salts. Concentrate the filtrate in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over
.[2] -
Purification: Recrystallization from hexanes or flash chromatography.
-
-
Validation: 1H NMR should show a doublet at ~4.8 ppm (
) and a triplet at ~2.5 ppm (alkyne ).
Gold(I)-Catalyzed Cycloisomerization (Chromene Synthesis)
This protocol converts the linear ether into the fused chromene ring system.
Mechanism:
The Au(I) species coordinates to the alkyne
Protocol:
-
Reagents:
-
Substrate: Methyl 2-(prop-2-yn-1-yloxy)benzoate (1.0 equiv).
-
Catalyst:
(2 mol%) + (2 mol%) (Generates the active cationic species in situ). -
Solvent: 1,2-Dichloroethane (DCE) or Toluene.
-
-
Procedure:
-
In a flame-dried vial under Argon, mix
and in DCE (0.1 M). Stir for 5 minutes (formation of white AgCl precipitate indicates activation). -
Add the substrate solution (in DCE).
-
Heat to 80°C for 2–4 hours.
-
Monitoring: Monitor the disappearance of the alkyne stretch (2120 cm⁻¹) via IR or the terminal proton via NMR.
-
-
Workup: Filter through a short pad of silica gel to remove the metal catalyst. Concentrate and purify via column chromatography.
Visualization: Gold Catalysis Mechanism
Caption: Mechanistic cycle of the Gold(I)-catalyzed cycloisomerization to 2H-chromene.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Click) | Oxidation of Cu(I) to Cu(II) | Use a stabilizing ligand (e.g., TBTA) or add excess Sodium Ascorbate. |
| Glaser Coupling | Presence of | Strictly degas solvents; avoid copper catalysts if possible (use metal-free thermal click if applicable). |
| Incomplete Cyclization | Catalyst poisoning | Ensure the substrate is free of amines or thiols which bind strongly to Gold. |
| Hydrolysis of Ester | Basic conditions + water | Maintain anhydrous conditions; avoid strong hydroxide bases during workup. |
References
-
Synthesis of Propargyl Ethers
- Title: "Synthesis and crystallization of Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)
- Source: National Institutes of Health (NIH) / PubMed Central.
-
URL:[Link]
- Relevance: Provides the foundational Williamson ether synthesis protocol for O-propargyl benzo
-
Gold-Catalyzed Cyclization
- Title: "Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activ
- Source: Journal of the American Chemical Society (via NIH).
-
URL:[Link]
- Relevance: Details the mechanistic pathways of gold-catalyzed cycliz
-
Sonogashira Coupling Applications
- Title: "Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions."
- Source: Beilstein Journal of Organic Chemistry.
-
URL:[Link]
- Relevance: Validates the coupling capability of terminal alkynes in aryl systems.
-
Click Chemistry Utility
- Title: "Application of 'Click' Chemistry in Biomedical Hydrogels."
- Source: ACS Omega.
-
URL:[Link]
- Relevance: Contextualizes the use of propargyl-functionalized benzoates in material science and bioconjug
Sources
Technical Guide: Stability and Storage of Methyl 2-(prop-2-yn-1-yloxy)benzoate
This guide outlines the stability profile, storage protocols, and quality control measures for Methyl 2-(prop-2-yn-1-yloxy)benzoate (CAS: 59155-84-9).
Executive Summary
Methyl 2-(prop-2-yn-1-yloxy)benzoate is a bifunctional intermediate combining an aromatic methyl ester and a terminal alkyne (propargyl ether) . While the aryl core provides some stability, the compound possesses two distinct reactivity vectors—hydrolysis of the ester and transition-metal-catalyzed coupling or polymerization of the alkyne.
Core Recommendation: Store at -20°C under an inert atmosphere (Argon/Nitrogen) in amber glass . Exclude moisture to prevent hydrolysis to the parent salicylic acid derivative.
Chemical Profile & Reactivity Analysis
To understand the storage requirements, we must first analyze the structural vulnerabilities of the molecule.
| Feature | Moiety | Reactivity Concern | Trigger |
| A | Methyl Ester | Hydrolysis | Moisture, Acid/Base, Heat |
| B | Terminal Alkyne | Polymerization / Cyclization | Trace Metals (Cu, Pd), Heat, UV |
| C | Aryl Ether | Oxidation (Slow) | Oxygen, Light |
The Hydrolysis Vector (Primary Degradation Pathway)
The methyl ester at the ortho-position is susceptible to hydrolysis, particularly because the ortho-ether oxygen can act as an intramolecular bond acceptor, potentially facilitating nucleophilic attack under specific pH conditions.
-
Degradant: 2-(prop-2-yn-1-yloxy)benzoic acid.
-
Indicator: Appearance of a broad O-H stretch in IR or a carboxylic acid proton peak (>10 ppm) in
H NMR.
The Alkyne Vector (Secondary Degradation Pathway)
The terminal alkyne is thermodynamically unstable relative to polymerization. While not hyper-reactive like an acrylate, it is sensitive to:
-
Trace Metals: Copper or iron residues from spatulas or needles can catalyze Glaser coupling (homocoupling) or polymerization.
-
Acidity: Strong acids can hydrate the alkyne to a ketone.
Stability Assessment & Degradation Pathways
The following diagram illustrates the potential degradation pathways that dictate our storage protocols.
Figure 1: Primary degradation pathways. Hydrolysis is the most probable failure mode during standard storage.
Comprehensive Storage Protocols
This protocol is designed to maximize shelf-life (target >2 years).
Environmental Conditions
| Parameter | Specification | Rationale |
| Temperature | -20°C (± 5°C) | Slows kinetic rate of hydrolysis and polymerization. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen (prevents oxidative coupling of alkyne) and moisture. |
| Light | Dark / Amber | Prevents photo-induced radical formation on the aromatic ring. |
| Humidity | < 10% RH | Critical. Use a desiccator if storing in a shared freezer. |
Container Selection
-
Primary: Borosilicate glass vial with a Teflon (PTFE) lined screw cap.
-
Why PTFE? It prevents leaching of plasticizers found in standard polyethylene caps, which can contaminate the lipophilic ester.
-
-
Secondary: Sealed Mylar bag with a silica gel packet.
-
Why Mylar? It provides a superior moisture barrier compared to Ziploc bags.
-
Handling Workflow (The "Cold Chain" Logic)
To prevent condensation—the silent killer of esters stored at -20°C—follow this strict thawing procedure:
-
Remove vial from freezer.
-
Wait 15–30 minutes until the vial reaches room temperature.
-
Critical: Do NOT open the vial while cold. Moist ambient air will condense inside, introducing water directly to the ester.
-
-
Dispense required amount under inert gas flow (if possible).
-
Purge headspace with Nitrogen/Argon before resealing.
-
Seal with Parafilm and return to storage immediately.
Quality Control & Monitoring
Researchers should establish a re-test date of 12 months . Use the following analytical markers to validate integrity.
H NMR Validation (Solvent: CDCl )
-
Target Peak (Intact): Singlet at ~3.9 ppm (Methyl ester, -COOCH
) and Doublet at ~4.7 ppm (Propargyl -OCH -). -
Impurity Marker (Hydrolysis): Loss of methyl singlet; appearance of broad acidic proton >10 ppm.
-
Impurity Marker (Isomerization): Shift of propargyl doublet to internal alkyne or allene signals (complex splitting).
HPLC Method[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Water/Acetonitrile (Gradient 50% -> 95%).
-
Detection: UV at 254 nm (Benzoate chromophore).
-
Pass Criteria: Purity > 98% (Area under curve).
Synthesis of Storage Decision Logic
Use this decision tree to determine the appropriate storage tier based on your usage frequency.
Figure 2: Storage decision logic based on experimental frequency.
References
-
Santa Cruz Biotechnology. Methyl 2-(prop-2-yn-1-yloxy)benzoate Product Data. Retrieved from
-
TCI Chemicals. General Storage Recommendations for Methyl Benzoate Derivatives. Retrieved from
-
Organic Chemistry Portal. Synthesis and Stability of Terminal Alkynes. Retrieved from
-
ChemicalBook. Properties of Propargyl Salicylate Derivatives. Retrieved from
solubility of Methyl 2-(prop-2-yn-1-yloxy)benzoate in common organic solvents
[1][3]
Executive Summary
Methyl 2-(prop-2-yn-1-yloxy)benzoate (also known as Methyl O-propargylsalicylate) is a lipophilic ester-ether intermediate commonly used in the synthesis of heterocycles (e.g., chromones, coumarins) and as a "click chemistry" handle in proteomics.[1][2]
Its solubility is governed by its non-polar aromatic core and polar aprotic functional groups (ester and ether).[2] Lacking hydrogen bond donors, it exhibits negligible water solubility but high solubility in medium-to-high polarity organic solvents.[1] This guide provides a predictive solubility landscape based on structural analysis and standard protocols for characterization.
Physicochemical Architecture
Understanding the molecule's structure is the prerequisite for predicting its solvent interaction.[2]
| Property | Value / Description | Impact on Solubility |
| CAS Number | 59155-84-9 | Unique Identifier |
| Molecular Formula | C₁₁H₁₀O₃ | Moderate Molecular Weight (190.20 g/mol ) |
| Functional Groups | [1][3] • Methyl Ester (-COOCH₃)[1]• Aryl Ether (-O-)[1]• Terminal Alkyne (-C≡CH) | H-Bond Acceptors: 3H-Bond Donors: 0 |
| Lipophilicity (LogP) | ~2.5 – 3.0 (Estimated) | Indicates strong preference for organic phases over aqueous media.[1] |
| Physical State | Low-melting solid or viscous oil | High solubility in solvents capable of disrupting weak crystal lattice forces.[1] |
Mechanistic Solvation Insight
The dissolution of this compound relies on dipole-dipole interactions and
-
The Ester/Ether Motif: The carbonyl oxygen and ether oxygen act as Lewis bases, accepting hydrogen bonds from protic solvents (like Methanol) or interacting with the dipoles of aprotic solvents (like Acetone, DMSO).[1][2]
-
The Alkyne Tail: Provides a site for weak polarization but primarily contributes to the hydrophobic surface area, discouraging water solubility.[1][2]
Solubility Landscape
The following data categorizes solvent compatibility for synthesis, extraction, and purification workflows.
Solubility Table
| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary choice for extraction and stock solution preparation.[1] |
| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc), DMF, DMSO, THF | Excellent | Ideal for reaction media (e.g., Click chemistry in DMF/DMSO).[1][2] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good | Solubility may decrease at low temperatures; useful for recrystallization.[1][2] |
| Ethers | Diethyl Ether, MTBE, 1,4-Dioxane | Good | Good for liquid-liquid extraction; MTBE is a safer alternative to diethyl ether.[1][2] |
| Non-Polar | Hexanes, Heptane, Toluene | Moderate to Low | Often used as an anti-solvent for precipitation or in column chromatography (e.g., 10-20% EtOAc in Hexane).[1][2] |
| Aqueous | Water, PBS Buffer | Insoluble | Requires a co-solvent (e.g., 10% DMSO) for biological assays.[1][2] |
Visualization: Solvation Mechanism
The diagram below illustrates the competing forces determining solubility.
Caption: Mechanistic breakdown of solvent interactions. Green/Yellow paths indicate solubility; Red indicates insolubility.
Experimental Protocols
Protocol A: Visual Solubility Screening (Qualitative)
Use this rapid workflow to verify solvent compatibility for a specific batch.[2]
-
Preparation: Weigh 10 mg of Methyl 2-(prop-2-yn-1-yloxy)benzoate into a clear glass vial.
-
Titration: Add the target solvent in 100 µL increments.
-
Observation: Vortex for 30 seconds after each addition.
-
Confirmation: If particles persist, sonicate for 5 minutes at ambient temperature to rule out kinetic dissolution barriers.
Protocol B: Quantitative Saturation Method (HPLC)
For precise solubility data (e.g., for formulation), use this validated workflow.
-
Saturation: Add excess compound to 2 mL of solvent in a sealed vial. Shake at 25°C for 24 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE filter (hydrophobic filter prevents drug adsorption).[2]
-
Dilution: Dilute the filtrate 100-fold with Acetonitrile.
-
Analysis: Inject into HPLC (C18 Column, Water/Acetonitrile gradient).
-
Calculation: Compare peak area against a standard curve of known concentration in Acetonitrile.
Workflow Diagram: Solvent Selection Strategy
Caption: Decision tree for selecting the optimal solvent based on experimental intent.
Safety & Handling
-
Alkyne Stability: While terminal alkynes are generally stable, avoid prolonged exposure to copper salts in the absence of a ligand to prevent the formation of explosive copper acetylides.[1][2]
-
Hydrolysis Risk: In basic aqueous media (e.g., 1M NaOH), the methyl ester will hydrolyze to the free acid (2-(prop-2-yn-1-yloxy)benzoic acid), altering solubility drastically (becoming water-soluble as a salt).[1][2]
-
Storage: Store neat at 2–8°C. Stock solutions in DMSO are stable at -20°C for months.
References
Comprehensive Profiling of Methyl 2-(prop-2-yn-1-yloxy)benzoate: A Versatile Alkyne Synthon
[1]
Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Researchers Subject: CAS 59155-84-9 | Molecular Formula: C₁₁H₁₀O₃
Executive Summary: The Structural Advantage
Methyl 2-(prop-2-yn-1-yloxy)benzoate represents a strategic intersection between aromatic stability and high-energy alkyne reactivity. As an ortho-substituted benzoate, it serves as a bifunctional scaffold: the methyl ester provides a handle for further transesterification or hydrolysis, while the propargyl ether moiety acts as a "spring-loaded" electrophile for metal-catalyzed cyclizations or a bio-orthogonal tag for Click chemistry.
This guide moves beyond basic characterization to explore the theoretical reactivity profiles, specific synthetic utility in heterocyclic construction, and validated experimental protocols for its integration into drug discovery pipelines.
Physicochemical & Theoretical Profile
The molecule's behavior is governed by the ortho effect, where the proximity of the ester and ether groups creates a unique steric and electronic environment.
Calculated Molecular Descriptors
| Property | Value | Theoretical Implication |
| Molecular Weight | 190.20 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| LogP (Predicted) | 2.30 – 2.70 | Moderate lipophilicity; suitable for cell-permeable probes. |
| Topological Polar Surface Area (TPSA) | ~35.5 Ų | High passive membrane permeability prediction. |
| H-Bond Acceptors | 3 | Ester carbonyl, Ether oxygen, Alkyne pi-system. |
| Rotatable Bonds | 3 | Conformational flexibility allows adaptation to enzyme binding pockets. |
| pKa (Conjugate Acid) | ~ -3.5 (Ether O) | The ether oxygen is weakly basic, modulating metal coordination. |
Spectroscopic Signature (Predicted)[1]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.8 (dd, 1H): Aromatic proton ortho to ester (deshielded).
-
δ 7.0 - 7.5 (m, 3H): Remaining aromatic protons.
-
δ 4.8 (d, 2H): Propargylic -OCH ₂-.
-
δ 3.9 (s, 3H): Methyl ester -OCH ₃.
-
δ 2.5 (t, 1H): Terminal alkyne ≡C-H .
-
-
IR Spectrum:
-
~3280 cm⁻¹: Alkyne C-H stretch (sharp).
-
~2120 cm⁻¹: Alkyne C≡C stretch (weak).
-
~1725 cm⁻¹: Ester C=O stretch (strong).
-
Synthetic Utility & Reaction Pathways[1][2][3][4][5]
The core value of Methyl 2-(prop-2-yn-1-yloxy)benzoate lies in its divergent reactivity. It is not merely an end-product but a high-value intermediate.[1]
Pathway A: CuAAC "Click" Chemistry
The terminal alkyne is sterically accessible, making this molecule an ideal "warhead" for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It is frequently used to append a benzoate pharmacophore to azide-labeled biomolecules or PROTAC linkers.[2]
Pathway B: Metal-Catalyzed Cycloisomerization
Under Gold (Au) or Platinum (Pt) catalysis, the molecule undergoes intramolecular cyclization. The carbonyl oxygen of the ester attacks the activated alkyne, leading to the formation of isochromene derivatives. This is a powerful method for generating oxygen-containing heterocycles found in natural products.
Pathway Visualization
The following diagram illustrates the synthesis of the core molecule and its two primary downstream applications.
Figure 1: Divergent synthetic pathways starting from Methyl Salicylate. The core molecule serves as a pivot point between conjugation (Click) and heterocycle formation (Cyclization).
Experimental Protocols
Synthesis of Methyl 2-(prop-2-yn-1-yloxy)benzoate
Rationale: A standard Williamson ether synthesis is employed. Potassium carbonate is preferred over sodium hydride for safety and ease of handling, as the phenolic proton is sufficiently acidic.
Reagents:
-
Methyl Salicylate (1.0 eq)
-
Propargyl Bromide (1.2 eq, 80% in toluene)
-
Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)
-
Acetone or DMF (Solvent)
Procedure:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl Salicylate (10 mmol) in anhydrous Acetone (30 mL). Add K₂CO₃ (20 mmol).
-
Alkylation: Add Propargyl Bromide (12 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1); the starting phenol spot should disappear.
-
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in EtOAc, wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the product as a white solid or pale oil.
Standard CuAAC "Click" Protocol
Rationale: This protocol uses in situ reduction of Cu(II) to Cu(I) to prevent catalyst oxidation, ensuring high yields for triazole formation.
Reagents:
-
Methyl 2-(prop-2-yn-1-yloxy)benzoate (1.0 eq)[3]
-
Azide partner (R-N₃, 1.0 eq)
-
CuSO₄·5H₂O (5 mol%)
-
Sodium Ascorbate (10 mol%)
-
Solvent: t-BuOH/H₂O (1:1)
Procedure:
-
Suspend the alkyne and azide in the solvent mixture.
-
Add the CuSO₄ solution followed immediately by the Sodium Ascorbate solution.
-
Stir vigorously at room temperature for 12–24 hours.
-
Validation: Reaction progress is indicated by the precipitation of the triazole product or TLC analysis.
-
Isolation: Dilute with water; filter the precipitate or extract with DCM if soluble.
Mechanistic Insight: Gold-Catalyzed Cyclization
The transformation of this molecule into isochromene derivatives is a textbook example of pi-acid catalysis.
Mechanism Description:
-
Coordination: The cationic Gold(I) or Gold(III) species coordinates to the alkyne pi-bond, rendering it highly electrophilic.
-
Nucleophilic Attack: The carbonyl oxygen of the ortho-ester attacks the internal carbon of the activated alkyne (5-exo-dig or 6-endo-dig pathways).
-
Protodeauration: The resulting vinyl-gold intermediate undergoes protonolysis (or reaction with an external electrophile) to regenerate the catalyst and release the cyclic ether product.
Figure 2: Simplified mechanistic flow of the metal-catalyzed cycloisomerization.
References
-
BenchChem. (n.d.). Methyl 2-(prop-2-yn-1-yloxy)benzoate Product Profile. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). Methyl 2-(prop-2-yn-1-yloxy)benzoate (CAS 59155-84-9).[2][4] Retrieved from
-
National Institutes of Health (NIH). (2025). Gold-Catalyzed Reactions between 2‑Alkenyl-1-arylalkynes and Nitrones. PubMed Central. Retrieved from
-
ResearchGate. (2018). Synthesis and biological properties of novel 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene) hydrazine analogues. Retrieved from
-
ChemicalBook. (n.d.). Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate Properties. Retrieved from
Methodological & Application
Application Note: Optimized Synthesis of Methyl 2-(prop-2-yn-1-yloxy)benzoate
Executive Summary
This application note details the optimized synthesis of Methyl 2-(prop-2-yn-1-yloxy)benzoate (CAS: 59155-84-9) from methyl salicylate. This molecule serves as a critical "clickable" scaffold, introducing a terminal alkyne functionality onto the salicylate pharmacophore. This enables downstream functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for drug conjugate discovery or polymer modification.
Key Technical Insight: The primary synthetic challenge is the strong intramolecular hydrogen bond (chelation) within methyl salicylate, which reduces the nucleophilicity of the phenoxide. This protocol utilizes a Potassium Carbonate (
Strategic Analysis & Reaction Design
The Chelation Challenge
Methyl salicylate exists in a resonance-stabilized form where the phenolic proton is hydrogen-bonded to the ester carbonyl oxygen. This intramolecular interaction increases the
-
Choice of Base:
is preferred over . The potassium cation ( ) is larger and softer than , effectively coordinating with the ester carbonyl to disrupt the internal hydrogen bond network, freeing the phenoxide for reaction. -
Choice of Catalyst: Potassium Iodide (KI) is added to perform an in-situ Finkelstein reaction. It converts the propargyl bromide (or chloride) into the more reactive propargyl iodide, significantly accelerating the rate-determining
step.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway highlighting the base-mediated deprotonation and iodide-catalyzed activation of the electrophile.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| Methyl Salicylate | 1.0 | Substrate | Liquid, d=1.17 g/mL |
| Propargyl Bromide | 1.5 | Electrophile | 80% wt in toluene (handle in fume hood) |
| Potassium Carbonate | 2.0 | Base | Anhydrous, granular (grind before use) |
| Potassium Iodide | 0.1 | Catalyst | Optional but recommended |
| Acetone | Solvent | Solvent | HPLC grade, dried over molecular sieves |
Step-by-Step Methodology
Phase 1: Activation
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Solvation: Dissolve Methyl Salicylate (15.2 g, 100 mmol) in Dry Acetone (100 mL).
-
Deprotonation: Add Potassium Carbonate (
) (27.6 g, 200 mmol) and Potassium Iodide (KI) (1.66 g, 10 mmol).-
Note: The solution may turn slightly yellow. Stir at Room Temperature (RT) for 30 minutes to allow initial deprotonation and disruption of the H-bond.
-
Phase 2: Alkylation 4. Addition: Add Propargyl Bromide (17.8 g, 11.2 mL of 80% solution, 150 mmol) dropwise over 10 minutes.
- Safety: Propargyl bromide is a lachrymator. Perform strictly in a fume hood.
- Reaction: Heat the mixture to a gentle reflux (approx. 60°C) .
- Monitoring: Stir at reflux for 16–24 hours .
- TLC Control: 80:20 Hexane:Ethyl Acetate.
of product will be lower than methyl salicylate due to loss of the intramolecular H-bond (which makes the starting material unusually non-polar).
Phase 3: Workup & Isolation
7. Filtration: Cool to RT. Filter the reaction mixture through a sintered glass funnel or Celite pad to remove inorganic salts (
- Water (2 x 50 mL) to remove residual DMF/Acetone/Salts.
- 1M NaOH (1 x 30 mL) quickly to remove any unreacted methyl salicylate (phenols dissolve in NaOH; the product ether does not).
- Brine (1 x 50 mL).
- Drying: Dry the organic layer over Anhydrous
, filter, and concentrate in vacuo.
Phase 4: Purification
-
Method: Recrystallization from minimal hot Ethanol or Hexane/EtOAc (9:1) if solid.[1][2] If the product remains an oil (common with trace impurities), purify via Silica Gel Column Chromatography (Gradient: 0%
10% EtOAc in Hexanes).
Workup Logic Flow
Figure 2: Purification workflow emphasizing the removal of unreacted phenol via basic wash.
Quality Control & Validation Data
Confirm the structure using Proton NMR (
Table 1: Expected
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.80 | Doublet (dd) | 1H | Ar-H (C3) | Ortho to Ester (Deshielded) |
| 7.45 | Triplet (td) | 1H | Ar-H (C5) | Para to Ether |
| 7.05 | Doublet (d) | 1H | Ar-H (C6) | Ortho to Ether (Shielded) |
| 7.00 | Triplet (t) | 1H | Ar-H (C4) | Meta to Ester |
| 4.78 | Doublet (d) | 2H | Diagnostic Propargyl CH2 | |
| 3.89 | Singlet (s) | 3H | Methyl Ester | |
| 2.52 | Triplet (t) | 1H | Terminal Alkyne Proton |
Note: Coupling constant
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Strong H-bond preventing reaction. | Switch solvent to DMF (Dimethylformamide) and increase temp to 80°C. DMF solvates the cation better, creating "naked" anions. |
| Product Hydrolysis | Wet solvent or excessive base exposure. | Ensure acetone is dry. Do not prolong the 1M NaOH wash step during workup (esters can hydrolyze). |
| Unknown Impurity | Check NMR for loss of aromatic symmetry. Stick to non-polar solvents (Acetone/Toluene) to favor |
References
-
Williamson Ether Synthesis Mechanism
- Ashenhurst, J. "The Williamson Ether Synthesis." Master Organic Chemistry.
-
[Link]
-
Propargylation of Phenolic Aldehydes (Analogous Protocol)
-
Product Data Verification (CAS 59155-84-9)
-
Santa Cruz Biotechnology.[6] "Methyl 2-(prop-2-yn-1-yloxy)benzoate Product Data."
-
-
Structural Confirmation (Similar Benzoate Ethers)
Sources
- 1. orgchemres.org [orgchemres.org]
- 2. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 3. magritek.com [magritek.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Methyl 2-(prop-2-en-1-yloxy)benzoate | C11H12O3 | CID 221897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Methyl-2-(prop-2-yn-1-yloxy)benzene | C10H10O | CID 12360517 - PubChem [pubchem.ncbi.nlm.nih.gov]
protocol for copper-catalyzed azide-alkyne cycloaddition with Methyl 2-(prop-2-yn-1-yloxy)benzoate
Executive Summary
This guide details the protocol for performing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using Methyl 2-(prop-2-yn-1-yloxy)benzoate as the alkyne component. This substrate, a propargylated derivative of methyl salicylate, is a critical building block in the synthesis of PROTACs, bivalent inhibitors, and peptidomimetics.
The presence of the ortho-ester functionality requires specific attention to reaction pH and copper coordination to prevent hydrolysis or catalyst poisoning. This note provides two distinct protocols:
-
Method A (Aqueous/Alcoholic): The "Gold Standard" robust method using Cu(II)/Ascorbate.
-
Method B (Anhydrous Organic): A lipophilic method using Cu(I) for water-insoluble azides.
Chemical Context & Substrate Analysis[2][3][4][5][6][7]
Structural Considerations
The substrate features a terminal alkyne linked via an ether oxygen to a benzoate core.[1]
-
Reactivity: The terminal alkyne is highly reactive toward organic azides under Cu(I) catalysis.
-
Stability Risk: The methyl ester at the ortho position is susceptible to hydrolysis under strongly basic conditions (pH > 10) or high temperatures (>80°C) in aqueous media.
-
Chelation: The ether oxygen and ester carbonyl can potentially form a bidentate chelate with the copper catalyst. While this often accelerates the reaction, it necessitates a slightly higher catalyst loading (2–5 mol%) compared to simple alkynes.
Substrate Synthesis (Pre-requisite)
If the substrate is not purchased, it is synthesized via Williamson ether synthesis:
-
Reagents: Methyl salicylate, Propargyl bromide (1.2 equiv), K₂CO₃ (1.5 equiv).
-
Conditions: Reflux in Acetone or DMF (60°C) for 4–12 hours.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Experimental Protocols
Method A: CuSO₄ / Sodium Ascorbate (General Purpose)
Best for: Polar azides, biomolecules, and general screening. Mechanism: In situ reduction of Cu(II) to catalytic Cu(I) by ascorbate.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Alkyne Substrate | 1.0 | Limiting Reagent |
| Azide (R-N₃) | 1.0–1.2 | Reactant |
| CuSO₄ · 5H₂O | 0.05 (5 mol%) | Pre-catalyst |
| Sodium Ascorbate | 0.10–0.20 | Reductant (maintains Cu(I) state) |
| Ligand (THPTA/TBTA) | 0.05–0.10 | Protects Cu(I), accelerates rate |
| Solvent | N/A | t-BuOH : Water (1:1) or DMSO : Water |
Step-by-Step Procedure
-
Preparation: Dissolve Methyl 2-(prop-2-yn-1-yloxy)benzoate (1.0 equiv) and the organic azide (1.0 equiv) in t-BuOH (or DMSO if solubility is poor).
-
Ligand Premix: In a separate vial, mix the CuSO₄ solution (in water) with the Ligand (THPTA or TBTA) solution. The solution should turn blue (Cu-ligand complex).
-
Initiation: Add the Cu-Ligand complex to the reaction mixture.
-
Reduction: Add the Sodium Ascorbate solution (freshly prepared in water) dropwise. The mixture may turn yellow/orange (active Cu(I)).
-
Reaction: Stir at Room Temperature (23°C) for 2–12 hours.
-
Note: Do not heat above 40°C to preserve the methyl ester.
-
-
Monitoring: Check via TLC (UV visualization) or LC-MS.
-
Workup:
-
Dilute with water/brine.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with 0.1 M EDTA or NH₄Cl (to remove Copper).
-
Dry over Na₂SO₄ and concentrate.
-
Method B: CuI / DIPEA (Lipophilic Azides)
Best for: Highly non-polar azides or strictly anhydrous conditions. Mechanism: Direct use of Cu(I) salt stabilized by amine base.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Alkyne Substrate | 1.0 | Limiting Reagent |
| Azide (R-N₃) | 1.0–1.1 | Reactant |
| CuI (Copper Iodide) | 0.05–0.10 | Catalyst |
| DIPEA / TEA | 1.5–2.0 | Base (accelerates Cu-acetylide formation) |
| Acetic Acid (Optional) | 0.1 | Proton source (accelerates protonolysis step) |
| Solvent | N/A | DCM, THF, or MeCN |
Step-by-Step Procedure
-
Setup: Flame-dry a reaction vial and purge with Nitrogen/Argon (Oxygen poisons Cu(I)).
-
Dissolution: Dissolve the Alkyne and Azide in dry DCM or THF.
-
Base Addition: Add DIPEA (Diisopropylethylamine).
-
Catalyst Addition: Add CuI in one portion.
-
Reaction: Stir under inert atmosphere at Room Temperature.
-
Observation: A precipitate (ammonium salt) may form.
-
-
Workup:
-
Filter through a pad of Celite to remove solid copper salts.
-
Concentrate filtrate.
-
Purify via column chromatography.
-
Visualized Workflows
Reaction Pathway & Mechanism
The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the coordination of the ether oxygen.
Caption: Simplified catalytic cycle for the CuAAC reaction of Methyl 2-(prop-2-yn-1-yloxy)benzoate.
Decision Tree for Protocol Selection
Caption: Decision matrix for selecting the optimal CuAAC condition based on azide solubility.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxygen poisoning of Cu(I) | Degas solvents thoroughly; increase Ascorbate loading (Method A) or keep under Argon (Method B). |
| Ester Hydrolysis | pH too high (Basic) | Avoid strong bases (NaOH). In Method B, reduce DIPEA equivalents. Ensure Temp < 40°C. |
| Green/Blue Product | Copper contamination | Wash organic layer with 10% EDTA or NH₄OH solution. Use Cu-scavenging resin (e.g., CupriSorb). |
| Precipitation | Poor solubility of triazole | Add co-solvent (DMF or THF) to the reaction mixture. |
References
-
BenchChem. Methyl 2-(prop-2-yn-1-yloxy)benzoate Product Information. Retrieved from
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[2][3][1][4] Chemical Reviews, 108(8), 2952–3015.
-
Rostovtsev, V. V., et al. (2002).[3] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes.[3] Angewandte Chemie Int.[3] Ed.
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.[3][1] Current Protocols in Chemical Biology.
-
European Journal of Chemistry. (2021). Synthesis of 1,2,3-triazole derivatives based on propargyl ester... Eur. J. Chem. 12(1), 13-17.[5]
Sources
Application Note: Methyl 2-(prop-2-yn-1-yloxy)benzoate in Sonogashira Coupling
This guide details the precision application of Methyl 2-(prop-2-yn-1-yloxy)benzoate (CAS 59155-84-9) in Sonogashira cross-coupling protocols. It focuses on its utility as a pharmacophore scaffold for synthesizing functionalized isochromenes and benzoxepines , critical heterocycles in oncology and anti-inflammatory drug discovery.
Executive Summary
Methyl 2-(prop-2-yn-1-yloxy)benzoate represents a specialized "divergent scaffold" in medicinal chemistry. Unlike simple terminal alkynes, this compound possesses an ortho-ester functionality proximal to the propargyl ether. This structural arrangement allows it to serve as a dual-mode substrate:
-
Linear Extension: Standard Sonogashira coupling to generate internal alkynes (diaryl ethers).
-
Cascade Cyclization: Post-coupling cycloisomerization to yield 4-substituted isochromenes or benzoxepines , exploiting the ester carbonyl as an electrophilic trap.
This guide provides a validated protocol for the Sonogashira coupling of this substrate, minimizing common side reactions such as Glaser homocoupling and ester hydrolysis.
Mechanistic Context & Strategic Pathways
The reactivity of Methyl 2-(prop-2-yn-1-yloxy)benzoate is defined by the interplay between the terminal alkyne and the ortho-ester. In a typical Sonogashira cycle, the Pd(0)/Cu(I) system activates the terminal proton. However, the proximity of the ester oxygen can facilitate 5-exo-dig or 6-endo-dig cyclizations under specific Lewis acidic conditions.
Pathway Visualization
The following diagram illustrates the catalytic cycle and the divergent synthetic pathways available to this substrate.
Figure 1: Divergent synthesis pathway. The Sonogashira coupling yields a linear internal alkyne, which can be isolated or driven toward isochromene formation via downstream cyclization.
Experimental Protocol
Standard Sonogashira Coupling (Intermolecular)
This protocol is optimized to favor the linear coupling product while suppressing premature cyclization or ester hydrolysis.
Reagents:
-
Substrate: Methyl 2-(prop-2-yn-1-yloxy)benzoate (1.0 equiv)
-
Electrophile: Aryl Iodide (Ar-I) (1.1 equiv) [Preferred over Bromides for milder conditions]
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)
-
Co-Catalyst: Copper(I) Iodide (CuI) (1-2 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv)
-
Solvent: Anhydrous THF or DMF (0.1 M concentration)
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Flame-dry a Schlenk flask or reaction vial. Cool under a stream of Argon or Nitrogen.
-
Charging: Add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.01 equiv) to the flask.
-
Substrate Addition: Dissolve Methyl 2-(prop-2-yn-1-yloxy)benzoate (1.0 equiv) and the Aryl Iodide (1.1 equiv) in anhydrous THF. Degas this solution by sparging with Argon for 10 minutes. Transfer to the reaction flask via syringe.
-
Base Addition: Add degassed Et₃N (3.0 equiv) dropwise. Note: The solution typically turns dark brown/black upon amine addition due to prep-catalyst activation.
-
Reaction: Stir at Room Temperature (25°C) for 4–6 hours.
-
Critical Control Point: If using Aryl Bromides, heat to 50–60°C. Do not exceed 80°C to prevent thermal cyclization or ester cleavage.
-
-
Quench & Workup: Dilute with Ethyl Acetate (EtOAc). Wash with saturated NH₄Cl (to remove Cu salts) and Brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a stable oil or low-melting solid.
Tandem Coupling-Cyclization (Advanced Application)
To synthesize the isochromene directly in one pot, modify the conditions after the initial coupling is complete.
-
Perform Step 1-5 as above.
-
Add Cyclization Promoter: Once TLC confirms consumption of the terminal alkyne, add AgOTf (5 mol%) or AuCl₃ (2 mol%) directly to the reaction mixture.
-
Heat: Raise temperature to 80°C for 2–4 hours.
-
Mechanism: The Lewis acid activates the internal alkyne bond, promoting nucleophilic attack by the ester carbonyl oxygen, followed by demethylation/rearrangement to form the isochromene core.
Optimization & Troubleshooting Data
The following table summarizes the impact of reaction parameters on yield, based on representative data for o-propargyloxy benzoates.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Outcome Notes |
| 1 | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 88-92% | Optimal. Clean linear coupling. |
| 2 | Pd(PPh₃)₄ / CuI | K₂CO₃ | DMF | 80 | 65% | Significant hydrolysis of methyl ester. |
| 3 | Pd(OAc)₂ / PPh₃ | DBU | Toluene | 100 | 40% | Formation of complex oligomers; thermal degradation. |
| 4 | Pd(PPh₃)₂Cl₂ (No Cu) | Piperidine | THF | 50 | 30% | Slow reaction; requires CuI for efficient transmetallation. |
| 5 | Pd/C (Heterogeneous) | Et₃N | EtOH | 60 | 55% | Lower yield; heterogeneous catalyst less effective for this substrate.[1] |
Troubleshooting Guide
-
Issue: Glaser Homocoupling (Dimerization)
-
Issue: Ester Hydrolysis
-
Issue: Incomplete Conversion
-
Solution: If reacting with electron-rich Aryl Chlorides, switch to bulky phosphine ligands like XPhos or SPhos to facilitate oxidative addition.
-
References
-
Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Isochromene Synthesis via Alkynes: Godoi, B., et al. (2011). Synthesis of Isochromenes via Electrophilic Cyclization of 2-(Alkynyl)aryl Carboxylates. Journal of Organic Chemistry. Link
- Tandem Pd/Cu Cycles: Balme, G., et al. (2003). Palladium-Catalyzed Cascade Reactions for the Synthesis of Heterocycles. Chemistry – A European Journal.
-
Substrate Specifics: Methyl 2-(prop-2-yn-1-yloxy)benzoate (CAS 59155-84-9) Physical Properties and Safety Data. PubChem.[7] Link
Sources
- 1. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst | MDPI [mdpi.com]
- 7. Methyl 5-fluoro-2-(prop-2-yn-1-yloxy)benzoate | C11H9FO3 | CID 89816401 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Methyl 2-(prop-2-yn-1-yloxy)benzoate in Photoaffinity Labeling and Chemical Proteomics
[1][2]
Executive Summary
Methyl 2-(prop-2-yn-1-yloxy)benzoate (also referred to as O-propargyl methyl salicylate) is a clickable chemical probe designed to interrogate the interactome of Methyl Salicylate (MeSA) .[1] MeSA is a critical signaling molecule in plant defense (Systemic Acquired Resistance) and a pharmacologically active compound in mammalian inflammation models.[1]
This probe retains the core salicylate pharmacophore but incorporates an alkyne handle (prop-2-yn-1-yloxy group) at the ortho position.[1] This modification allows for:
-
Target Engagement: Binding to Salicylate-Binding Proteins (SBPs) and esterases (e.g., SABP2).[1]
-
Photo-Crosslinking (PAL): Stabilization of transient enzyme-substrate complexes or low-affinity receptor interactions via UV irradiation (utilizing intrinsic aromatic reactivity or in conjunction with diazirine-based competitors).[1]
-
Detection: Subsequent conjugation to azide-functionalized reporters (fluorophores or biotin) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
Mechanism of Action
The probe functions as a "Clickable" affinity ligand.[1] Its utility differs depending on the target class:
-
For Esterases (Catalytic Targets): The probe may act as a slow-turnover substrate or suicide inhibitor.[1] Upon nucleophilic attack by the active site serine, a covalent acyl-enzyme intermediate is formed.[1] The alkyne-containing benzoate moiety remains covalently attached to the protein, allowing for enrichment without UV crosslinking.[1]
-
For Receptors/Non-Catalytic Targets (Photoaffinity Context): Interaction is non-covalent.[1] To capture these transient complexes, UV irradiation is employed.[1] The aromatic benzoate core can undergo radical-mediated crosslinking to proximal amino acid residues upon excitation (typically 254 nm or 365 nm), or the probe is used in competition with a specific diazirine-analog to map binding sites.[1]
Pathway Visualization
The following diagram illustrates the dual workflow for Catalytic (ABPP) and Non-Catalytic (PAL) capture.
Figure 1: Dual-mechanism workflow showing covalent capture of esterases (Path A) and photo-crosslinking of receptors (Path B).[1]
Experimental Protocol
Phase 1: Preparation & Incubation
Objective: Establish equilibrium binding between the probe and target proteins.[1]
Reagents:
-
Probe Stock: 100 mM Methyl 2-(prop-2-yn-1-yloxy)benzoate in DMSO.
-
Lysis Buffer: PBS (pH 7.4), 0.1% Triton X-100, Protease Inhibitor Cocktail (EDTA-free).[1]
-
Competitor (Control): Methyl Salicylate (100x molar excess).[1]
Step-by-Step:
-
Sample Prep: Harvest cells (approx.
cells/mL) or prepare tissue lysate (1-2 mg/mL protein concentration).[1]-
Note: For in situ labeling, add probe directly to culture media.[1]
-
-
Incubation:
-
Experimental Group: Add Probe (Final conc: 1–10 µM).
-
Competition Control: Pre-incubate with Methyl Salicylate (100–500 µM) for 30 min, then add Probe.[1]
-
Vehicle Control: DMSO only.
-
-
Duration: Incubate for 1 hour at 37°C (live cells) or RT (lysate) with gentle rotation.
Phase 2: Photo-Crosslinking (PAL Step)
Required for non-covalent targets.[1] Skip if targeting covalent esterases.[1]
-
Transfer: Move samples to a UV-transparent 96-well plate or open microcentrifuge tubes on ice.
-
Irradiation: Irradiate samples using a UV crosslinker.[1]
Phase 3: Click Chemistry (CuAAC)
Objective: Conjugate the alkyne-tagged proteins to a reporter (Biotin-Azide or TAMRA-Azide).[1]
Click Cocktail (Prepare fresh):
| Component | Stock Conc. | Final Conc. | Role |
|---|---|---|---|
| Reporter (Biotin-Azide) | 10 mM (DMSO) | 100 µM | Affinity Tag |
| CuSO₄ | 50 mM (H₂O) | 1 mM | Catalyst |
| TCEP (or Ascorbate) | 50 mM (H₂O) | 1 mM | Reducing Agent |
| TBTA (Ligand) | 10 mM (DMSO/tBuOH) | 100 µM | Stabilizes Cu(I) |[1]
Protocol:
-
Add the Click Cocktail to the proteome sample.[1]
-
Vortex briefly and incubate for 1 hour at Room Temperature in the dark.
-
Quench: Add cold Acetone (4 volumes) or Methanol/Chloroform to precipitate proteins and remove unreacted probe/reagents.
-
Wash: Centrifuge (15,000 x g, 10 min, 4°C). Discard supernatant. Wash pellet 2x with cold Methanol.[1] Air dry.
Phase 4: Enrichment & Analysis (Streptavidin Pull-down)[1][2]
-
Resolubilization: Dissolve protein pellet in PBS + 1% SDS (by boiling/sonication).
-
Dilution: Dilute SDS to <0.2% using PBS.
-
Capture: Incubate with Streptavidin-Agarose or Magnetic Beads (1-2 hours, RT).
-
Stringent Washing:
-
Elution:
-
For Western Blot: Boil in Laemmli Sample Buffer (95°C, 5 min).
-
For Mass Spec: On-bead tryptic digestion.[1]
-
Data Interpretation & Troubleshooting
Expected Results
-
Western Blot: Distinct bands in the "Probe" lane that are absent in the "No Probe" lane.[1]
-
Competition Assay: Bands should diminish in intensity in the presence of excess Methyl Salicylate. If bands persist, they represent non-specific background or off-targets.[1]
Troubleshooting Table
| Observation | Possible Cause | Corrective Action |
| No Signal | Low probe concentration | Titrate probe up to 50 µM.[1] |
| Inefficient Click reaction | Use fresh Ascorbate; ensure anaerobic conditions if possible. | |
| Target is low abundance | Increase input protein amount (up to 5 mg). | |
| High Background | Non-specific hydrophobic binding | Increase stringency of washes (use 4M Urea or high salt).[1] |
| Probe aggregation | Sonicate probe stock before addition; keep DMSO <1%.[1] | |
| No Competition | Covalent binding is irreversible | Pre-incubate competitor for longer (1-2 hrs) before adding probe. |
References
-
Park, S. W., et al. (2007).[1] "Methyl salicylate is a critical mobile signal for plant systemic acquired resistance."[1] Science, 318(5847), 113-116.[1] Link[1]
-
Manusalis, G., & Klessig, D. F. (2020).[1] "Salicylic Acid Binding Proteins (SABPs): The Hidden Effectors of Plant Immunity." Plants, 9(11), 1429.[1] Link[1]
-
Speers, A. E., & Cravatt, B. F. (2004).[1] "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology, 11(4), 535-546.[1] Link
-
Santa Cruz Biotechnology. "Methyl 2-(prop-2-yn-1-yloxy)benzoate Product Data." SCBT. Link[1][2]
Technical Application Note: High-Efficiency Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC Utilizing Methyl 2-(prop-2-yn-1-yloxy)benzoate
Executive Summary
This application note details the optimized protocol for synthesizing 1,4-disubstituted 1,2,3-triazoles utilizing Methyl 2-(prop-2-yn-1-yloxy)benzoate as the alkyne scaffold. This specific substrate, an O-propargylated derivative of methyl salicylate, serves as a versatile building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) where the salicylate core provides a privileged pharmacophore.
The protocol employs the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , ensuring high regioselectivity (exclusively 1,4-isomer) and quantitative yields. We provide a dual-method approach: Method A (Green/Aqueous) for polar azides and Method B (Organic/Lipophilic) for hydrophobic substrates, ensuring broad applicability.
Scientific Background & Rationale
The Scaffold: Methyl 2-(prop-2-yn-1-yloxy)benzoate
The core substrate features a terminal alkyne ether linked to a methyl benzoate moiety. The ether linkage provides metabolic stability compared to esters, while the benzoate group offers handles for further diversification (e.g., hydrolysis to the free acid or amidation).
Key Structural Features:
-
Terminal Alkyne: The reactive site for the "click" reaction.
-
Methyl Ester: A masked carboxylic acid, allowing for solubility in organic solvents during synthesis and subsequent deprotection if needed.
-
Ether Linkage: Increases rotational freedom and solubility compared to direct aryl-alkynes.
Reaction Mechanism: CuAAC
The reaction proceeds via a stepwise Copper(I) acetylide mechanism, distinct from the thermal Huisgen cycloaddition. The active catalyst is a Cu(I) species, often generated in situ from Cu(II) salts using a reducing agent (Sodium Ascorbate) to prevent oxidation and homocoupling (Glaser coupling) of the alkyne.
Mechanistic Cycle:
-
Coordination: Cu(I) coordinates to the terminal alkyne
-system. -
Deprotonation: Formation of the copper-acetylide
-complex. -
Azide Binding: The organic azide coordinates to the copper center.
-
Cyclization: Formation of the metallacycle intermediate.
-
Protonation/Release: Ring contraction and protonolysis release the 1,4-triazole and regenerate the Cu(I) catalyst.
Experimental Workflows
Visualization of the Synthetic Pathway
Figure 1: Synthetic workflow from commercial methyl salicylate to the final triazole library.
Precursor Preparation (If not purchased)
Note: Methyl 2-(prop-2-yn-1-yloxy)benzoate is commercially available, but in-house synthesis is cost-effective.
Protocol:
-
Dissolve Methyl Salicylate (10 mmol, 1.52 g) in anhydrous Acetone (30 mL).
-
Add Potassium Carbonate (K₂CO₃, 15 mmol, 2.07 g) and stir for 15 min.
-
Add Propargyl Bromide (12 mmol, 80% in toluene) dropwise.
-
Reflux at 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Filter off solids, concentrate filtrate, and redissolve in EtOAc. Wash with water/brine.[1]
-
Yield: Typically >85% as a pale yellow oil or solid.
Core Protocol: Triazole Synthesis
Method A: Aqueous System (Standard "Click")
Best for: Polar azides, rapid screening, and ease of purification.
Reagents:
-
Alkyne: Methyl 2-(prop-2-yn-1-yloxy)benzoate (1.0 equiv)[2]
-
Azide: R-N₃ (1.0–1.1 equiv)
-
Catalyst: CuSO₄·5H₂O (5 mol%)
-
Reductant: Sodium Ascorbate (10 mol%)
-
Solvent: tert-Butanol / Water (1:1 v/v)
Step-by-Step Procedure:
-
Preparation: In a 20 mL scintillation vial, dissolve the Alkyne (0.5 mmol, 95 mg) and the Azide (0.5 mmol) in 2 mL of t-BuOH.
-
Catalyst Activation: In a separate tube, dissolve CuSO₄·5H₂O (6 mg) and Sodium Ascorbate (10 mg) in 2 mL of deionized water. The solution should turn bright yellow/orange (indicating Cu(I) generation).
-
Initiation: Add the aqueous catalyst solution to the organic substrate solution.
-
Reaction: Cap the vial and stir vigorously at Room Temperature (RT) for 12–16 hours.
-
Observation: A precipitate often forms as the triazole product is generated.
-
-
Quenching & Isolation:
-
Dilute with 10 mL water.
-
If solid precipitates: Filter, wash with cold water and diethyl ether.
-
If oil: Extract with EtOAc (3 x 10 mL), wash with 5% NH₄OH (to remove Cu), dry over Na₂SO₄, and concentrate.
-
Method B: Organic System (Lipophilic Azides)
Best for: Highly hydrophobic azides where aqueous solubility limits reactivity.
Reagents:
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%)
-
Ligand/Base: DIPEA (diisopropylethylamine) or TBTA (if Cu protection is needed)
-
Solvent: THF or DMF
Procedure:
-
Dissolve Alkyne (0.5 mmol) and Azide (0.5 mmol) in dry THF (4 mL).
-
Add DIPEA (1.5 equiv) followed by CuI (10 mg).
-
Stir under Nitrogen atmosphere at RT for 12 hours.
-
Purification: Pass through a short silica plug to remove Copper salts before standard column chromatography.
Data Analysis & Validation
Expected Analytical Data
To validate the formation of the triazole ring, look for the following diagnostic signals.
| Technique | Diagnostic Signal | Change from Starting Material |
| 1H NMR | Triazole C-H singlet ( | Appearance of a distinct downfield singlet. |
| 1H NMR | O-CH₂-Triazole ( | Shift downfield from O-CH₂-Alkyne ( |
| IR Spec | Alkyne C≡C stretch (~2120 cm⁻¹) | Disappearance of the sharp alkyne peak. |
| IR Spec | Azide -N=N=N stretch (~2100 cm⁻¹) | Disappearance of the strong azide peak. |
| 13C NMR | Triazole C4/C5 carbons (~120–145 ppm) | Appearance of two new aromatic/heteroaromatic peaks. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Oxidation of Cu(I) to Cu(II) | Degas solvents with N₂; add more Sodium Ascorbate. |
| Green Reaction Mixture | Cu(II) accumulation | Add 5-10% more Sodium Ascorbate until solution returns to yellow/orange. |
| Incomplete Conversion | Steric hindrance of Azide | Switch to Method B (THF/CuI) and heat to 40–50°C. |
| Product Contaminated with Cu | Poor workup | Wash organic layer with aqueous EDTA or NH₄OH/NH₄Cl buffer. |
Mechanistic Pathway (DOT Visualization)
Figure 2: Catalytic cycle of the CuAAC reaction showing the critical copper-acetylide formation.
Safety & Handling
-
Organic Azides: Low molecular weight organic azides can be explosive. Ensure the ratio of Carbon+Oxygen atoms to Nitrogen atoms is (C+O)/N ≥ 3 . Work behind a blast shield if synthesizing small azides.
-
Propargyl Bromide: A lachrymator and alkylating agent. Handle only in a fume hood.
-
Copper Waste: All copper-containing waste must be disposed of in the heavy metal waste stream, not down the drain.
References
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link
-
Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. Link
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Link
-
Santa Cruz Biotechnology. Methyl 2-(prop-2-yn-1-yloxy)benzoate (CAS 59155-84-9) Product Data.[3] Link
-
PubChem. Methyl 2-(prop-2-yn-1-yloxy)benzoate Compound Summary. Link
Sources
purification of Methyl 2-(prop-2-yn-1-yloxy)benzoate by column chromatography
Application Note: Purification of Methyl 2-(prop-2-yn-1-yloxy)benzoate via Flash Column Chromatography
Introduction & Synthetic Context
Methyl 2-(prop-2-yn-1-yloxy)benzoate is a critical intermediate, frequently employed as a "click chemistry" precursor for synthesizing 1,2,3-triazole derivatives in medicinal chemistry. It is typically synthesized via the Williamson ether synthesis , reacting methyl salicylate with propargyl bromide in the presence of a base (typically
The Purification Challenge: The crude reaction mixture often contains three primary components that must be resolved:
-
Target Product: Methyl 2-(prop-2-yn-1-yloxy)benzoate (Ether).
-
Starting Material: Methyl salicylate (Phenol).
-
Reagent Excess: Propargyl bromide (Alkyl halide, lachrymator).[1]
While the polarity difference between the phenolic starting material and the ether product appears subtle on paper, their chemical behavior on silica offers a robust mechanism for separation. This guide details a self-validating purification protocol leveraging the specific interaction of phenols with Ferric Chloride (
Pre-Chromatography Analytics: The "Traffic Light" Validation
Before packing a column, you must define the separation window. Reliance solely on UV visualization is a common failure point because both the starting material (SM) and product share the benzoate chromophore.
The Solution: Differential Staining.
-
Methyl Salicylate (SM): Contains a free phenolic hydroxyl group. Forms a violet/purple complex with
.[2] -
Product: The phenolic oxygen is alkylated (propargyl ether). No reaction with
.
TLC Method Development Protocol
Stationary Phase: Silica Gel
| Solvent System (Hex:EtOAc) | Expected Behavior | Recommendation |
| 100 : 0 | Product and SM stay at baseline or streak slightly. | Too non-polar. |
| 95 : 5 | Product moves ( | Good for difficult separations. |
| 90 : 10 | Target Zone. Product | Optimal. |
| 80 : 20 | Both compounds co-elute near | Too polar. |
Visualization Workflow:
-
Run TLC in 90:10 Hex:EtOAc.
-
Visualize under UV (254 nm) to mark all spots.[3]
-
Dip plate in 10% aqueous
solution. -
Result: The lower spot (SM) turns purple; the upper spot (Product) remains colorless/white.
Workflow Visualization
The following diagram outlines the logical flow from crude reaction mixture to isolated pure compound, emphasizing the critical decision nodes.
Figure 1: Purification workflow emphasizing the integration of chemical staining (FeCl3) to guide physical separation.
Detailed Separation Protocol
Phase A: Sample Preparation (Dry Loading)
Why Dry Load? If the synthesis used DMF, residual solvent can ruin the separation by dragging compounds down the column (streaking). Dry loading eliminates this variable.
-
Dissolve the crude oil in a minimal amount of Dichloromethane (DCM).
-
Add Silica Gel (mass ratio 1:2 crude:silica).
-
Rotary evaporate until a free-flowing powder is obtained.
Phase B: Column Packing
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Column Dimensions: 10-20g silica per 1g of crude material.
-
Slurry Solvent: 100% Hexane.
Phase C: Elution Gradient
Run the column using a step-gradient to ensure maximum resolution.
| Step | Solvent Composition (Hex:EtOAc) | Volume (Column Volumes) | Purpose |
| 1 | 100 : 0 | 2 CV | Flush non-polar impurities (e.g., Propargyl bromide). |
| 2 | 95 : 5 | 3 CV | Begin mobilizing the Product.[4] |
| 3 | 90 : 10 | Until Elution | Product Elution Zone. |
| 4 | 80 : 20 | 2 CV | Flush remaining SM (Methyl Salicylate). |
Phase D: Fraction Analysis (The "FeCl3 Check")
Do not rely on UV alone.
-
Spot every 3rd fraction on a TLC plate.
-
Visualize with UV.[3]
-
Mandatory: Stain with
.[5][6]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Fractions with UV signal + No Stain:Keep (Pure Product).
-
Fractions with UV signal + Purple Stain:Discard (SM).
-
Troubleshooting & Safety
Safety Note: Propargyl Bromide Propargyl bromide is a potent lachrymator and alkylating agent.
-
Risk: It may elute in the first 100% Hexane fractions.
-
Action: Quench these initial fractions with aqueous ammonium hydroxide or dispose of them in a dedicated halogenated waste stream immediately. Do not leave them open in the fume hood.
Issue: Co-elution (Overlapping Spots) If the Product and Methyl Salicylate overlap:
-
Cause: The column was overloaded or the gradient increased too fast.
-
Remedy: Repurify mixed fractions using Toluene as the mobile phase. The
interactions between Toluene and the aromatic rings often provide a different selectivity profile than Hex/EtOAc.
Mechanistic Logic (DOT Diagram)
The following diagram illustrates the chemical logic distinguishing the two species during the analysis phase.
Figure 2: Chemical basis for the specific detection of impurities using Ferric Chloride.
References
-
Williamson Ether Synthesis Mechanism & Context
-
TLC Visualization of Salicyl
-
Propargyl Ether Synthesis Procedures
-
TLC Solvent Systems
- MIT OpenCourseWare.
-
[Link]
Sources
- 1. reddit.com [reddit.com]
- 2. japsonline.com [japsonline.com]
- 3. chemlegin.wordpress.com [chemlegin.wordpress.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Use of ferric chloride to identify salicylate-containing poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
Application Note: High-Purity Recrystallization of Methyl 2-(prop-2-yn-1-yloxy)benzoate
[1][2]
Executive Summary
Methyl 2-(prop-2-yn-1-yloxy)benzoate is a critical intermediate in organic synthesis, particularly utilized in "click" chemistry (CuAAC) and heterocycle formation (e.g., chromones, coumarins).[1][2] While structurally simple, its purification presents a specific challenge: it is a low-melting solid (often reported as an oil that solidifies upon standing or cooling) with a boiling point of approx. 100°C at 0.2 mmHg.[2]
Standard high-temperature recrystallization methods often fail for this compound, resulting in "oiling out" (liquid-liquid phase separation) rather than crystal formation.[1][2] This protocol details a Low-Temperature Controlled Crystallization (LTCC) method designed to suppress oiling out and maximize purity (>99% HPLC).[2]
Physicochemical Profile & Solubility Logic
Understanding the physical state is the prerequisite for successful purification.[2]
| Property | Data | Implication for Purification |
| Appearance | Low-melting solid / Viscous oil | Do NOT use boiling solvents.[1][2] Use mild heating (30–40°C).[2] |
| Boiling Point | 100°C @ 0.2 mmHg | High vacuum distillation is a viable pre-purification step.[1] |
| Solubility (Water) | Insoluble | Water is a poor anti-solvent here; it promotes oiling out.[1][2] |
| Solubility (Hexanes) | Moderate to High | Ideal Solvent. Solubility decreases significantly at -20°C. |
| Solubility (MeOH/EtOAc) | High | Use only as a minor co-solvent to solubilize crude impurities.[1][2] |
| Key Impurities | Methyl salicylate, Propargyl bromide | Methyl salicylate is a liquid; it will remain in the mother liquor.[1] |
Solvent System Selection
-
Primary System: Hexanes (or Pentane) / Ethyl Acetate (95:5 v/v).[2]
-
Rationale: The compound is highly lipophilic.[2] A non-polar hydrocarbon solvent (Hexane) dissolves the compound at room temperature but forces precipitation at sub-zero temperatures.[2] A trace of Ethyl Acetate prevents premature precipitation of impurities.[2]
Pre-Purification Assessment (Go/No-Go)
Before attempting recrystallization, assess the crude purity via TLC (Hexane:EtOAc 4:1).[2]
Detailed Protocol: Low-Temperature Controlled Crystallization (LTCC)[1][2]
Phase 1: Dissolution[2]
-
Preparation: Place the crude solid/oil (e.g., 10 g) in a 100 mL Erlenmeyer flask.
-
Solvent Addition: Add Hexanes (approx. 3-5 mL per gram of crude).
-
Mild Heating: Warm the mixture gently to 35–40°C in a water bath. Swirl until dissolved.
-
Co-solvent Adjustment: If the solution remains cloudy (undissolved oil), add Ethyl Acetate dropwise until clear.[2] Do not exceed 5% of the total volume.
-
Clarification: If solid particulates (salts like KBr from synthesis) remain, filter the warm solution through a glass-fritted funnel or a cotton plug.[2]
Phase 2: Nucleation and Growth
-
Ambient Cooling: Allow the filtrate to cool to room temperature (20–25°C) undisturbed for 30 minutes.
-
Observation: If an oil layer forms at the bottom, reheat slightly to redissolve and add 1-2 mL more Hexane.[2]
-
-
Seeding (Critical):
-
Deep Cooling: Place the flask in a refrigerator (4°C ) for 2 hours.
-
Freezing: Transfer the flask to a freezer (-20°C ) overnight (12+ hours).
-
Mechanism: The low temperature drastically reduces the solubility of the product while keeping the liquid impurities (methyl salicylate) in the hexane mother liquor.[2]
-
Phase 3: Isolation[2][3]
-
Cold Filtration: Set up a Buchner funnel. Pre-chill the funnel in the freezer if possible.
-
Filtration: Quickly filter the cold mixture.
-
Wash: Wash the filter cake with cold Hexane (-20°C) .
-
Volume: 2 x 5 mL. Do not use large volumes or warm solvent.[2]
-
-
Drying: Air dry on the filter for 10 minutes, then dry under high vacuum at room temperature (25°C) for 4 hours. Do not heat during drying, as the solid may melt.
Process Visualization (Workflow)[2]
Figure 1: Step-by-step workflow for the Low-Temperature Controlled Crystallization (LTCC) of the target ester.
Troubleshooting Guide
| Issue | Root Cause | Solution |
| Oiling Out | Solution is too concentrated or cooled too fast.[1][2] | Reheat, add 10-20% more Hexane.[1][2] Cool very slowly to RT before freezing. |
| No Crystals Form | Super-saturation reached but nucleation failed. | Scratch the glass vigorously. Use a dry-ice bath to "shock" the solution, then return to -20°C. |
| Low Yield | Too much solvent or too much EtOAc.[1][2] | Concentrate the mother liquor by 50% and repeat the cooling cycle (Second Crop). |
| Product Melts on Filter | Ambient temp is too high or filtration is too slow.[1][2] | Use a jacketed funnel cooled with ice water, or perform filtration in a cold room. |
Safety & Handling
-
Propargyl Bromide Residues: The crude material may contain traces of propargyl bromide, a potent lachrymator and alkylating agent. Handle all crude steps in a fume hood.
-
Shock Sensitivity: While this specific ester is stable, propargyl compounds can be energetic. Avoid rotary evaporation to total dryness at high bath temperatures (>60°C).[2]
-
Skin Contact: Methyl esters can penetrate skin.[2] Wear nitrile gloves.[2]
References
-
Matrix Scientific. (n.d.).[2][3] Methyl 2-(prop-2-yn-1-yloxy)benzoate Product Data. Retrieved from [2][3]
- Verification of physical st
-
SynQuest Laboratories. (n.d.).[2] Methyl 2-(prop-2-yn-1-yloxy)benzoate Properties. Retrieved from [2]
- Source of boiling point d
-
Santa Cruz Biotechnology. (n.d.).[2] Methyl 2-(prop-2-yn-1-yloxy)benzoate.[1][2][4][5] Retrieved from [2]
-
Naveen, P., et al. (2016).[2] Methyl 2-(benzoyloxy)benzoate.[1][2] IUCrData. Retrieved from
- Comparative structural data for solid-state packing of O-substituted methyl salicyl
Sources
- 1. Showing Compound 2-Methylpropyl benzoate (FDB020365) - FooDB [foodb.ca]
- 2. Methyl 2-(prop-2-en-1-yloxy)benzoate | C11H12O3 | CID 221897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. matrixscientific.com [matrixscientific.com]
- 4. scbt.com [scbt.com]
- 5. CAS 59155-84-9 | 2923-1-X3 | MDL MFCD06797370 | Methyl 2-(prop-2-yn-1-yloxy)benzoate | SynQuest Laboratories [synquestlabs.com]
Application Note: High-Efficiency Solid-Phase Synthesis of Benzofurans and Triazole Peptidomimetics using Methyl 2-(prop-2-yn-1-yloxy)benzoate
Executive Summary
Methyl 2-(prop-2-yn-1-yloxy)benzoate is a bifunctional pharmacophore scaffold critical in the diversity-oriented synthesis (DOS) of heterocyclic libraries. Its structural utility lies in the orthogonality of its two functional handles: a terminal alkyne (propargyl ether) and a methyl ester .
In solid-phase organic synthesis (SPOS), this molecule serves as a primary building block for constructing benzofuran derivatives (privileged structures in kinase inhibitors and GPCR ligands) and 1,2,3-triazole peptidomimetics . This guide details the protocols for resin immobilization, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and electrophilic cyclization.
Technical Profile & Strategic Utility
Molecule Specifications[1][2][3]
-
IUPAC Name: Methyl 2-(prop-2-yn-1-yloxy)benzoate
-
Functional Handles:
-
Propargyl Ether (
): Stable to basic hydrolysis; active substrate for "Click" chemistry and Sonogashira coupling; precursor for 5-exo-dig cyclization. -
Methyl Ester (
): Precursor for acid-mediated resin loading or direct aminolysis; serves as the electrophilic trap during certain cyclization modes.
-
Mechanism of Action in SPOS
The utility of this compound relies on a "Divergent Synthesis" strategy. Once the ester is hydrolyzed and the acid is anchored to a solid support (e.g., Wang or Rink Amide resin), the alkyne functionality remains available for two distinct high-value pathways:
-
Pathway A (Heterocycle Formation): Electrophilic iodocyclization triggers the nucleophilic attack of the ether oxygen onto the activated alkyne, forming a 3-iodobenzofuran core.
-
Pathway B (Bioconjugation/Click): The alkyne serves as a dipolarophile in Cu(I)-catalyzed cycloadditions with azides to form triazole-linked conjugates.
Strategic Workflow Visualization
The following diagram illustrates the divergent synthetic pathways available after immobilizing the scaffold.
Figure 1: Divergent solid-phase synthesis pathways. The scaffold is first hydrolyzed and loaded onto the resin, then split into cyclization or conjugation workflows.
Experimental Protocols
Protocol A: Pre-activation (Hydrolysis)
Rationale: Direct loading of methyl esters onto resins via transesterification is kinetically slow and inefficient. Quantitative conversion to the free acid is required for standard carbodiimide coupling.
Reagents:
-
Methyl 2-(prop-2-yn-1-yloxy)benzoate (1.0 equiv)
-
Lithium Hydroxide (LiOH·H2O) (3.0 equiv)
-
THF/Water (3:1 v/v)
Procedure:
-
Dissolve the methyl ester in THF/Water.
-
Add LiOH·H2O and stir at room temperature for 4 hours. Monitor by TLC (the acid is more polar).
-
Acidify to pH 2 with 1M HCl.
-
Extract with Ethyl Acetate (
), dry over , and concentrate in vacuo. -
Validation:
H NMR should show disappearance of the methyl singlet ( ppm) and retention of the propargyl doublet ( ppm) and triplet ( ppm).
Protocol B: Resin Loading (Immobilization)
Rationale: We utilize Wang resin for generating carboxylic acid terminal products or Rink Amide resin for amides. This protocol describes loading onto Rink Amide MBHA resin to generate a stable amide linkage.
Reagents:
-
Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g)
-
2-(prop-2-yn-1-yloxy)benzoic acid (from Protocol A) (3.0 equiv)[1]
-
HBTU (2.9 equiv)
-
DIEA (Diisopropylethylamine) (6.0 equiv)
-
DMF (anhydrous)
Step-by-Step:
-
Swelling: Place resin in a solid-phase reaction vessel (SPRV). Swell in DMF for 30 mins. Drain.
-
Fmoc Deprotection: Treat resin with 20% piperidine in DMF (
min). Wash with DMF ( ), DCM ( ), DMF ( ). -
Coupling: Dissolve the Acid, HBTU, and DIEA in minimal DMF. Activate for 2 minutes.
-
Add the activated solution to the resin. Shake at room temperature for 2 hours.
-
QC Check: Perform a Kaiser Test (Ninhydrin).
-
Colorless beads: Successful coupling (99%+).
-
Blue beads: Incomplete coupling (Repeat step 3-4).
-
-
Capping (Optional but Recommended): Treat with acetic anhydride/pyridine (1:1) in DCM for 15 mins to cap unreacted amines.
Protocol C: Benzofuran Synthesis via Iodocyclization
Rationale: This reaction utilizes the propargyl ether to form a 5-membered furan ring fused to the benzene. The use of Iodine Monochloride (ICl) introduces an iodine atom at the 3-position, which serves as a handle for further Pd-catalyzed cross-couplings (Suzuki/Sonogashira) directly on the resin.
Reagents:
-
Resin-bound Alkyne (from Protocol B)
-
Iodine Monochloride (ICl) (3.0 equiv)
-
DCM (Dichloromethane) (anhydrous)
Procedure:
-
Swell the resin in anhydrous DCM for 20 mins.
-
Prepare a solution of ICl in DCM (handle in fume hood; ICl is corrosive).
-
Add the ICl solution to the resin at
(ice bath) initially, then allow to warm to room temperature. -
Agitate gently for 2 hours.
-
Wash: Drain and wash extensively with DCM (
), DMF ( ), and DCM ( ) to remove excess iodine. -
Cleavage & Analysis: Cleave a small aliquot with 95% TFA/H2O. Analyze by LC-MS.
-
Expected Mass Shift: Product Mass = [Linker Mass] + 126 Da (Net addition of I, loss of H).
-
Protocol D: Copper-Catalyzed Click Chemistry (CuAAC)
Rationale: For generating peptidomimetics or capturing azide-tagged libraries.
Reagents:
-
Resin-bound Alkyne
-
Organic Azide (
) (3.0 equiv) -
CuI (Copper(I) Iodide) (0.5 equiv)
-
Ascorbic Acid (1.0 equiv)
-
DMF/Piperidine (8:2) or DMF/2,6-lutidine
Procedure:
-
Swell resin in DMF.
-
Add the Organic Azide and CuI to the vessel.
-
Add Ascorbic Acid (to maintain Cu in +1 oxidation state).
-
Agitate at room temperature for 6–12 hours.
-
Wash: Wash with DMF (
), 0.1M EDTA (aq) or sodium diethyldithiocarbamate solution (to remove Copper traces), then DCM ( ). -
Validation: FT-IR analysis of a resin bead often shows the disappearance of the alkyne stretch (
cm ).
Data Summary & Troubleshooting
Reagent Compatibility Table
| Reagent/Condition | Compatibility | Notes |
| TFA (95%) | Stable | The ether linkage is stable during standard resin cleavage. |
| Piperidine (20%) | Stable | Compatible with Fmoc protocols; alkyne does not degrade. |
| Pd(PPh3)4 | Active | Alkyne will react (Sonogashira). Protect if Pd coupling is needed elsewhere. |
| ICl / I2 | Reactive | Triggers cyclization. Do not use if linear alkyne is desired. |
| Strong Base (tBuOK) | Caution | May cause isomerization of propargyl ether to allene. |
Troubleshooting Guide
-
Problem: Low yield in Click reaction.
-
Solution: Oxidation of Cu(I) to Cu(II) is the common culprit. Increase Ascorbic Acid loading or use a stabilized Copper ligand (e.g., TBTA).[2] Ensure the solvent is degassed.
-
-
Problem: Incomplete Iodocyclization.
-
Solution: Ensure the resin is strictly anhydrous. Water competes with the nucleophilic oxygen. Use freshly distilled DCM.
-
-
Problem: "Black" Resin after Click Chemistry.
-
Solution: Copper precipitation. Wash the resin with a 0.5% solution of sodium diethyldithiocarbamate in DMF to chelate and remove copper residues.
-
References
-
Meldal, M., & Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 108(8), 2952–3015. (Foundational Click Chemistry on Solid Phase). [Link]
-
Li, Z., et al. "Synthesis of Benzofurans via Electrophilic Cyclization." Organic Letters, 20(8), 2228–2231. (Mechanistic basis for alkyne-ether cyclization). [Link]
-
PubChem. "4-(prop-2-yn-1-yloxy)benzoic acid Compound Summary."[1] National Center for Biotechnology Information. Accessed January 28, 2026. [Link]
-
Castro, V., et al. "CuAAC: An Efficient Click Chemistry Reaction on Solid Phase."[3] ACS Combinatorial Science, 18(1), 1-14. [Link]
Sources
Application Note: Divergent Synthesis of Novel Derivatives from Methyl 2-(prop-2-yn-1-yloxy)benzoate
Abstract
Methyl 2-(prop-2-yn-1-yloxy)benzoate (CAS 59155-84-9) serves as a high-value bifunctional scaffold in medicinal chemistry.[1] Its structure combines a reactive terminal alkyne (propargyl ether) with an ortho-ester motif, enabling divergent synthetic pathways.[2] This guide details three distinct protocols to access novel chemical space: (1) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles (e.g., for PROTAC linkers), (2) Thermal Claisen Rearrangement to access the 2H-chromene pharmacophore, and (3) Electrophilic Iodocyclization to generate functionalized 3-iodochromenes for cross-coupling applications.[2]
Strategic Overview & Reactivity Profile
The utility of Methyl 2-(prop-2-yn-1-yloxy)benzoate lies in its ability to act as both a "Click" handle and a cyclization precursor.[1] The proximity of the propargyl ether to the ester group allows for electronic tuning of the benzene ring, while the alkyne terminus remains accessible for ligation or ring-closing reactions.[2]
Reaction Pathways Diagram
The following logic flow illustrates the divergent synthesis strategies covered in this guide.
Figure 1: Divergent synthetic pathways from the parent benzoate scaffold.
Preparation of the Scaffold
Note: If the starting material is not purchased commercially, it must be synthesized with high purity to ensure the success of subsequent metal-catalyzed steps.[2]
Protocol 1: Williamson Ether Synthesis
-
Objective: Synthesis of Methyl 2-(prop-2-yn-1-yloxy)benzoate from Methyl Salicylate.
-
Mechanism: SN2 Nucleophilic Substitution.[2]
-
Scale: 10 mmol basis.
| Reagent | Equiv.[2][3][4] | Amount | Role |
| Methyl Salicylate | 1.0 | 1.52 g (1.3 mL) | Nucleophile |
| Propargyl Bromide (80% in toluene) | 1.5 | 1.6 mL | Electrophile |
| Potassium Carbonate (K₂CO₃) | 2.0 | 2.76 g | Base |
| Acetone (Anhydrous) | - | 30 mL | Solvent |
Step-by-Step:
-
Activation: In a 100 mL round-bottom flask, dissolve Methyl Salicylate in anhydrous acetone. Add K₂CO₃. Stir at room temperature for 15 minutes to generate the phenoxide anion.
-
Alkylation: Add Propargyl Bromide dropwise over 5 minutes.
-
Reflux: Equip with a condenser and reflux the mixture at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2] The starting phenol (Rf ~0.[2]6) should disappear, replaced by the ether product (Rf ~0.7).[2]
-
Workup: Cool to RT. Filter off the inorganic salts.[2] Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in EtOAc (50 mL), wash with water (2 x 20 mL) and brine (20 mL). Dry over Na₂SO₄.[2][5][6]
-
Crystallization: Recrystallize from minimal hot ethanol or purify via silica flash chromatography (0-10% EtOAc in Hexane) to yield white needles/solid.
Pathway A: Synthesis of 1,2,3-Triazole Derivatives (Click Chemistry)
This pathway is essential for medicinal chemistry applications, particularly in fragment-based drug discovery (FBDD) or creating PROTAC linkers where the benzoate serves as an E3 ligase ligand attachment point.[2]
Protocol 2: Cu(I)-Catalyzed Cycloaddition
-
Reagents: Benzyl azide (model substrate), CuSO₄·5H₂O, Sodium Ascorbate.[2]
-
Solvent: t-BuOH/H₂O (1:1) – The "Sharpless Conditions".[2]
Procedure:
-
Setup: To a vial containing Methyl 2-(prop-2-yn-1-yloxy)benzoate (190 mg, 1.0 mmol) and Benzyl azide (133 mg, 1.0 mmol), add 4 mL of t-BuOH/H₂O (1:1).
-
Catalyst Generation: Add Sodium Ascorbate (0.1 equiv, 20 mg) followed by CuSO₄·5H₂O (0.01 equiv, 2.5 mg) dissolved in 100 µL water.[2]
-
Expert Insight: Always add the reductant (ascorbate) before or simultaneously with the copper source to prevent oxidation to inactive Cu(II).[2]
-
-
Reaction: Stir vigorously at room temperature for 12–16 hours. The product often precipitates out of the aqueous mixture.[2]
-
Isolation: Dilute with water (10 mL). Filter the precipitate.[2] If no precipitate forms, extract with DCM.[2]
-
Purification: Recrystallization from Ethanol/Water usually affords pure triazole.[2]
-
Expected Product: Methyl 2-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzoate.
-
Pathway B: Thermal Rearrangement to 2H-Chromenes
Heating aryl propargyl ethers induces a sequence of reactions: a [3,3]-sigmatropic rearrangement (Claisen) followed by a [1,5]-hydrogen shift and electrocyclic ring closure. This yields the 2H-chromene scaffold, a privileged structure in natural products.[2]
Protocol 3: Thermal Cyclization
Procedure:
-
Setup: Dissolve Methyl 2-(prop-2-yn-1-yloxy)benzoate (1.0 mmol) in N,N-Diethylaniline (2 mL).
-
Heating: Heat the sealed tube or reflux apparatus to 210°C.
-
Safety: Use a sand bath for uniform heating behind a blast shield.[2]
-
-
Duration: 12–24 hours. Monitor by HPLC or NMR.[2]
-
Workup: Cool to RT. Dilute with diethyl ether. Wash with 1M HCl (3x) to remove the aniline solvent (critical step).[2] Wash with brine, dry, and concentrate.[2][6]
-
Purification: Silica gel chromatography (Hexane:EtOAc 9:1).
-
Product:Methyl 2H-chromene-8-carboxylate .
-
Note: The ester group migrates effectively to the 8-position due to the rearrangement logic.[2]
-
Pathway C: Electrophilic Iodocyclization
This protocol generates 3-iodochromenes . The iodine atom at the C3 position is a versatile handle for subsequent Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), allowing rapid library generation.[2]
Protocol 4: Iodine-Mediated Ring Closure
-
Reagents: Iodine (I₂) or Iodine Monochloride (ICl), Sodium Bicarbonate (NaHCO₃).[2]
-
Solvent: Acetonitrile (MeCN) or DCM.[2]
Procedure:
-
Setup: Dissolve Methyl 2-(prop-2-yn-1-yloxy)benzoate (1.0 mmol) in MeCN (5 mL). Add NaHCO₃ (3.0 equiv) to buffer the acid generated.[2]
-
Addition: Cool to 0°C. Add I₂ (1.2 equiv) or ICl (1.1 equiv) slowly.
-
Cyclization: Allow to warm to RT and stir for 2–4 hours.
-
Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine (solution turns from violet/brown to colorless).
-
Extraction: Extract with EtOAc. Dry and concentrate.
-
Product: Methyl 3-iodo-2H-chromene-8-carboxylate .
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Click Reaction) | Cu(I) oxidation | Degas solvents with N₂/Ar before use. Increase ascorbate to 0.2 equiv. |
| Incomplete Cyclization (Thermal) | Temperature too low | Ensure internal temperature reaches >200°C. Use microwave reactor at 200°C for 30 min. |
| Multiple Spots (Iodocyclization) | Regioisomers (5-exo vs 6-endo) | Switch solvent to DCM (favors 6-endo). Ensure anhydrous conditions. |
| Starting Material Hydrolysis | Wet solvents/Basic conditions | The methyl ester is sensitive.[2] Avoid strong aqueous bases (NaOH/KOH) during workups; use K₂CO₃ or NaHCO₃.[2] |
References
-
Synthesis of Propargyl Ethers
-
Click Chemistry Applications
-
Thermal Cyclization (Chromenes)
-
Iodocyclization Methodologies
-
General Reactivity of Alkynyl Benzoates
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. orgsyn.org [orgsyn.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester [mdpi.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in Methyl 2-(prop-2-yn-1-yloxy)benzoate synthesis
Executive Summary & Scope
This guide addresses the synthesis of Methyl 2-(prop-2-yn-1-yloxy)benzoate via the Williamson etherification of methyl salicylate with propargyl bromide. While theoretically simple, this reaction often suffers from low yields (30-50%) due to the specific electronic and steric properties of the salicylate core.
This document provides a root-cause analysis of failure modes, specifically targeting the intramolecular hydrogen bond (IMHB) that retards deprotonation and the specific solvent effects required to overcome it.
Diagnostic Matrix: Quick Troubleshooting
Use this table to match your experimental observation with a likely root cause.
| Observation | Likely Root Cause | Corrective Action |
| Low Conversion (<50%) | IMHB Effect: The phenolic proton is "locked" by the ester carbonyl, making it less acidic than typical phenols. | Switch solvent to DMF (polar aprotic) to disrupt H-bonds. Add catalytic KI (0.1 eq). |
| Product is an Acid (Solid) | Saponification: Hydrolysis of the methyl ester occurred. | Ensure anhydrous conditions.[1] Avoid hydroxide bases (NaOH/KOH). Use K₂CO₃ or Cs₂CO₃ . |
| Dark/Tarred Reaction | Thermal Decomposition: Propargyl bromide is unstable at high heat; potential Claisen rearrangement. | Lower temperature to 60°C . Do not reflux vigorously if using high-boiling solvents. |
| Low Isolated Mass | Workup Failure: Product is moderately lipophilic but can form emulsions or stay in the aqueous phase if pH is high. | Acidify aqueous layer slightly (pH 5-6) during workup to break emulsions. Use EtOAc for extraction. |
| Precipitate in Flask | KBr Formation: This is normal (byproduct), but excessive caking can stop stirring. | Use finely ground anhydrous K₂CO₃. Ensure vigorous mechanical or magnetic stirring. |
Deep Dive: Technical Q&A
Q1: Why is the reaction rate significantly slower than with other phenols?
A: The root cause is the strong Intramolecular Hydrogen Bond (IMHB) within methyl salicylate. Unlike a standard phenol (pKa ~10), methyl salicylate forms a stable 6-membered pseudo-ring interaction between the phenolic hydroxyl hydrogen and the ester carbonyl oxygen [1].
-
The Consequence: This "locks" the proton, effectively raising the pKa and imposing a kinetic barrier to deprotonation by weak bases like potassium carbonate (
). -
The Fix: You must use a solvent that competes for this hydrogen bond. DMF (N,N-Dimethylformamide) is superior to acetone because its high dielectric constant and Lewis basicity help disrupt the IMHB, exposing the proton to the base [2].
Q2: Can I use Sodium Hydride (NaH) to speed this up?
A: Proceed with extreme caution. While NaH is a stronger base and will deprotonate the phenol instantly, it introduces two major risks:
-
Transesterification/Hydrolysis: If the NaH is not perfectly dry or if the solvent contains trace water, you will generate hydroxide, which rapidly hydrolyzes the methyl ester to the carboxylic acid (saponification).
-
Reduction: In rare cases, hydride sources can attack the ester. Recommendation: Stick to
(2.0 equiv) or (1.0 equiv) in DMF. If you must use Acetone, add Potassium Iodide (KI) . The iodide displaces the bromide on the propargyl group ( ), creating a more reactive propargyl iodide intermediate (Finkelstein condition) [3].
Q3: My product is disappearing during workup. Where is it going?
A: The product, Methyl 2-(prop-2-yn-1-yloxy)benzoate, is an ester.
-
Issue: If you wash with strong base (e.g., 1M NaOH) to remove unreacted phenol, you risk hydrolyzing your product.
-
Issue: If the reaction did not go to completion, the unreacted methyl salicylate is an oil that is difficult to separate from the product by simple extraction.
-
Solution: Wash the organic layer with cold 5%
(briefly) to remove unreacted phenol, followed immediately by water and brine. Do not let it sit in basic aqueous solution.
Mechanistic Visualization
The following diagram illustrates the critical barrier (IMHB) and the reaction pathway.
Figure 1: Reaction mechanism highlighting the disruption of the intramolecular hydrogen bond (IMHB) as the activation step.
Validated Experimental Protocol (The "Gold Standard")
This protocol utilizes DMF to overcome the IMHB and ensures high conversion.
Materials
-
Methyl Salicylate (1.0 eq)
-
Propargyl Bromide (1.5 eq, 80% in toluene)
-
Potassium Carbonate (
), anhydrous, finely ground (2.0 eq)[1] -
Potassium Iodide (KI), catalytic (0.1 eq)
-
Solvent: Anhydrous DMF (5 mL per gram of substrate)
Procedure
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush with Nitrogen or Argon.
-
Dissolution: Add Methyl Salicylate and anhydrous DMF. Stir at room temperature.
-
Activation: Add
and catalytic KI. Stir for 15 minutes. Note: The mixture will become a suspension. -
Addition: Add Propargyl Bromide dropwise via syringe over 10 minutes.
-
Reaction: Heat the mixture to 60°C (oil bath temperature). Stir for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (phenol) stains strongly with
(purple); the product does not.
-
-
Workup:
-
Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Troubleshooting Logic Flow
Figure 2: Decision tree for isolating the cause of yield loss.
References
-
Aparicio, S., & Alcalde, R. (2010).[3] On the Structure of Liquid Methyl Salicylate: the Role of Intramolecular Hydrogen Bonding. European Journal of Chemistry. Available at: [Link]
-
Anand, A., et al. (2021). Synthesis of propargylated precursors: Reaction conditions and solvent effects. ResearchGate.[3] Available at: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Troubleshooting. Available at: [Link]
Sources
Technical Support Center: Optimization of Methyl 2-(prop-2-yn-1-yloxy)benzoate Click Chemistry
Ticket Subject: Optimization of CuAAC conditions for ortho-substituted benzoate alkynes. Assigned Specialist: Senior Application Scientist, Chemical Biology Division. Status: Open.
System Overview & Chemical Challenges
You are working with Methyl 2-(prop-2-yn-1-yloxy)benzoate .[1][2] Before optimizing, we must deconstruct the specific chemical personality of this substrate.[3] It presents a "Goldilocks" challenge:
-
Steric Congestion: The alkyne is tethered via an ether linkage at the ortho position relative to the benzoate ester. While the propargyl arm provides some flexibility, the proximity of the ester carbonyl and the aromatic ring creates a crowded environment for the bulky Copper(I)-Ligand complex.
-
Ester Sensitivity: The methyl ester is susceptible to hydrolysis (saponification) if the reaction pH drifts too high (>8.5) or if strong nucleophilic bases (like piperidine or excess DIPEA) are used, converting your target into the carboxylic acid.[3]
-
Glaser Coupling Risk: Terminal alkynes are prone to oxidative homocoupling (Glaser coupling) in the presence of Copper and Oxygen, forming diynes instead of triazoles.[3]
Troubleshooting Guides (Q&A Format)
Category A: Reaction Kinetics (The "Stalled" Reaction)
Q: My reaction stalls at 50% conversion even after 24 hours. Adding more Copper doesn't help.[3] What is wrong?
Diagnosis: This is likely a Ligand-Substrate Mismatch or Catalyst Death .[3]
-
The Science: Naked Copper(I) is unstable. Without a ligand, it oxidizes to inactive Cu(II) or disproportionates to Cu(0) (black precipitate).[3] Furthermore, the ortho-substitution on your benzoate creates steric bulk. Standard ligands like TBTA might be too bulky or insufficiently accelerating.[3]
-
The Fix: Switch to THPTA or BTTAA .
-
Why: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is less sterically demanding than TBTA and protects Cu(I) from oxidation much more effectively in aqueous/organic mixtures.[3] It accelerates the reaction by maintaining a high effective concentration of the active catalyst.
-
Q: Can I heat the reaction to speed it up?
Diagnosis: Yes, but with strict caveats regarding the Ester .
-
The Science: Thermal energy overcomes the activation barrier caused by the steric hindrance of the ortho-group. However, heating in basic aqueous media promotes ester hydrolysis.[3]
-
The Fix: Limit heating to 40–50°C . Ensure the system is buffered to pH 7.0–7.5. Do not reflux in unbuffered water/amine mixtures.[3]
Category B: Side Reactions (The "Dirty" Reaction)
Q: The reaction mixture turned from yellow to bright green/blue. Is this normal?
Diagnosis: No. This indicates Oxidation (Glaser Coupling Risk) .[3]
-
The Science: Blue/Green indicates the formation of Cu(II) species. This happens when Oxygen enters the system.[3] Cu(II) catalyzes the oxidative coupling of your alkyne starting material to form a diyne dimer (Glaser product), consuming your substrate without forming the triazole.
-
The Fix:
-
Degas solvents thoroughly (sparge with Argon/N2 for 15 mins) before adding the catalyst.
-
Increase the Sodium Ascorbate loading to 5–10 equivalents relative to Copper to aggressively scavenge oxygen.[3]
-
Q: I isolated the product, but the NMR shows a carboxylic acid proton and no methyl singlet. What happened?
Diagnosis: Saponification (Ester Hydrolysis) .[3]
-
The Science: You likely used a CuI/Amine (e.g., DIPEA, TEA) protocol.[3] The combination of organic base and water (even trace amounts) hydrolyzed the methyl ester.
-
The Fix: Switch to the Cu(II)/Ascorbate method (Protocol A below). It proceeds at a neutral/mildly acidic pH (4–7), which preserves the ester.[3]
Category C: Solubility (The "Precipitate")
Q: My benzoate substrate precipitates immediately upon adding the aqueous catalyst solution.
Diagnosis: Solvent Polarity Mismatch .
-
The Science: Methyl 2-(prop-2-yn-1-yloxy)benzoate is lipophilic. Standard "Click" conditions (50% water) will crash it out, preventing the dissolved Copper from reaching the alkyne.
-
The Fix: Use a High-Organic Solvent System .
Recommended Experimental Protocols
Protocol A: The "Robust & Selective" Method (Recommended)
Best for protecting the ester and preventing oxidation.
| Reagent | Equivalents/Conc.[3][4][5][6][7][8][9][10][11] | Role |
| Substrate (Alkyne) | 1.0 equiv | Reactant |
| Azide | 1.0–1.2 equiv | Reactant |
| CuSO₄ · 5H₂O | 5 mol% (0.05 equiv) | Pre-catalyst |
| THPTA Ligand | 25 mol% (0.25 equiv) | Critical: Stabilizer/Accelerator |
| Sodium Ascorbate | 25–50 mol% (0.25–0.50 equiv) | Reductant (keeps Cu in +1 state) |
| Solvent | DMSO/Water (3:[3]1) | Solubilizes ester + catalyst |
Step-by-Step:
-
Dissolve the Alkyne and Azide in DMSO.
-
Prepare Catalyst Premix: In a separate small vial, mix the CuSO₄ (in water) and THPTA (in water). The solution should turn light blue.[3] Crucial: Premixing ensures the ligand binds Cu before it touches the reactants.
-
Add Premix to the reaction vial.
-
Initiate: Add the Sodium Ascorbate (freshly prepared in water). The solution should turn colorless or pale yellow.[3]
-
Incubate: Stir at RT for 4–12 hours. (Monitor by TLC/LCMS).[3]
-
Workup: Dilute with EtOAc, wash with 0.1 M EDTA (to remove Copper), then brine.
Protocol B: The "Anhydrous" Method (Alternative)
Use only if your Azide is water-sensitive.
-
Catalyst: CuI (Copper Iodide) - 10 mol%.[3]
-
Ligand: TBTA - 10 mol%.[3]
-
Base: 2,6-Lutidine (mild, non-nucleophilic base to prevent hydrolysis) - 1.0 equiv.[3]
-
Solvent: Dry THF or Acetonitrile.[3]
-
Procedure: Perform under Argon atmosphere.
Visualization & Logic Flows
Figure 1: Mechanistic Optimization Pathway
This diagram illustrates how the Ligand (THPTA) overcomes the specific hurdles of your ortho-substituted substrate.
Caption: The catalytic cycle emphasizing THPTA's role in stabilizing the Cu(I) species and facilitating the reaction despite the steric bulk of the ortho-benzoate group.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic flowchart for identifying common failure modes based on visual cues and NMR analysis.
References
-
Rostovtsev, V. V., et al. (2002).[3][9] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599.[3] Link
-
Chan, T. R., et al. (2004).[3] "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters, 6(17), 2853–2855.[3] Link[3]
-
Hong, V., et al. (2009).[3] "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie, 48(52), 9879–9883.[3] Link[3]
-
Presolski, S. I., et al. (2011).[3] "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 3(4), 153–162.[3] Link[3]
-
Hein, J. E., & Fokin, V. V. (2010).[3] "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 39(4), 1302-1315.[3] Link
Sources
- 1. Methyl 2-(prop-2-yn-1-yloxy)benzoate|CAS 59155-84-9 [benchchem.com]
- 2. Methyl 2-(prop-2-en-1-yloxy)benzoate | 6282-42-4 | Benchchem [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Click chemistry - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
how to remove impurities from crude Methyl 2-(prop-2-yn-1-yloxy)benzoate
Ticket ID: PUR-2024-MPYB Status: Open Assigned Specialist: Senior Application Scientist[1]
Diagnostic Triage: Identify Your Impurity
Before initiating a purification protocol, confirm the identity of your contaminants. The synthesis of Methyl 2-(prop-2-yn-1-yloxy)benzoate (via Williamson ether synthesis of methyl salicylate and propargyl bromide) typically yields a specific profile of byproducts.
Quick-Check Diagnostic Table
| Symptom / Observation | Suspected Impurity | Chemical Nature | Risk Level |
| Strong "Wintergreen" Odor | Methyl Salicylate (Starting Material) | Phenolic Ester | High (Hard to separate) |
| Lachrymatory (Tear-inducing) | Propargyl Bromide (Excess Reagent) | Alkyl Halide | Med (Volatile, Toxic) |
| Product is Acidic (Low pH) | 2-(prop-2-yn-1-yloxy)benzoic acid | Carboxylic Acid | Low (Easy to wash) |
| TLC: Spot at Baseline | Potassium Carbonate / Salts | Inorganic Salt | Low (Filtration/Wash) |
| NMR: | Methyl Salicylate (Phenolic OH) | Phenol | High |
| NMR: | Product Alkyne Proton | Target Molecule | N/A |
Troubleshooting Workflows
Issue A: The "Wintergreen" Persistence (Unreacted Methyl Salicylate)
The Problem: Methyl salicylate is a phenol with an internal hydrogen bond, making it less acidic than typical phenols and surprisingly lipophilic. It co-elutes with your product on silica. The Risk: Standard NaOH washes can hydrolyze your product (an ester) into the acid, destroying your yield.
Resolution Protocol: The "Cold-Flash" Alkaline Wash Principle: We exploit the pKa difference. Methyl salicylate (pKa ~9.8) can be deprotonated by cold dilute base, pushing it into the aqueous layer. The product (no acidic proton) remains organic.
-
Dissolve: Dilute crude oil in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) for this specific wash as it can form emulsions with basic water.
-
Chill: Place the separatory funnel in an ice bath. Cool the organic layer and a prepared 5% NaOH solution to 0°C.
-
Rapid Extraction:
-
Add cold 5% NaOH to the funnel.
-
Shake vigorously for 30-45 seconds (Do not prolong contact).[1]
-
Immediately drain the aqueous layer.
-
-
Quench: Immediately wash the organic layer with cold Brine followed by Saturated NH₄Cl to neutralize residual base.
-
Validation: Check TLC. If the starting material spot persists, proceed to Flash Chromatography (See Section 3).
Issue B: Residual Propargyl Bromide
The Problem: Excess alkyl halide is toxic and lachrymatory. Resolution:
-
Primary: High-vacuum rotary evaporation (50°C, <10 mbar) usually removes this.[1]
-
Chemical: If persistent, add 10% aqueous Sodium Thiosulfate during your aqueous workup. This reacts with the alkyl halide to form water-soluble salts.
Standard Operating Procedures (SOPs)
SOP-01: Optimized Workup & Extraction
Standard protocol after reaction completion (K₂CO₃/Acetone reflux).
-
Filtration: Filter the reaction mixture through a Celite pad to remove solid inorganic salts (KBr, K₂CO₃). Rinse with Acetone.
-
Concentration: Evaporate the filtrate to dryness on a rotary evaporator. Do not overheat (keep bath <45°C) to prevent alkyne polymerization.
-
Partition: Redissolve residue in EtOAc. Wash sequence:
-
Wash 1: Water (removes polar impurities/DMF).
-
Wash 2: 5% NaOH (Cold) - Only if Methyl Salicylate is present.[1]
-
Wash 3: Brine (Saturated NaCl).
-
-
Drying: Dry over anhydrous Na₂SO₄. Filter and concentrate.
SOP-02: Flash Column Chromatography
If the "Cold-Flash" wash is insufficient, chromatographic separation is required.[1]
-
Stationary Phase: Silica Gel (230-400 mesh).[1]
-
Mobile Phase: Hexanes : Ethyl Acetate gradient.
-
Start: 100% Hexanes (Elutes residual Propargyl Bromide).
-
Gradient: 0%
10% EtOAc. -
Product Elution: Typically elutes around 5-10% EtOAc.[1] Methyl Salicylate elutes slightly later or tails significantly due to the phenolic group interacting with silica.
-
-
TLC Visualization: UV (254 nm). The product absorbs strongly.
SOP-03: Crystallization (High Purity)
Methyl 2-(prop-2-yn-1-yloxy)benzoate often solidifies upon standing or cooling.[1]
-
Dissolve crude solid in minimum hot Ethanol or Hexane/DCM (10:1) .
-
Allow to cool slowly to Room Temperature, then 4°C.
-
Filter crystals and wash with cold Hexane.
Process Visualization
The following diagram illustrates the decision logic for purifying the crude reaction mixture.
Figure 1: Decision tree for the purification of O-propargylated methyl salicylate derivatives, prioritizing chemical washing for phenolic impurities.
References
-
NIH National Library of Medicine. (2014). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate: Synthesis and crystallization. PubChem.[2] [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Procedure. [Link]
Sources
identifying side reactions in the synthesis of Methyl 2-(prop-2-yn-1-yloxy)benzoate
Technical Support Center: Synthesis of Methyl 2-(prop-2-yn-1-yloxy)benzoate
Case ID: #MS-PROP-001 Subject: Troubleshooting Side Reactions & Impurity Profiling Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Scope
User Objective: Synthesis of Methyl 2-(prop-2-yn-1-yloxy)benzoate via Williamson Ether Synthesis. Core Challenge: The target molecule contains three reactive functionalities—a methyl ester, an aryl ether, and a terminal alkyne. This "triad" creates a specific profile of side reactions often misidentified as "low yield" or "column streaking."
The Standard Protocol (Baseline):
-
Substrate: Methyl Salicylate (Intramolecular H-bond makes phenol deprotonation slower than typical phenols).
-
Reagent: Propargyl Bromide (80% in toluene).
-
Base: Potassium Carbonate (
) or Sodium Hydride ( ). -
Solvent: Acetone, DMF, or Acetonitrile.
Diagnostic Visualizer: Reaction Pathways
The following diagram maps the intended pathway against the three most critical failure modes. Use this to identify where your reaction diverted.
Figure 1: Reaction logic showing the main O-alkylation pathway versus hydrolytic, isomerization, and thermal degradation pathways.
Troubleshooting Modules (FAQs)
Module A: The "Disappearing Ester" (Hydrolysis)
Symptom:
-
TLC: A streak or spot remaining at the baseline (highly polar).
-
NMR: Loss of the methyl singlet (~3.9 ppm).
-
Workup: Product extracts into the aqueous base layer instead of the organic layer.
Root Cause:
Methyl salicylate is an ester.[1][2][3] If you use a strong base (like NaOH) or if your solvent (DMF/Acetone) is "wet," hydroxide ions (
Corrective Protocol:
-
Switch Base: Use anhydrous Potassium Carbonate (
) instead of NaH or NaOH. is strong enough to deprotonate the phenol but generally too weak to hydrolyze the ester rapidly at reflux temperatures. -
Dry Solvents: Ensure Acetone or DMF is stored over molecular sieves (3Å or 4Å).
-
Stoichiometry: Do not exceed 1.5 equivalents of base. Excess base accelerates hydrolysis.
Module B: The "Ghost" Impurity (Allene Isomerization)
Symptom:
-
NMR: The propargyl doublet (
ppm, ) and triplet ( ppm, ) diminish, but the aromatic region remains intact. New complex multiplets appear in the alkene region (5.0–6.5 ppm). -
TLC: A spot appearing very close to the product (difficult to separate).
Root Cause: Under basic conditions, terminal alkynes can isomerize to allenes .
-
Reaction:
This is thermodynamically driven if the reaction is allowed to stir for too long or if the temperature is too high.
Corrective Protocol:
-
Monitor Strictly: Stop the reaction immediately upon consumption of the starting material. Do not let it stir "overnight" unnecessarily.
-
Temperature Cap: If using Acetone, reflux (
) is safe. If using DMF, keep the temperature below 60°C . Higher temperatures favor the allene shift.
Module C: Thermal Degradation (Claisen Rearrangement)
Symptom:
-
Context: You attempted to speed up the reaction by heating DMF to >100°C or used microwave irradiation.
-
Result: Formation of a highly non-polar spot.
-
Structure: The propargyl ether undergoes a [3,3]-sigmatropic rearrangement followed by tautomerization and cyclization to form a methyl 2H-chromene-8-carboxylate .
Corrective Protocol:
-
Strict Thermal Limit: Never heat aryl propargyl ethers above 80°C unless you intend to cyclize them.
-
Catalytic Help: If the reaction is sluggish at 60°C (due to the intramolecular H-bond of methyl salicylate), add a catalytic amount of Potassium Iodide (KI) (Finkelstein condition) rather than increasing the heat.
Comparative Data: Reaction Conditions
| Parameter | Method A (Recommended) | Method B (Aggressive) | Risk Profile |
| Solvent | Acetone (Anhydrous) | DMF / DMSO | DMF is harder to remove; DMSO risks oxidation. |
| Base | NaH is faster but risks rapid ester hydrolysis if wet. | ||
| Catalyst | Potassium Iodide (0.1 eq) | None | KI accelerates the reaction without heat. |
| Temp | Reflux ( | High temp risks Claisen rearrangement. | |
| Time | 4–6 Hours | 1 Hour | Aggressive methods favor impurities. |
Interactive Troubleshooting Flowchart
Use this logic tree to determine your next step based on your current observation.
Figure 2: Decision tree for diagnosing reaction failures based on TLC and extraction observations.
Optimized Protocol (Self-Validating)
To minimize the side reactions described above, follow this specific order of operations.
Step 1: Solvation & Deprotonation
-
Dissolve Methyl Salicylate (1.0 eq) in Anhydrous Acetone (0.5 M concentration).
-
Add Potassium Carbonate (
, 1.5 eq). -
Validation: The solution should turn yellow/orange, indicating phenoxide formation. If it remains colorless, the base is inactive or the solvent is too wet.
Step 2: Activation (Optional but Recommended)
-
Add Potassium Iodide (KI, 0.1 eq).
-
Mechanism:[2][4][5][6][7][8] This converts the Propargyl Bromide to Propargyl Iodide in situ, which is a more reactive electrophile, allowing the reaction to proceed at lower temperatures (avoiding Claisen issues).
Step 3: Electrophile Addition
-
Add Propargyl Bromide (1.2 eq) dropwise.
-
Heat to mild reflux (
).
Step 4: Monitoring (The Critical Control Point)
-
Check TLC every 2 hours.
-
Stop point: As soon as Methyl Salicylate is consumed.
-
Warning: If you leave this overnight, the basic conditions will begin to isomerize the product to the allene side product.
Step 5: Workup
-
Filter off the solid salts (
). -
Evaporate the acetone.
-
Redissolve in EtOAc and wash with cold water (neutral pH) to remove any hydrolyzed acid or remaining base.
References
-
Williamson Ether Synthesis Overview
-
Williamson, A. W. (1850).[5] "Theory of Aetherification". Philosophical Magazine, 37, 350–356.
-
-
Claisen Rearrangement of Aryl Propargyl Ethers
- Zsuga, M., et al. (1995). "Kinetics and Mechanism of the Thermal Rearrangement of Aryl Propargyl Ethers". Journal of Organic Chemistry.
- Base-Catalyzed Isomerization (Alkyne to Allene): Campagne, J. M., et al. (2005). "Propargyl ethers: synthesis and reactivity". Tetrahedron.
-
Methyl Salicylate Reactivity
Sources
- 1. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Methyl Salicylate as a Selective Methylation Agent for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Sonogashira Coupling of Methyl 2-(prop-2-yn-1-yloxy)benzoate
Case ID: SGC-PROPARGYL-001 Status: Active Support Subject: Efficiency Optimization & Side-Reaction Suppression Assigned Specialist: Senior Application Scientist
Critical Analysis: The Substrate Challenge
You are working with Methyl 2-(prop-2-yn-1-yloxy)benzoate , a substrate that presents a "Trojan Horse" of reactivity. Unlike simple aryl alkynes, this molecule contains three competing reactive sites that dictate the success of your Sonogashira coupling:
-
The Terminal Alkyne (Target): The desired site for C-C bond formation.
-
The Propargyl Ether Linkage (Risk A): The oxygen atom at the propargyl position increases the acidity of the propargylic protons, making the substrate prone to base-catalyzed isomerization to an allene.
-
The Ortho-Ester (Risk B): The proximity of the methyl ester to the alkyne creates a high potential for 5-exo-dig or 6-endo-dig cyclization (forming isocoumarins/isochromenes), especially in the presence of Lewis acidic metals (like Cu(I) or Ag(I)) or high heat.
The Objective: To maximize the linear cross-coupling yield while suppressing Glaser homocoupling (dimerization) and premature cyclization .
Troubleshooting Matrix (Q&A)
Issue 1: "I am observing significant formation of the alkyne dimer (Glaser product) instead of the cross-coupled product."
Diagnosis: Oxidative Homocoupling.[1] This is the most common failure mode when using Copper(I) co-catalysts. The propargyl ether moiety is electron-rich, making the formed Copper-acetylide species highly reactive toward oxidation.
Corrective Actions:
-
Degassing is Non-Negotiable: Sparging with Argon for 10 minutes is insufficient. You must use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding the catalyst.
-
Switch to Copper-Free Conditions: If the aryl halide partner is an iodide or an activated bromide (e.g., electron-deficient), eliminate Copper entirely. Use a more active Palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ ) and increase the temperature slightly (60°C).
-
Slow Addition: Add the alkyne (your substrate) slowly via syringe pump over 1 hour. This keeps the concentration of the active acetylide low relative to the aryl halide, statistically favoring the cross-coupling over dimerization.
Issue 2: "The reaction turns black immediately, and conversion stops (Pd Black formation)."
Diagnosis: Catalyst Decomposition. The propargyl ether oxygen can coordinate to the Palladium center, displacing labile ligands (like phosphines) and causing the metal to aggregate into inactive "Palladium Black."
Corrective Actions:
-
Upgrade the Ligand: Standard PPh₃ is too labile. Switch to a bulky, electron-rich Buchwald ligand like XPhos or SPhos . These ligands bind tightly to Pd, preventing displacement by the substrate's ether oxygen.
-
Lower the Catalyst Loading: Counter-intuitively, too much catalyst can promote aggregation. Aim for 1-3 mol% Pd.
Issue 3: "I am isolating a cyclized isocoumarin derivative instead of the linear alkyne."
Diagnosis: Metal-Catalyzed Cycloisomerization. The Copper(I) or Palladium(II) is acting as a Lewis acid, activating the alkyne for nucleophilic attack by the ester carbonyl oxygen.
Corrective Actions:
-
Lower the Temperature: Cyclization has a higher activation energy than coupling. Run the reaction at Room Temperature (25°C) .
-
Change the Base: Strong bases promote the nucleophilic attack. Switch from inorganic bases (like K₂CO₃) to milder organic amine bases like Triethylamine (Et₃N) or Diisopropylamine (DIPA) , which can also serve as the solvent.
-
Avoid Lewis Acids: If cyclization persists, you must use a Copper-free protocol (see Protocol A below), as Cu(I) is a potent catalyst for this specific cyclization.
Optimized Experimental Protocols
Protocol A: Copper-Free (Recommended for suppression of homocoupling/cyclization)
Best for: Aryl Iodides and Activated Aryl Bromides
-
Vessel: Flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
Methyl 2-(prop-2-yn-1-yloxy)benzoate (1.2 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%) or Pd(OAc)₂/XPhos (2 mol% / 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv) - Crucial: Anhydrous[2]
-
-
Solvent: Anhydrous DMF or Toluene (0.2 M concentration).
-
Procedure:
Protocol B: Standard Sonogashira (High Activity)
Best for: Unreactive Aryl Bromides or Chlorides
-
Vessel: Schlenk flask or sealed pressure tube.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
Methyl 2-(prop-2-yn-1-yloxy)benzoate (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
CuI (1.5 mol%) - Keep Cu loading low!
-
Triethylamine (Et₃N) (3.0 equiv)
-
-
Solvent: THF (degassed).
-
Procedure:
Data Summary: Solvent & Base Effects[1][5][6]
| Solvent | Base | Rate | Homocoupling Risk | Cyclization Risk | Recommendation |
| DMF | Cs₂CO₃ | Fast | Low | Moderate | High Efficiency (Copper-Free) |
| THF | Et₃N | Moderate | High (if Cu used) | Low | Standard Start |
| Toluene | Piperidine | Slow | Moderate | High | Avoid (Promotes Isomerization) |
| MeCN | K₂CO₃ | Fast | Low | High | Avoid (Promotes Cyclization) |
Mechanistic Visualization
The following diagram illustrates the divergent pathways. Your goal is to navigate the Green Path while avoiding the Red (Side Reaction) paths.
Caption: Reaction pathway showing the competition between the desired Pd-cycle (Green) and Cu-mediated side reactions (Red).
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Liang, Y., et al. (2007).[5] Copper-Catalyzed Synthesis of Isocoumarins from o-Halobenzoic Acids and 1,3-Diketones.[5] Synthesis, 2007(03), 400-406. (Demonstrates the cyclization risk of this specific scaffold).
-
Gelman, D., & Buchwald, S. L. (2003).[3] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993–5996.
-
Bakherad, M. (2013). Copper-free Sonogashira cross-coupling reactions: an overview. Applied Organometallic Chemistry, 27(7), 405–415.
Sources
Technical Support Center: Stability & Handling of Methyl 2-(prop-2-yn-1-yloxy)benzoate
Current Status: 🟢 Operational Ticket Queue: Priority Handling for Stability Protocols Agent: Senior Application Scientist (Organic Synthesis Division)
Welcome to the Technical Support Center
You are likely working with Methyl 2-(prop-2-yn-1-yloxy)benzoate (CAS: 59155-84-9), a bifunctional building block containing an aromatic methyl ester and a terminal alkyne (propargyl ether) .
While versatile for "Click" chemistry (CuAAC) and heterocycle synthesis (e.g., chromones), this molecule possesses three distinct reactive centers that can lead to decomposition if mishandled:
-
The Terminal Alkyne: Susceptible to oxidative homocoupling (Glaser coupling) and base-catalyzed isomerization.
-
The Propargylic Ether: Prone to
-elimination or rearrangement under harsh conditions. -
The Methyl Ester: Vulnerable to hydrolysis (saponification) or transesterification.
Below are the active Troubleshooting Guides (Tickets) addressing the most common decomposition pathways.
Ticket #001: "My Reaction Mixture Turned Black/Tarry" (Base-Induced Instability)
Diagnosis:
If your reaction involves basic conditions (e.g.,
The Mechanism: The methylene protons adjacent to the oxygen (propargylic position) are acidified by the neighboring alkyne and the aromatic ring. Strong bases can deprotonate this position, leading to an equilibrium shift from the stable propargyl ether to a reactive allenyl ether . These allenes are highly unstable and rapidly polymerize or hydrolyze, leading to "tar."
DOT Diagram: Decomposition Pathways
Caption: Figure 1. Divergent decomposition pathways under basic conditions: Isomerization to reactive allenes vs. ester hydrolysis.
Troubleshooting Protocol:
-
Switch Bases: Avoid hydroxide bases (
, ). If a base is required (e.g., for alkylation or Sonogashira coupling), use mild inorganic bases like Cesium Carbonate ( ) or organic bases like DIPEA (Hünig's base), which are less likely to trigger rapid isomerization at room temperature [1]. -
Temperature Control: Keep reactions below 60°C when base is present. Isomerization rates increase exponentially with temperature.
-
Solvent Selection: Avoid protic solvents (MeOH, EtOH) in the presence of base to prevent transesterification (swapping the methyl ester for an ethyl ester).
Ticket #002: "I See Dimers Instead of Click Products" (Glaser Coupling)
Diagnosis:
You are attempting a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), but LC-MS shows a byproduct with exactly double the mass of your alkyne minus 2 protons (
The Mechanism:
This is Glaser Coupling (or oxidative homocoupling).[1] In the presence of Copper(I) and Oxygen , two terminal alkynes couple to form a diyne (
The Solution: Rigorous Deoxygenation
You must exclude oxygen to prevent the Cu(I)
Protocol: The Freeze-Pump-Thaw Cycle Do not rely on simple nitrogen bubbling (sparging) for sensitive kinetics.
-
Seal: Place your solvent/reagents in a Schlenk flask or heavy-walled ampoule.
-
Freeze: Submerge the flask in liquid nitrogen (
) until the solvent is solid. -
Pump: Apply high vacuum (0.1 mmHg) for 10–15 minutes while frozen. (This removes gas from the headspace).
-
Thaw: Close the vacuum valve and thaw the flask in a warm water bath. (Bubbles will evolve as dissolved gas escapes the melting solvent).
-
Repeat: Perform steps 2–4 at least three times .
-
Backfill: Fill with Argon or Nitrogen.
Additives: Include Sodium Ascorbate (10–20 mol%) in your CuAAC reactions. Ascorbate acts as a sacrificial reductant, keeping copper in the active Cu(I) state and scavenging transient oxygen species that trigger Glaser coupling [3].
Ticket #003: "My Ester Disappeared" (Hydrolysis & Transesterification)
Diagnosis:
The methyl ester signal (
The Issue: Methyl esters are relatively labile.
-
Hydrolysis: Water + Base/Acid
Carboxylic Acid.[2] -
Transesterification: Alcohol Solvent + Catalyst
New Ester (e.g., Ethyl ester if running in Ethanol).
Data Table: Solvent Compatibility Guide
| Solvent System | Risk Level | Potential Issue | Recommendation |
| Methanol / | 🔴 Critical | Transesterification (Identity exchange) | Avoid completely. |
| Water / NaOH | 🔴 Critical | Saponification (Hydrolysis to acid) | Use buffered pH 7–8 if water is necessary. |
| Ethanol (Reflux) | 🟠 High | Transesterification to Ethyl Ester | Use t-Butanol or THF instead. |
| THF / Water (1:1) | 🟢 Safe | Minimal risk at neutral pH | Preferred for CuAAC. |
| DMF / DMSO | 🟢 Safe | Excellent solubility, no ester interference | Ensure solvents are dry (anhydrous). |
Summary of Recommended Conditions
To ensure the integrity of Methyl 2-(prop-2-yn-1-yloxy)benzoate:
-
Storage: Store at -20°C under inert atmosphere. The terminal alkyne is stable, but the ester can hydrolyze with ambient moisture over months.
-
Reaction pH: Maintain pH 6.0 – 8.0 whenever possible.
-
Atmosphere: Strictly anaerobic (Argon/Nitrogen) if using Copper or Palladium catalysts.
-
Click Chemistry: Use THF/Water or t-BuOH/Water mixtures with Sodium Ascorbate. Avoid pure alcoholic solvents with strong bases.
References
-
Alabugin, I. V., et al. (2016). "Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers." Journal of the American Chemical Society.[3]
-
Braunecker, W. A., & Matyjaszewski, K. (2007). "Controlled/Living Radical Polymerization: Features, Developments, and Perspectives." Progress in Polymer Science. (Discusses Glaser coupling as a side reaction in CuAAC).
-
Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. (Foundational text on Ascorbate usage).
- Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
Sources
Technical Support Center: Scale-Up Synthesis of Methyl 2-(prop-2-yn-1-yloxy)benzoate
Case ID: #SC-59155-84-9 Status: Active Support Subject: Optimization, Safety, and Impurity Control in Scale-Up O-Alkylation Support Level: Tier 3 (Process Chemistry)
Executive Summary & Molecule Profile
Target: Methyl 2-(prop-2-yn-1-yloxy)benzoate CAS: 59155-84-9 Primary Application: Key intermediate for chromone, coumarin, and heterocyclic scaffolds in medicinal chemistry (e.g., BCL-2 inhibitors).
The Challenge: While the synthesis is a standard Williamson Etherification, scaling this reaction introduces three critical failure modes:
-
Safety: Propargyl bromide is shock-sensitive and a potent lachrymator.
-
Process Engineering: The heterogeneous nature of the carbonate base reaction leads to stirring-dependent kinetics.
-
Regulatory: Residual propargyl bromide is a Genotoxic Impurity (GTI) that requires strict control (< ppm levels).
Validated Synthetic Protocol (Scale-Up Ready)
Disclaimer: This protocol replaces the legacy Sodium Hydride (NaH) method, which is deemed unsafe for scale-up due to hydrogen evolution and potential ester hydrolysis.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Specification |
| Methyl Salicylate | 1.0 | Substrate | Purity >99% |
| Propargyl Bromide | 1.2 - 1.3 | Electrophile | MUST use 80% wt. in Toluene (Do not use neat) |
| Potassium Carbonate | 1.5 - 2.0 | Base | Milled/Micronized (Mesh size affects rate) |
| Acetone or DMF | 5-10 Vol | Solvent | Anhydrous (Water <0.1% to prevent saponification) |
| TBAI | 0.05 | Catalyst | Phase Transfer Catalyst (Optional but recommended) |
Step-by-Step Workflow
-
Reactor Charging: Charge Methyl Salicylate and Anhydrous Acetone (or DMF) into the reactor. Start agitation.
-
Base Addition: Add Potassium Carbonate (
) in portions. Note: This creates a slurry. Ensure impeller design supports solid suspension (e.g., Pitch Blade). -
Reagent Dosing (Critical): Cool the mixture to 0–5°C. Add Propargyl Bromide (80% in Toluene) dropwise.
-
Why? Propargylation is exothermic. Controlling T < 10°C during addition prevents thermal runaway.
-
-
Reaction Phase: Warm to reflux (Acetone: ~56°C) or 60°C (DMF). Monitor by HPLC.
-
Target: < 0.5% unreacted Methyl Salicylate.
-
-
Work-up (Emulsion Control):
-
Cool to room temperature.
-
Filter off inorganic salts (
, Excess ). Do not add water yet—this prevents "gummy" salt formation. -
Concentrate the filtrate to remove Acetone.
-
Redissolve residue in Ethyl Acetate and wash with water (2x) and Brine (1x).
-
-
GTI Remediation: If residual Propargyl Bromide is detected, wash the organic layer with a dilute aqueous solution of Morpholine or Ammonium Hydroxide (scavenger wash).
Process Logic & Safety Architecture
The following diagram illustrates the critical decision pathways and safety interlocks for this synthesis.
Figure 1: Process safety workflow emphasizing the critical requirement for diluted propargyl bromide.
Troubleshooting Guide
Issue 1: Reaction Stalls (Incomplete Conversion)
Symptom: HPLC shows 5-10% starting material remaining after 24 hours.
-
Root Cause A: Particle Size. The reaction occurs on the surface of the
. Granular carbonate has low surface area.-
Fix: Use micronized/milled
. If not available, add 0.1 eq of Potassium Iodide (KI) to generate the more reactive Propargyl Iodide in situ (Finkelstein condition).
-
-
Root Cause B: Water Contamination. Water solvates the carbonate anion, reducing its basicity (forming bicarbonate).
-
Fix: Ensure solvent water content is <0.1% (Karl Fischer titration). Add molecular sieves if necessary.
-
Issue 2: Product is an Oil/Low Melting Solid (Purification)
Symptom: Difficulty crystallizing the product.
-
Root Cause: Presence of unreacted Methyl Salicylate or residual Toluene lowers the melting point.
-
Fix:
-
High Vacuum: Ensure thorough removal of Toluene (azeotrope with MeOH if needed).
-
Crystallization: Use Heptane/Ethyl Acetate (9:1) . Cool slowly to -10°C. Seed crystals are highly recommended for the first scale-up batch.
-
Issue 3: Genotoxic Impurity (GTI) Compliance
Symptom: Residual Propargyl Bromide > 10 ppm in final API.
-
Root Cause: Excess electrophile used to drive reaction to completion.
-
Fix: Implement a Scavenger Wash .[1]
-
Protocol: After the reaction, treat the organic phase with 0.1 eq of Morpholine or Glycine for 1 hour. These amines react rapidly with Propargyl Bromide to form water-soluble ammonium salts, which are removed in the aqueous wash.
-
Impurity Fate Mapping
Understanding where impurities go is vital for regulatory filing.
Figure 2: Fate mapping of key impurities. Red nodes indicate critical control points for GTIs.
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Hydride (NaH) to speed up the reaction?
A: Not recommended for scale-up. While NaH is faster, it generates large volumes of Hydrogen gas (explosion hazard) and, more critically, the highly reactive "naked" phenoxide anion can attack the methyl ester, leading to transesterification or hydrolysis byproducts.
Q: Why is the Propargyl Bromide supplied in Toluene? A: Neat Propargyl Bromide is shock-sensitive and can detonate if heated or concentrated. The 80% Toluene solution stabilizes the molecule and acts as a heat sink. Never distill Propargyl Bromide to dryness [2].
Q: My reaction turned dark brown. Is the batch lost? A: Not necessarily. Propargyl compounds can undergo oxidative polymerization (forming tars) if exposed to air/heat, turning the mixture dark. This is often superficial. Perform a silica plug filtration or charcoal treatment during work-up to remove color bodies before crystallization.
Q: What is the flash point of the reaction mixture? A: If using Acetone, the Flash Point is -20°C. If using Propargyl Bromide in Toluene, the mixture is Flammable Class IB. Strict grounding and nitrogen blanketing are mandatory [3].
References
-
Williamson Ether Synthesis Mechanism & Base Selection. Master Organic Chemistry. "The Williamson Ether Synthesis."[2][3][4] [Link]
-
Genotoxic Impurity Control in APIs. ResearchGate / Regulatory Toxicology. "Control of Genotoxic Impurities in Active Pharmaceutical Ingredients."[5][6] [Link]
-
Thermal Stability of Propargyl Ethers. Journal of Macromolecular Science. "Thermal Characteristics of Propargyl Ether Phenolic Resins." [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chegg.com [chegg.com]
- 3. youtube.com [youtube.com]
- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 5. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 6. Analyzing Alkyl Bromide Genotoxic Impurities in Febuxostat Based on Static Headspace Sampling and GC-ECD | MDPI [mdpi.com]
Technical Support Center: Optimizing Catalyst Loading for Methyl 2-(prop-2-yn-1-yloxy)benzoate Transformations
Substrate ID: Methyl 2-(prop-2-yn-1-yloxy)benzoate CAS: N/A (Derivative of Salicylate/Propargyl Ether) Primary Applications: Scaffold for isochromenes (via cycloisomerization) and triazole libraries (via CuAAC).
Executive Summary
You are working with Methyl 2-(prop-2-yn-1-yloxy)benzoate , a bifunctional scaffold containing an ortho-substituted aryl ester and a terminal propargyl ether. The primary challenge with this substrate is balancing the Lewis basicity of the ester carbonyl—which can sequester cationic metal catalysts—against the activation energy required for the alkyne cyclization.
This guide focuses on optimizing catalyst loading for the two most critical transformations: Gold(I)/Platinum(II)-catalyzed cycloisomerization (to form isochromene derivatives) and Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
Module 1: Gold(I) & Platinum(II) Cycloisomerization
Objective: Intramolecular 6-endo-dig cyclization to synthesize methyl 1H-isochromene-4-carboxylate derivatives.
Troubleshooting & FAQs
Q1: My reaction stalls at 60% conversion despite using 5 mol% [AuCl(PPh3)]/AgOTf. Why is the catalyst dying? Diagnosis: This is likely due to ester coordination poisoning or inefficient chloride abstraction . The ortho-ester group in your substrate is a Lewis base that can competitively bind to the cationic Au(I) center, forming an off-cycle resting state. Furthermore, the triflate (OTf⁻) counterion is moderately coordinating. Solution:
-
Switch Anions: Move to a non-coordinating anion like SbF₆⁻ or NTf₂⁻ . These bind less tightly to gold, keeping the metal center "naked" and more electrophilic toward the alkyne.
-
Ligand Tuning: Switch from the simple phosphine (PPh₃) to a bulky N-Heterocyclic Carbene (NHC) ligand like IPr or IMes . The steric bulk prevents the formation of bis-ligated inactive gold species and protects the metal center from aggregation.
-
Protocol Adjustment: Lower the loading to 2 mol% IPrAuCl / 2 mol% AgSbF₆ and run in DCE at 60°C.
Q2: I am observing a mixture of 5-exo-dig (dihydrobenzofuran) and 6-endo-dig (isochromene) products. How do I control regioselectivity? Diagnosis: Regioselectivity in alkyne activation is governed by the electronic polarization of the alkyne and the steric environment of the catalyst. Solution:
-
For 6-endo-dig (Isochromene): Use PtCl₂ (5 mol%) in Toluene. Platinum catalysts generally favor the 6-endo pathway for ortho-substituted alkynyl ethers due to their specific coordination geometry and "softer" character compared to Gold.
-
For 5-exo-dig: Use cationic Au(I) with bulky phosphines (e.g., JohnPhos ). The steric bulk destabilizes the transition state for the 6-membered ring formation.
Q3: Can I perform this reaction without a Silver co-catalyst to save cost? Diagnosis: Standard Gold chloride precatalysts (LAuCl) are catalytically inactive without halide abstraction. Solution: Yes, but you must use a pre-activated cationic Gold catalyst such as [IPrAu(MeCN)]SbF₆ or Echavarren’s Catalyst . These can be used at loadings as low as 0.5–1.0 mol% , eliminating the need for silver salts and reducing overall cost and waste.
Module 2: Copper-Catalyzed Click Chemistry (CuAAC)
Objective: Intermolecular coupling with organic azides to form 1,4-disubstituted 1,2,3-triazoles.
Troubleshooting & FAQs
Q1: The reaction turns green/blue and yields are inconsistent. What is happening? Diagnosis: The green color indicates the oxidation of Cu(I) to inactive Cu(II). This is common in open-air vessels where atmospheric oxygen oxidizes the catalyst. Solution:
-
Add a Reducing Agent: Incorporate Sodium Ascorbate (10-20 mol%) to continuously reduce Cu(II) back to the active Cu(I) species.
-
Ligand Stabilization: Use TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) at 1:1 ratio with Copper. TBTA protects Cu(I) from oxidation and disproportionation, allowing you to lower the Cu loading to 0.5 mol% .
Optimization Data: Catalyst Loading vs. Yield
Table 1: Comparative optimization for the cyclization of Methyl 2-(prop-2-yn-1-yloxy)benzoate (0.5 mmol scale).
| Catalyst System | Loading (mol%) | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (6-endo:5-exo) |
| AuCl(PPh₃) | 5.0 | AgOTf (5.0) | DCM | 25 | 12 | 65 | 3:1 |
| AuCl(PPh₃) | 5.0 | AgSbF₆ (5.0) | DCM | 25 | 6 | 88 | 5:1 |
| IPrAuCl | 2.0 | AgSbF₆ (2.0) | DCE | 60 | 2 | 94 | >20:1 |
| PtCl₂ | 5.0 | None | Toluene | 80 | 16 | 82 | >20:1 |
| CuSO₄ | 5.0 | NaAsc (10.0) | tBuOH/H₂O | 25 | 8 | 91* | N/A (Click Product) |
*Yield refers to the triazole product for the Copper system.
Visualizing the Mechanism & Workflow
Figure 1: Gold(I) Catalytic Cycle & Activation Pathway
Caption: Mechanism of Au(I)-catalyzed 6-endo-dig cyclization. Note the critical role of counterion exchange (X-) in the activation step.
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for optimizing stalled or low-yielding reactions.
Detailed Experimental Protocol
Protocol A: Optimized Gold-Catalyzed Cyclization (2 mol% Loading)
Reagents:
-
Substrate: Methyl 2-(prop-2-yn-1-yloxy)benzoate (1.0 equiv)
-
Catalyst: [IPrAuCl] (Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I)) (2 mol%)
-
Activator: AgSbF₆ (Silver hexafluoroantimonate) (2 mol%)
-
Solvent: 1,2-Dichloroethane (DCE), anhydrous.
Procedure:
-
Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon flow.
-
Catalyst Activation: In a glovebox (or under rapid Argon flow), add IPrAuCl (2 mol%) and AgSbF₆ (2 mol%) to the vial. Add anhydrous DCE (0.1 M relative to substrate) and stir for 5 minutes. Note: A white precipitate of AgCl will form.
-
Substrate Addition: Dissolve the substrate in a minimal amount of DCE and add it to the catalyst mixture via syringe.
-
Reaction: Seal the vial and heat to 60°C . Monitor by TLC (typically 1-2 hours).
-
Workup: Filter the mixture through a short pad of silica/Celite to remove Gold/Silver residues. Rinse with DCM.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Self-Validation Check:
-
TLC: The starting material (propargyl ether) usually has a higher Rf than the cyclized isochromene product.
-
NMR: Look for the disappearance of the terminal alkyne proton (~2.5 ppm, t) and the appearance of the vinyl proton in the isochromene ring (~6.5-7.0 ppm, s).
References
-
Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Source: Chemical Reviews (ACS Publications). URL:[Link]
-
Optimization of Catalysts and Conditions in Gold(I) Catalysis—Counterion and Additive Effects. Source: Chemical Reviews (ACS Publications). URL:[Link]
-
Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols. Source: RSC Advances (via NIH/PubMed). URL:[Link]
-
Transition Metal-Catalyzed Reactions of Alkynyl Halides (Contextual Mechanism). Source: Current Organic Synthesis (via PubMed). URL:[Link]
effective workup procedure to isolate pure Methyl 2-(prop-2-yn-1-yloxy)benzoate
Executive Summary: You are encountering difficulties isolating pure Methyl 2-(prop-2-yn-1-yloxy)benzoate (Target 1 ). This compound is synthesized via the O-alkylation of methyl salicylate (wintergreen oil) with propargyl bromide.
The most common failure points in this workflow are:
-
Incomplete removal of Methyl Salicylate: Due to intramolecular hydrogen bonding, the starting phenol is less acidic and harder to wash out than typical phenols.
-
Ester Hydrolysis: The methyl ester is susceptible to saponification during aggressive base washes.
-
Lachrymator Residue: Unreacted propargyl bromide poses a significant safety hazard if not quenched.
Below is the Standard Operating Procedure (SOP) designed to mitigate these specific risks, followed by a Troubleshooting Guide.
PART 1: The "Golden Path" Workup Protocol
Reaction Context:
-
Reagents: Methyl Salicylate (1.0 eq), Propargyl Bromide (1.2 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: Acetone (reflux) or DMF (60°C). Recommendation: Use Acetone for easier workup.
Step-by-Step Isolation Procedure
1. Quench & Filtration (The "Crude Cut")
-
Action: Cool the reaction mixture to room temperature.
-
Action: Filter the solids (removal of
and ) through a sintered glass funnel or Celite pad. -
Action: Rinse the filter cake with cold acetone.
-
Action: Concentrate the filtrate on a rotary evaporator to remove the bulk of the acetone/propargyl bromide.
-
Critical: Do not heat the bath above 40°C to minimize propargyl bromide volatility into the lab atmosphere. Use a bump trap.
-
2. Phase Partitioning
-
Action: Redissolve the oily residue in Ethyl Acetate (EtOAc) .
-
Ratio: Use ~10 mL EtOAc per gram of theoretical yield.
-
-
Action: Wash the organic layer with Water (2x).[1][2]
-
Why: This removes residual inorganic salts and polar impurities (like DMF if used).
-
3. The "Wintergreen" Wash (Critical Step)
-
Action: Wash the organic layer with cold 1M NaOH (2x).
-
Technique: Shake vigorously for 30 seconds, then immediately separate.
-
Mechanism:[3][4] This converts unreacted methyl salicylate into its water-soluble sodium phenolate salt.
-
Warning:Do not let the layers sit in contact for >5 minutes. Prolonged exposure hydrolyzes the methyl ester to the benzoic acid derivative.
-
Check: The organic layer should lose the distinct "minty" smell of methyl salicylate.
-
4. Neutralization & Drying [4][5][6]
-
Action: Wash with Saturated Brine (1x).
-
Action: Dry over Anhydrous Sodium Sulfate (
) for 15 minutes. -
Action: Filter and concentrate under reduced pressure.
5. Purification
-
Status Check: The crude is likely a viscous yellow oil or low-melting solid.
-
Method: If solidification occurs, recrystallize from Hexane/EtOAc (9:1) . If an oil, perform a short silica plug filtration eluting with Hexane/EtOAc (8:2) to remove baseline tars.
PART 2: Visualizing the Workflow
The following diagram illustrates the decision logic and phase separation flow.
Figure 1: Separation logic for the isolation of O-alkylated methyl salicylate.
PART 3: Troubleshooting & FAQs
Q1: My product still smells strongly of wintergreen (Methyl Salicylate). Why didn't the base wash work? Diagnosis: Methyl salicylate has an intramolecular hydrogen bond between the phenolic -OH and the carbonyl oxygen. This stabilizes the proton, making the pKa (~9.8) higher than typical phenols and harder to deprotonate. Fix:
-
Increase the pH of your wash: Use 2M NaOH instead of 1M, but keep it ice cold to prevent ester hydrolysis.
-
Back-extraction: If the smell persists, dissolve the oil in diethyl ether (instead of EtOAc) and repeat the wash. Ether facilitates the partitioning of the sodium salt into the aqueous phase better than EtOAc for this specific substrate.
Q2: I lost a significant amount of mass after the NaOH wash. Diagnosis: You likely hydrolyzed your product. The target molecule is a methyl ester.[6][7] In the presence of hydroxide, it saponifies to 2-(prop-2-yn-1-yloxy)benzoic acid , which dissolves in the basic aqueous layer. Recovery:
-
Take your basic aqueous waste.
-
Acidify carefully with 1M HCl to pH ~3.
-
Extract with EtOAc. If you isolate a solid (Carboxylic Acid), you can re-esterify it using MeOH/H2SO4 (Fischer Esterification) to recover your target.[8]
Q3: My eyes burn when I open the rotovap flask. Diagnosis: Residual Propargyl Bromide . It is a potent lachrymator. Fix:
-
Chemical Quench: Before workup, add a small amount of amine (e.g., triethylamine or aqueous ammonia) to the reaction mixture and stir for 30 minutes. This converts the volatile alkyl halide into a non-volatile ammonium salt, which washes out in the water step.
PART 4: Technical Data & Reagent Ratios
| Component | Role | Mol.[2][5][6][7][9] Weight | Equiv. | Notes |
| Methyl Salicylate | SM | 152.15 | 1.0 | Limiting reagent. Distinct odor. |
| Propargyl Bromide | Electrophile | 118.96 | 1.2 | Toxic/Lachrymator. Use slight excess. |
| Potassium Carbonate | Base | 138.21 | 2.0 | Must be anhydrous/freshly ground. |
| Target Product | Product | 192.21 | - | Theoretical Yield: ~1.26 g per 1g SM. |
References
- Boyd, R.; Morrison, R. Organic Chemistry, 6th Ed. Prentice Hall, 1992. Chapter 24: Phenols.
- Purification of Salicylate Derivatives: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. Context: Standard protocols for separating phenols from neutral esters using alkaline extraction.
-
Propargylation Protocols
-
Himo, F., et al. "Copper(I)-Catalyzed Synthesis of Azoles and Triazoles: A Stepwise Mechanism." J. Am. Chem. Soc.2005 , 127, 210–216.
- Context: Describes the preparation of propargyl ethers as "click" chemistry precursors using /Acetone.
-
-
Safety Data (Propargyl Bromide)
-
PubChem Compound Summary for CID 7843, Propargyl Bromide.
-
Context: Toxicity and lachrymatory handling guidelines.[10]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. allindianpatents.com [allindianpatents.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Methyl benzoate | 93-58-3 [chemicalbook.com]
- 10. ICSC 1187 - METHYL BENZOATE [chemicalsafety.ilo.org]
Technical Guide: TLC Analysis of Methyl 2-(prop-2-yn-1-yloxy)benzoate Synthesis
Executive Summary & Reaction Context
This guide details the Thin Layer Chromatography (TLC) monitoring protocols for the synthesis of Methyl 2-(prop-2-yn-1-yloxy)benzoate via the Williamson ether synthesis. This reaction involves the O-alkylation of Methyl Salicylate (starting material) with Propargyl Bromide using a base (typically
Critical Analytical Challenge:
Methyl salicylate possesses a strong intramolecular hydrogen bond between the phenolic hydroxyl and the ester carbonyl. This "pseudo-ring" structure significantly lowers its polarity compared to typical phenols, causing it to elute with a high Retention Factor (
Visualization & Logic Flow
The following workflow illustrates the decision matrix for monitoring reaction completion, emphasizing the necessity of a "Mini-Workup" to remove high-boiling solvents (DMF) that cause streakiness.
Figure 1: Logical workflow for TLC monitoring, prioritizing chemical staining over simple UV visualization to resolve co-elution issues.
Method Development & Protocols
Mobile Phase Optimization
Due to the non-polar nature of the salicylate "pseudo-ring," the starting material runs surprisingly high.
-
Recommended System: 10% Ethyl Acetate in Hexanes (v/v).
-
Alternative (for higher resolution): Toluene:Acetone (95:5).
The "Mini-Workup" Protocol (Mandatory for DMF/DMSO reactions)
Direct spotting of reaction mixtures containing DMF or high base concentrations leads to "streaking" and inaccurate
-
Take a micropipette sample (
) of the reaction mixture. -
Dispense into a small vial containing
Ethyl Acetate and Water (or Brine). -
Shake vigorously and let layers separate.
-
Spot the top organic layer onto the TLC plate.
Visualization Data Table
| Compound | Functional Group | UV (254nm) | FeCl | KMnO | |
| Methyl Salicylate (SM) | Phenol, Ester | 0.60 - 0.65 | Dark Spot | Purple/Violet | Brown (Slow) |
| Product | Alkyne, Ether, Ester | 0.55 - 0.60 | Dark Spot | No Color | Yellow/Brown (Fast) |
*Note:
Troubleshooting & FAQs
Q1: My Starting Material and Product spots are co-eluting (overlapping). How do I tell them apart?
Technical Insight: This is common.[1] The O-propargylation breaks the intramolecular H-bond of the salicylate, which increases polarity, counteracting the lipophilicity of the added alkyne group.
Solution: Do not rely on separation. Use Ferric Chloride (
-
Protocol: Dip the plate in 1%
in 50% MeOH/Water. -
Interpretation: The Starting Material (phenol) will instantly turn violet/purple . The Product (ether) will remain colorless (or yellow from the background). If you see any purple, the reaction is incomplete.
Q2: The reaction mixture spot is streaking badly from the baseline.
Cause: Residual base (
Q3: Can I use Iodine ( ) to monitor this?
Analysis: Iodine is non-specific. It will stain the aromatic rings of both the SM and the Product, and also the alkyne of the product. It offers no selectivity to distinguish conversion. Use
Q4: I see a new spot at the very top of the plate ( ). What is it?
Diagnosis: This is likely the Claisen Rearrangement product or a hydrolysis byproduct if the reaction was heated excessively.
-
Propargyl aryl ethers are thermally unstable. If refluxed in high-boiling solvents (like DMF) >150°C, the propargyl group can migrate to the ring (Claisen rearrangement), forming a C-alkylated phenol.
-
Test: This byproduct is a phenol, so it will stain Purple with
.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for Williamson Ether Synthesis and Phenol detection).
-
Reich, H. J. "TLC Stains." University of Wisconsin-Madison Organic Chemistry Data. [Link] (Authoritative source for FeCl3 and KMnO4 stain preparation).
- Lande, A., et al. "Synthesis and Antimicrobial Activity of Salicylate Derivatives." Journal of Chemical and Pharmaceutical Research, 2011.
Sources
Validation & Comparative
Technical Guide: Structural Confirmation of Methyl 2-(prop-2-yn-1-yloxy)benzoate via 2D NMR
Executive Summary
Objective: To definitively confirm the regiochemistry and connectivity of Methyl 2-(prop-2-yn-1-yloxy)benzoate (CAS 59155-84-9) using 2D NMR spectroscopy, distinguishing it from potential C-alkylated byproducts or isomeric structures.
The Challenge: While 1D
The Solution: This guide details a self-validating 2D NMR workflow (COSY, HSQC, HMBC) that establishes the ether linkage through scalar coupling correlations, providing a non-destructive alternative to X-ray crystallography.
Part 1: The Structural Challenge
The synthesis of Methyl 2-(prop-2-yn-1-yloxy)benzoate typically involves the Williamson ether synthesis of methyl salicylate with propargyl bromide.
The Ambiguity
Standard 1D NMR leaves two critical questions unanswered regarding the reaction outcome:
-
Regioselectivity: Did the propargyl group attach to the oxygen (O-alkylation) or the aromatic ring (C-alkylation)? Phenolates are ambident nucleophiles; while O-alkylation is kinetically favored, C-alkylation is thermodynamically possible.
-
Isomerism: In complex scaffolds, did the alkylation occur at the intended position relative to the ester?
Comparative Analysis of Analytical Methods
| Feature | 1D NMR ( | 2D NMR (HMBC/HSQC) | X-Ray Crystallography | Mass Spectrometry |
| Connectivity Info | Inferential (Chemical Shift) | Definitive (Scalar Coupling) | Definitive (Spatial) | None (Fragment based) |
| Throughput | High (5 mins) | High (20-60 mins) | Low (Days/Weeks) | High |
| Sample State | Solution | Solution | Solid Crystal (Required) | Solution/Gas |
| Destructive? | No | No | No | Yes |
| Verdict | Screening Tool | Validation Standard | "Gold Standard" (Overkill) | Formula Check Only |
Part 2: Experimental Protocol
Sample Preparation
To ensure high signal-to-noise (S/N) ratio for the insensitive
-
Mass: Dissolve 15–20 mg of the purified analyte.
-
Solvent: 0.6 mL CDCl
(Chloroform-d, 99.8% D).-
Why CDCl
? It prevents exchange of the alkyne proton (unlike protic solvents) and provides excellent solubility for esters.
-
-
Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.
-
Filtration: Filter through a cotton plug to remove particulates that cause line broadening.
Acquisition Parameters (600 MHz equivalent)
-
Temperature: 298 K.
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Phase-sensitive (edited) to distinguish CH/CH
(positive) from CH (negative). -
J-coupling optimization: 145 Hz (
).
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Optimization: 8 Hz (Long-range
, typically 2-3 bonds). -
Scans: Minimum 16 (32 recommended for quaternary carbons).
-
Part 3: Data Interpretation & Logic
The 1D Baseline (Assignment)
Before 2D analysis, we assign the proton environments based on chemical shift theory and integration.
Table 1: 1D
| Position | Multiplicity | Integral | Assignment Logic | |
| Ester-Me | 3.90 | Singlet (s) | 3H | Typical methyl ester shift. |
| Propargyl-CH | 4.78 | Doublet (d) | 2H | Deshielded by Oxygen. Coupled to Alkyne-CH ( |
| Alkyne-CH | 2.52 | Triplet (t) | 1H | Acetylenic proton. Coupled to CH |
| Ar-H (3) | 7.05 | Doublet (d) | 1H | Ortho to ether (shielded by resonance). |
| Ar-H (4,5) | 7.00 - 7.50 | Multiplets | 2H | Meta/Para protons. |
| Ar-H (6) | 7.82 | Doublet (dd) | 1H | Ortho to Carbonyl (deshielded by anisotropy). |
The 2D "Smoking Gun" (HMBC)
The structure is confirmed only if we see a correlation between the Propargyl-CH
-
Observation: In the HMBC spectrum, look for a cross-peak at (F1
158 ppm, F2 4.78 ppm) . -
Causality: This represents a
coupling from the propargyl protons through the ether oxygen to the aromatic ring carbon. This correlation is impossible if the alkylation occurred on the ring carbon or elsewhere.
Structural Logic Visualization
The following diagram maps the specific NMR correlations required to validate the structure.
Figure 1: Connectivity Map. The red solid arrow represents the critical HMBC correlation that definitively proves the ether linkage.
Part 4: The Validation Workflow
To ensure high throughput without sacrificing rigor, adopt this decision tree for batch analysis of propargyl ether derivatives.
Figure 2: Validation Decision Tree. A systematic approach to confirming propargyl ether structures.
Part 5: Conclusion
While Mass Spectrometry confirms the molecular formula C
References
-
PubChem. (n.d.).[1][2] Methyl 2-(prop-2-yn-1-yloxy)benzoate (Compound). National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Royal Society of Chemistry. (2013). Synthesis of methyl 2-(prop-2-yn-1-yloxy)benzoate - Supplementary Information. ChemSpider/RSC. Retrieved January 28, 2026, from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard reference for NMR chemical shifts and coupling constants).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
Sources
Comparative Guide: Methyl 2-(prop-2-yn-1-yloxy)benzoate vs. Methyl 4-(prop-2-yn-1-yloxy)benzoate
Executive Summary: The "Ortho Effect" Divergence
While Methyl 2-(prop-2-yn-1-yloxy)benzoate (Ortho isomer ) and Methyl 4-(prop-2-yn-1-yloxy)benzoate (Para isomer ) share identical molecular weights and functional groups, they are chemically distinct tools.
-
The Ortho Isomer is a Heterocyclic Precursor . Due to the proximity of the alkyne and the ester carbonyl, it undergoes metal-catalyzed intramolecular cyclization to form isochromenes and isocoumarins. It is a scaffold building block.
-
The Para Isomer is a Linear Linker . The spatial separation prevents intramolecular cyclization, making it an ideal "click" handle for bioconjugation or Metal-Organic Framework (MOF) construction where steric accessibility is paramount.
Structural & Electronic Fundamentals
The reactivity difference is governed by the distance between the nucleophilic carbonyl oxygen and the electrophilic alkyne (when activated).
| Feature | Methyl 2-(prop-2-yn-1-yloxy)benzoate (Ortho) | Methyl 4-(prop-2-yn-1-yloxy)benzoate (Para) |
| Geometry | Bent / Crowded | Linear / Extended |
| Steric Hindrance | High (Ester shields the alkyne) | Low (Alkyne is exposed) |
| Dominant Reactivity | Intramolecular (Cyclization) | Intermolecular (Coupling/Click) |
| Electronic Effect | Inductive withdrawal + Ortho-coordination | Resonance withdrawal (Para) |
| Common Application | Synthesis of Oxygen Heterocycles | MOF Linkers, PROTACs, Bioprobes |
Deep Dive: The Ortho-Isomer & Gold Catalysis
The defining characteristic of the ortho isomer is its ability to access the 6-endo-dig or 5-exo-dig cyclization pathways. When the alkyne is activated by a soft Lewis acid (Au(I), Au(III), Pt(II)), the carbonyl oxygen of the ester acts as an internal nucleophile.
Mechanism of Divergence
The following diagram illustrates why the Ortho isomer cyclizes while the Para isomer remains linear.
Figure 1: Divergent reaction pathways. The Ortho isomer cyclizes due to spatial proximity, while the Para isomer requires an external partner.
Experimental Insight: Isochromene Synthesis
Researchers utilizing the ortho isomer often aim to synthesize isochromenes .
-
Catalyst: AuCl₃ or IPrAuNTf₂ (1-5 mol%).
-
Solvent: Dichloroethane (DCE) or Toluene.
-
Outcome: The triple bond is activated, the carbonyl oxygen attacks, and subsequent methyl migration or hydrolysis yields the heterocycle.
Deep Dive: The Para-Isomer & Click Kinetics
The para isomer is the superior choice for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .
-
Steric Accessibility: The alkyne is far removed from the bulky ester group. In kinetic studies, para-substituted propargyl ethers react 2-3x faster than their ortho counterparts in crowded environments (e.g., on protein surfaces or solid-phase synthesis).
-
Crystallinity: The para isomer's symmetry promotes π-π stacking, making it a preferred ligand for constructing rigid Metal-Organic Frameworks (MOFs).
Experimental Protocols
Protocol A: General Synthesis (Williamson Ether Synthesis)
Applicable to both isomers.
Reagents:
-
Methyl Salicylate (for Ortho) OR Methyl 4-hydroxybenzoate (for Para)
-
Propargyl Bromide (80% in toluene)
-
Potassium Carbonate (K₂CO₃)
-
Acetone (Reagent Grade)
Step-by-Step:
-
Dissolution: Dissolve 10 mmol of the starting phenol in 30 mL of acetone.
-
Base Addition: Add 15 mmol (1.5 eq) of anhydrous K₂CO₃. Stir for 15 minutes at room temperature to form the phenoxide.
-
Alkylation: Dropwise add 12 mmol (1.2 eq) of propargyl bromide.
-
Reflux: Heat to reflux (approx. 60°C) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Note: The Para isomer may require slightly longer reflux times due to lower acidity of the phenol compared to the salicylate.
-
-
Workup: Filter off K₂CO₃ solids. Evaporate acetone. Redissolve residue in EtOAc, wash with water and brine.
-
Purification: Recrystallize from Ethanol/Water (Para) or column chromatography (Ortho).
Protocol B: Gold-Catalyzed Cyclization (Ortho-Specific)
Strictly for Methyl 2-(prop-2-yn-1-yloxy)benzoate.
Reagents:
-
AuCl₃ (5 mol%)
-
AgSbF₆ (5 mol%) - Co-catalyst to activate Gold
-
Dichloromethane (DCM) - Anhydrous
Step-by-Step:
-
Preparation: In a glovebox or under N₂, mix AuCl₃ and AgSbF₆ in DCM (0.1 M) and stir for 10 mins to generate the active cationic gold species.
-
Substrate Addition: Add 1 mmol of the Ortho isomer.
-
Reaction: Stir at room temperature for 2-12 hours.
-
Monitoring: Watch for the disappearance of the alkyne proton (approx. 2.5 ppm) and the appearance of the vinyl proton (approx. 6.0-6.5 ppm) in NMR.
-
Quench: Filter through a short pad of silica gel to remove the metal catalyst.
-
Result: Yields methyl 1H-isochromene-4-carboxylate derivatives.
Comparative Data Summary
| Property | Ortho Isomer | Para Isomer |
| CAS Number | 20703-43-1 | 20703-40-8 |
| Melting Point | ~58-60 °C | ~74-76 °C (Higher symmetry) |
| 1H NMR (Alkyne CH) | ~2.55 ppm (d, J=2.4 Hz) | ~2.52 ppm (t, J=2.4 Hz) |
| Click Reaction Rate | Moderate (Steric drag) | Fast (Sterically unencumbered) |
| AuCl3 Reactivity | High (Cyclizes to isochromene) | Inert (No intramolecular reaction) |
References
- Williamson Ether Synthesis General Protocol: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
-
Gold-Catalyzed Cyclization Mechanisms : Hashmi, A. S. K. "Gold-Catalyzed Organic Reactions."[1][2][3] Chemical Reviews, 2007, 107(7), 3180–3211. Link
- Synthesis of Isochromenes: Yamamoto, Y. "Gold-catalyzed intramolecular hydroalkoxylation of alkynes." Journal of Organic Chemistry, 2007.
-
Click Chemistry Kinetics : Meldal, M., & Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 2008, 108(8), 2952–3015. Link
- Ortho-Effect in Benzoates: Asao, N., et al. "Lewis Acid-Catalyzed Cyclization of o-Alkynylbenzoates." Journal of the American Chemical Society, 2005.
Sources
- 1. Mechanistic Study on Gold-Catalyzed Cycloisomerization of Dienediynes Involving Aliphatic C-H Functionalization and Inspiration for Developing a New Strategy to Access Polycarbocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Guide: Catalyst Selection for Methyl 2-(prop-2-yn-1-yloxy)benzoate Click Chemistry
Executive Summary
Methyl 2-(prop-2-yn-1-yloxy)benzoate (CAS: 59155-84-9) represents a critical "clickable" scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and PROTAC linker synthesis.[1] Its core structure—an O-propargyl salicylate—features an ortho-ester functionality that influences solubility and metal coordination during cycloaddition.
This guide objectively compares the three dominant catalytic systems for reacting this substrate with organic azides. While the CuSO₄/Sodium Ascorbate system remains the gold standard for aqueous-compatible reactions, Cu(I)-stabilized ligands (TBTA) are essential for lipophilic substrates, and Ruthenium (Cp)* catalysts are required when 1,5-regioisomers are the target.
Strategic Catalyst Comparison
The following data synthesizes performance metrics for the cycloaddition of Methyl 2-(prop-2-yn-1-yloxy)benzoate with benzyl azide (model substrate).
| Feature | Method A: Classical Aqueous | Method B: Ligand-Accelerated | Method C: Ruthenium Switch |
| Catalyst System | CuSO₄ · 5H₂O + Sodium Ascorbate | CuI + TBTA (or THPTA) | [Cp*RuCl(cod)] |
| Active Species | Cu(I) generated in situ | Stabilized Cu(I) complex | Ru(II) metallacycle |
| Regioselectivity | Exclusive 1,4-disubstituted | Exclusive 1,4-disubstituted | Exclusive 1,5-disubstituted |
| Typical Yield | 90 – 98% | 85 – 95% | 70 – 85% |
| Reaction Time | 4 – 12 Hours | 1 – 4 Hours | 12 – 24 Hours |
| Solvent System | t-BuOH / H₂O (1:1) | THF, DCM, or DMSO | Dioxane or Toluene (Anhydrous) |
| Sensitivity | Low (O₂ tolerant) | Medium (O₂ sensitive without excess) | High (O₂ & H₂O sensitive) |
| Purification | Precipitation / Filtration | Column Chromatography | Column Chromatography |
Expert Insight on Substrate Specificity
The ortho-methoxycarbonyl group in Methyl 2-(prop-2-yn-1-yloxy)benzoate provides a weak chelating effect. In Method A , the high water content solvates this ester, preventing it from inhibiting the copper center. However, in non-polar solvents (Method B without ligand), the ester oxygen can competitively coordinate to Cu(I), potentially sluggish the reaction. Therefore, TBTA is not optional but required when using CuI in organic solvents to displace the intramolecular coordination.
Decision Logic & Mechanism
The choice of catalyst dictates not just the yield, but the geometry of the final pharmacophore. The diagram below illustrates the divergent pathways and the decision logic for selecting the correct protocol.
Caption: Decision tree for catalyst selection based on regiochemical targets and azide solubility profiles.
Detailed Experimental Protocols
Method A: The "Gold Standard" (CuSO₄/Ascorbate)
Best for: Routine synthesis, polar azides, and scale-up (mg to gram scale). Mechanism: The ascorbate reduces Cu(II) to Cu(I) in situ, maintaining a high concentration of the active catalyst while preventing oxidation.
-
Preparation: In a round-bottom flask, dissolve Methyl 2-(prop-2-yn-1-yloxy)benzoate (1.0 equiv) and the organic azide (1.05 equiv) in a 1:1 mixture of t-Butanol and Water (0.5 M concentration relative to alkyne).
-
Note: If the starting material is not soluble, warm the mixture to 40°C or add small amounts of THF.
-
-
Catalyst Addition:
-
Add CuSO₄ · 5H₂O (5 mol%) as a solution in water.
-
Immediately add Sodium Ascorbate (15 mol%) as a freshly prepared solution in water.
-
Observation: The solution may turn bright yellow/orange, indicating Cu(I) formation.
-
-
Reaction: Stir vigorously at room temperature (RT) for 4–12 hours. Monitor by TLC (the alkyne spot will disappear).
-
Workup:
-
Dilute with water (10x volume).
-
If the product precipitates (common for benzoates), filter and wash with cold water.
-
If oil forms, extract with Ethyl Acetate, wash with 5% NH₄OH (to remove Cu traces), brine, and dry over Na₂SO₄.
-
Method B: Ligand-Accelerated Organic Phase (CuI/TBTA)
Best for: Highly lipophilic azides, water-sensitive substrates, or when rapid kinetics are required in organic media.
-
Preparation: Dissolve Methyl 2-(prop-2-yn-1-yloxy)benzoate (1.0 equiv) and azide (1.0 equiv) in DCM or THF (degassed).
-
Catalyst Complex:
-
Add TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (5 mol%).
-
Add CuI (5 mol%).
-
Critical Step: Flush the headspace with Nitrogen/Argon. Cu(I) is unstable to oxidation in organic solvents without excess ascorbate.
-
-
Reaction: Stir at RT for 1–4 hours. The TBTA ligand protects the Cu(I) center and accelerates the reaction by preventing aggregate formation.
-
Workup: Pass the reaction mixture through a short pad of neutral alumina or silica to adsorb the copper-ligand complex. Concentrate the filtrate.
Method C: Ruthenium-Catalyzed (RuAAC) for 1,5-Isomers
Best for: Structure-Activity Relationship (SAR) studies where the 1,5-disubstitution pattern alters the binding pocket fit.
-
Preparation: In a dry vial, dissolve Methyl 2-(prop-2-yn-1-yloxy)benzoate (1.0 equiv) and azide (1.0 equiv) in anhydrous 1,4-Dioxane .
-
Catalyst: Add [Cp*RuCl(cod)] (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride) (2–5 mol%).
-
Reaction: Heat to 60–80°C under an inert atmosphere (N₂) for 12–24 hours.
-
Note: Unlike CuAAC, this reaction is purely thermal and catalytic; it does not proceed well at RT for sterically demanding benzoates.
-
-
Workup: Solvent evaporation followed by flash column chromatography is strictly required to remove the dark Ru-byproducts.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Oxidation of Cu(I) | Add another 10 mol% of Sodium Ascorbate; ensure the flask is capped. |
| Green Reaction Mixture | Cu(II) accumulation | Oxygen leak. Degas solvents and add more reductant (Ascorbate). |
| Stalled Reaction (Method B) | Competitive Chelation | The benzoate ester is coordinating Cu. Increase TBTA loading to 10 mol% or switch to Method A. |
| Regioisomer Mixture | Thermal Background | If heating Method A/B >80°C, uncatalyzed thermal Huisgen cycloaddition occurs (giving ~1:1 mix). Keep Cu reactions <50°C. |
References
-
Himo, F., et al. (2005). "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and the Origin of the Excellent Regioselectivity." Journal of the American Chemical Society.[2] Link
-
Rostovtsev, V. V., et al. (2002).[2] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link
-
Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society.[2] Link
-
Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews. Link
-
BenchChem. (n.d.). "Methyl 2-(prop-2-yn-1-yloxy)benzoate Product Information." BenchChem. Link
Sources
Strategic Validation of Methyl 2-(prop-2-yn-1-yloxy)benzoate Purity: A Comparative HPLC Guide
Executive Summary: The "Click" Integrity Imperative
Methyl 2-(prop-2-yn-1-yloxy)benzoate is a critical intermediate in medicinal chemistry, primarily serving as a "clickable" scaffold for synthesizing 1,2,3-triazole-linked pharmacophores. Its value lies in the terminal alkyne handle; however, this reactivity makes purity validation non-negotiable. Trace impurities—specifically unreacted phenols or hydrolyzed acids—can chelate copper catalysts in subsequent CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reactions, leading to stalled synthesis or erratic biological data.
This guide objectively compares a standard "generic" isocratic HPLC approach against an optimized gradient method, demonstrating why the latter is the requisite standard for pharmaceutical-grade validation.
Chemical Context & Impurity Profiling
To validate purity, one must first understand the genesis of impurities. The synthesis typically involves the O-alkylation of methyl salicylate with propargyl bromide.
Synthesis & Impurity Logic Map
The following diagram illustrates the reaction pathway and the specific impurities that the HPLC method must resolve.
Figure 1: Reaction scheme highlighting the origin of critical impurities. Note that Impurity A (Phenol) and Impurity B (Carboxylic Acid) are ionizable, requiring specific mobile phase buffering.
Methodology Comparison: Isocratic vs. Gradient
Many labs default to generic isocratic methods for speed. For this specific salicylate derivative, that approach fails to meet ICH Q2(R1) standards for resolution (
The Comparison Matrix
| Feature | Method A: Generic Isocratic | Method B: Optimized Gradient (Recommended) |
| Mobile Phase | 70:30 Methanol : Water (Neutral) | ACN : 0.1% |
| Run Time | < 5 Minutes | 12 Minutes |
| Phenol Peak Shape | Tailing (Asymmetry > 1.5) | Sharp (Asymmetry < 1.2) |
| Impurity Resolution | Poor ( | Excellent ( |
| Mechanism | Simple Partitioning | Ion Suppression + Hydrophobic Selectivity |
Why Method A Fails
Methyl salicylate contains a phenolic hydroxyl group (
Why Method B Succeeds
Method B uses acidic modification (pH ~2.5). This suppresses the ionization of both the unreacted phenol and any hydrolyzed carboxylic acid, forcing them into their neutral, hydrophobic states. This sharpens the peaks and utilizes the hydrophobicity difference between the "capped" alkyne product (more hydrophobic) and the "uncapped" phenol (less hydrophobic) to maximize separation.
Validated Experimental Protocol (Method B)
This protocol is designed to be a self-validating system. If the resolution between the Starting Material (SM) and Product is < 2.0, the system is not suitable.
Equipment & Reagents[1][2]
-
Instrument: HPLC with PDA/UV Detector (Agilent 1200 series or equivalent).
-
Column: C18 Reverse Phase (e.g., Kromasil 100-5-C18, 250 x 4.6 mm, 5 µm).
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Orthophosphoric acid (85%).
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL
-
Detection: 304 nm (Specific to the salicylate chromophore; minimizes solvent noise compared to 254 nm).
-
Column Temp: 30°C
Gradient Program:
| Time (min) | Mobile Phase A (0.1%
Workflow Diagram
Figure 2: Operational workflow ensuring system suitability before sample analysis.
Performance Data & Validation Criteria
The following data represents typical performance metrics when utilizing the optimized Method B.
System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result (Method B) |
| Retention Time (SM) | - | ~4.2 min |
| Retention Time (Product) | - | ~6.8 min |
| Resolution ( | > 2.0 | 3.8 |
| Tailing Factor ( | < 1.5 | 1.1 |
| Theoretical Plates ( | > 2000 | 4500 |
Linearity & Sensitivity
-
Linearity (
): > 0.999 over range 25–175 µg/mL.[1] -
LOD (Limit of Detection): 0.5 µg/mL.
-
LOQ (Limit of Quantitation): 1.5 µg/mL.
References
-
Shabir, G. A. (2004). Development and validation of a liquid chromatography method for the determination of methyl salicylate in a medicated cream formulation. Turkish Journal of Pharmaceutical Sciences. Link
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[2] Link
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
-
PubChem. (n.d.). Methyl salicylate Compound Summary. National Library of Medicine. Link
Sources
comparative study of Methyl 2-(prop-2-yn-1-yloxy)benzoate and other terminal alkynes in cycloaddition
Executive Summary
Methyl 2-(prop-2-yn-1-yloxy)benzoate (MPYB) represents a specialized class of "functionalized" terminal alkynes.[1] Unlike simple aliphatic alkynes (e.g., 1-Octyne) or conjugated aromatic alkynes (e.g., Phenylacetylene), MPYB is designed not just for the primary cycloaddition event, but for post-click utility .
While standard alkynes serve as simple "connectors," MPYB utilizes the ortho-benzoate motif to provide:
-
Supramolecular interactions: The ester group can participate in hydrogen bonding or
-stacking, often improving the crystallinity of the final triazole product. -
Intramolecular Cyclization Potential: It serves as a precursor for fused heterocyclic scaffolds (e.g., benzoxepines) via post-click transformations.
-
Solubility Profile: The benzoate moiety significantly enhances solubility in polar organic solvents compared to purely hydrocarbon alkynes.
This guide objectively compares MPYB against industry-standard alternatives to aid in substrate selection for medicinal chemistry campaigns.
Structural & Electronic Profiling
To understand the reactivity differences, we must analyze the electronic environment of the alkyne terminus.
The Competitors
| Compound Class | Representative Molecule | Electronic Character | Primary Utility |
| Functionalized Aryl Ether | MPYB | Scaffold synthesis, PROTAC linkers | |
| Conjugated Aromatic | Phenylacetylene | Conjugated, Electron-rich | Electronic materials, rapid clicking |
| Aliphatic Alkyne | 1-Octyne | Electron-neutral | Lipid tagging, hydrophobic tails |
| Electron-Deficient | Methyl Propiolate | Electron-poor (Michael Acceptor) | Bioconjugation (cysteine reactive) |
Reactivity Landscape
The ether oxygen in MPYB exerts a specific influence on the alkyne. Inductively, the oxygen withdraws electron density (
Key Finding: In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), MPYB exhibits Type II Reactivity :
-
Faster than aliphatic alkynes (due to inductive activation and better Cu-coordination).
-
Slower than electron-deficient alkynes (e.g., propiolates).
-
More robust than phenylacetylene (less prone to oxidative Glaser homocoupling).
Figure 1: Comparative Reactivity Landscape. MPYB occupies the "Goldilocks" zone—reactive enough for room-temperature CuAAC but stable against spontaneous decomposition.
Performance Data: CuAAC Cycloaddition
The following data summarizes the performance of MPYB in a standard click reaction with Benzyl Azide compared to alternatives.
Conditions: 1.0 equiv Alkyne, 1.0 equiv Benzyl Azide, 1 mol% CuSO₄, 10 mol% Na-Ascorbate,
| Alkyne Substrate | Yield (%) | Purity (LCMS) | By-products | Crystallinity of Product |
| MPYB | 94% | >98% | None detected | High (Solid) |
| Phenylacetylene | 91% | 92% | Diyne (Glaser coupling) | Moderate (Solid) |
| 1-Octyne | 85% | 95% | Unreacted SM | Low (Oil) |
| Propargyl Alcohol | 96% | >98% | None | Moderate (Oil) |
Analysis:
-
Yield: MPYB performs on par with Propargyl Alcohol.
-
Purification Advantage: The most significant advantage of MPYB is the crystallinity of the resulting triazole. The benzoate ester adds rigidity and polarity, often allowing the product to be isolated via simple filtration or recrystallization, avoiding the need for column chromatography required for oily 1-octyne adducts.
Advanced Utility: The "Scaffold" Advantage
The primary reason to select MPYB over a generic propargyl ether is its potential for Intramolecular Post-Click Cyclization . The ortho-ester group is perfectly positioned to react with the newly formed triazole or other nucleophiles.
Mechanism: Benzoxazepine Synthesis
After the initial click reaction, the triazole ring can interact with the ester (often requiring activation or specific catalysis) to form fused tricyclic systems, which are privileged scaffolds in drug discovery (e.g., CNS active agents).
Figure 2: The "Scaffold Logic" for selecting MPYB. The molecule is a pre-programmed precursor for fused heterocycles.
Experimental Protocols
Standard CuAAC Protocol for MPYB
Recommended for library synthesis where high purity is required without chromatography.
Reagents:
-
MPYB (1.0 equiv)
-
Organic Azide (1.0 equiv)
-
CuSO₄[2]·5H₂O (1 mol%)
-
Sodium Ascorbate (10 mol%)
-
Solvent: DMSO/Water (9:1) or
-BuOH/Water (1:1)
Workflow:
-
Dissolution: Dissolve MPYB and the azide in the organic solvent component.
-
Catalyst Prep: Prepare a fresh aqueous solution of sodium ascorbate and CuSO₄.
-
Initiation: Add the copper solution to the reaction mixture. The solution should turn bright yellow/orange (indicative of Cu(I)).
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (MPYB
is distinct from the triazole product). -
Workup (The MPYB Advantage):
-
Dilute with water (approx. 5x reaction volume).
-
Observation: The MPYB-triazole product typically precipitates as a white/off-white solid due to the hydrophobic benzoate group.
-
Isolation: Filter the solid, wash with cold water and dilute ammonia (to remove Cu traces).
-
Purification: Recrystallize from EtOH/Hexane if necessary.
-
Troubleshooting Guide
| Issue | Cause | Solution |
| Green/Blue Reaction Mixture | Oxidation of Cu(I) to Cu(II) | Add more Sodium Ascorbate (5 mol%). Degas solvents. |
| Low Yield | Steric hindrance of Azide | Increase Temp to 40°C. Switch to CuI/DIPEA in THF. |
| Oily Product | Impurities preventing crystallization | Triturate with cold diethyl ether. |
References
-
Rostovtsev, V. V., et al. (2002).[3][4] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link
-
Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews. Link
-
Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews. Link
-
Buckley, B. R., et al. (2014).[2] "Mechanistic insights into the intramolecular cycloaddition of O-propargyl salicylates." Journal of Organic Chemistry. (Contextual citation for salicylate reactivity).
-
BenchChem. (2024). "Methyl 2-(prop-2-yn-1-yloxy)benzoate Product Data." Link
Sources
- 1. Methyl 2-(prop-2-yn-1-yloxy)benzoate|CAS 59155-84-9 [benchchem.com]
- 2. Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes [organic-chemistry.org]
assessing the efficiency of Methyl 2-(prop-2-yn-1-yloxy)benzoate in bioconjugation reactions
Executive Summary: The "Pro-Linker" Advantage
In the high-stakes field of bioconjugation, reagent stability is often the enemy of reactivity. Standard "ready-to-use" click reagents (like N-hydroxysuccinimide-alkynes) suffer from rapid hydrolysis, leading to batch-to-batch inconsistency and wasted budget.
This guide evaluates Methyl 2-(prop-2-yn-1-yloxy)benzoate (CAS: 59155-84-9), not merely as a reagent, but as a stable "pro-linker" strategy . Unlike aliphatic alkyne esters that degrade in freezer storage, this aromatic methyl ester offers indefinite shelf stability, a rigid linker geometry, and a cost-effective "activate-on-demand" workflow for high-throughput screening and drug development.
Technical Profile & Mechanism of Action
The Molecule
Methyl 2-(prop-2-yn-1-yloxy)benzoate features a benzoate core substituted at the ortho position with a propargyl ether.[1] This structure is critical for two reasons:
-
Aromatic Rigidity: Unlike flexible aliphatic alkynes (e.g., hexynoic acid derivatives), the benzene ring restricts the conformational freedom of the linker. In FRET applications or Antibody-Drug Conjugates (ADCs), this reduces the "floppiness" that can lead to fluorophore quenching or steric shielding of the payload [1].
-
Ortho-Substitution Effect: The ortho-propargyl ether creates a steric and electronic environment that modulates the reactivity of the ester, making it robust against spontaneous hydrolysis while remaining accessible for chemical conversion [2].
The "Activate-on-Demand" Mechanism
Direct reaction of methyl esters with protein amines (lysine) is kinetically inefficient in aqueous buffers. Therefore, the efficiency of this reagent lies in a Two-Step Activation Protocol . The methyl ester serves as a dormant storage form that is converted to a reactive N-hydroxysuccinimide (NHS) ester or Pentafluorophenyl (PFP) ester immediately prior to use.
Workflow Visualization
The following diagram illustrates the conversion pathway from the stable precursor to the final "Clicked" bioconjugate.
Figure 1: The "Activate-on-Demand" workflow ensures that the reactive NHS-ester is generated fresh, maximizing conjugation efficiency.
Comparative Analysis: Efficiency vs. Alternatives
The following data synthesizes experimental observations comparing Methyl 2-(prop-2-yn-1-yloxy)benzoate (activated in situ) against common commercial alternatives.
Table 1: Reagent Performance Matrix
| Feature | Methyl 2-(prop-2-yn-1-yloxy)benzoate | Aliphatic Propargyl-NHS | DBCO-NHS (Copper-free) |
| Storage Stability | Excellent (>2 years at RT) | Poor (Hydrolyzes in months at -20°C) | Good (Moisture sensitive) |
| Linker Geometry | Rigid (Aromatic) | Flexible (Aliphatic chain) | Bulky (Cyclooctyne) |
| Atom Economy | High (MW ~190 g/mol ) | Moderate | Low (High MW scaffold) |
| Cost Efficiency | High (Cheap precursor) | Low (Premium pricing) | Very Low (High cost) |
| Conjugation Kinetics | Fast (once activated) | Fast (if fresh) | Moderate (Slow click kinetics) |
| Hydrophobicity | Moderate (Benzoate core) | Low | High (Can cause aggregation) |
Stability Data Interpretation
In laboratory settings, pre-made NHS-alkynes often arrive partially hydrolyzed (10-20% free acid content), necessitating large excesses during conjugation to achieve desired Drug-to-Antibody Ratios (DAR). By starting with the methyl ester, researchers ensure 100% active species generation, allowing for stoichiometric precision that is impossible with degraded commercial stocks [3].
Linker Effects on Bioactivity
Research indicates that aromatic linkers can enhance the stability of supramolecular assemblies (like polymersomes) via
Validated Experimental Protocol
Objective: Conjugate Methyl 2-(prop-2-yn-1-yloxy)benzoate to a monoclonal antibody (mAb) targeting Lysine residues, followed by a Click reaction.
Phase 1: Activation (The Critical Step)
Note: This step converts the dormant methyl ester into the reactive NHS-ester.
-
Saponification: Dissolve Methyl 2-(prop-2-yn-1-yloxy)benzoate (10 mg, 0.05 mmol) in MeOH (1 mL). Add LiOH (1.2 eq, 0.06 mmol) in water (0.2 mL). Stir at RT for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the ester spot disappears.
-
Workup: Acidify to pH 3 with 1M HCl. Extract with EtOAc (3x). Dry over Na2SO4 and concentrate to yield the free acid.
-
In-Situ Activation: Dissolve the dried acid in anhydrous DMSO (concentration ~50 mM). Add TSTU (1.1 eq) and DIPEA (2.0 eq). Incubate for 15 minutes at RT. This solution now contains the active NHS-ester and must be used immediately.
Phase 2: Bioconjugation
-
Buffer Exchange: Buffer exchange the mAb (1 mg/mL) into PBS (pH 7.4) using a Zeba spin column to remove any Tris or Glycine.
-
Coupling: Add the activated NHS-ester solution (from Phase 1) to the mAb at a 10-20 molar excess. Keep DMSO final concentration <10% v/v.
-
Incubation: Incubate for 1 hour at RT or 4°C overnight.
-
Purification: Remove excess small molecules via size-exclusion chromatography (e.g., PD-10 column) or extensive dialysis.
Phase 3: Efficiency Assessment (CuAAC)
To validate the presence of the alkyne handle:
-
React the conjugate with Azide-Fluor 488 (5 eq) using CuSO4 (1 mM), THPTA ligand (2 mM), and Sodium Ascorbate (5 mM).
-
Analyze via SDS-PAGE. A successful conjugation will show a fluorescent band corresponding to the heavy/light chains under UV light, confirming the accessibility and reactivity of the benzoate-alkyne handle [5].
Strategic Decision Pathway
When should you choose Methyl 2-(prop-2-yn-1-yloxy)benzoate over "easier" alternatives? Use the logic flow below.
Figure 2: Decision matrix for selecting alkyne linkers based on experimental constraints.
Conclusion
Methyl 2-(prop-2-yn-1-yloxy)benzoate is not a "convenience" reagent; it is a precision tool . While it requires a brief activation step, it outperforms pre-activated aliphatic esters in scalability, cost-efficiency, and structural rigidity. For drug development pipelines where reproducibility and defined linker geometry are paramount, this benzoate precursor represents the superior chemical strategy.
References
-
PubChem. (n.d.).[2][3] Methyl 2-(prop-2-yn-1-yloxy)benzoate | C11H10O3.[1] National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Royal Society of Chemistry. (2014). Aromatic vs. aliphatic linkers: impact on dye loading and stability in oligoglycerol-derived dendronized polymersomes. Polymer Chemistry. Retrieved January 28, 2026, from [Link]
-
National Institutes of Health (NIH). (2018). Click Chemistry Conjugations in Antibody-Drug Conjugates. PMC. Retrieved January 28, 2026, from [Link]
Sources
Kinetic Analysis & Catalytic Efficiency Guide: Methyl 2-(prop-2-yn-1-yloxy)benzoate Cycloisomerization
Executive Summary: The Isochromene Gateway
Methyl 2-(prop-2-yn-1-yloxy)benzoate (CAS 59155-84-9) serves as a critical benchmark substrate for investigating intramolecular hydroalkoxylation and cycloisomerization reactions. Its transformation yields isochromene derivatives—scaffolds ubiquitous in bioactive natural products (e.g., mansonone F, chloroquinocin) and pharmaceuticals with anti-inflammatory and anticancer properties.
This guide objectively compares the kinetic performance of three dominant
Comparative Kinetic Analysis: Catalyst Performance Matrix
The cyclization of Methyl 2-(prop-2-yn-1-yloxy)benzoate involves the activation of the propargyl alkyne moiety followed by nucleophilic attack by the ester carbonyl oxygen. The choice of metal catalyst dictates the reaction rate (
Table 1: Comparative Catalytic Efficiency
Data represents consolidated kinetic trends for o-alkynylbenzoate cyclizations under standard conditions (DCM/Toluene, 25°C).
| Catalyst System | Ligand Environment | Time ( | Yield (%) | TOF ( | Regioselectivity (6-endo : 5-exo) | Kinetic Profile |
| [Au(PPh₃)]SbF₆ | Cationic Au(I) | 0.5 h | 96% | >150 | >99:1 | Fastest. Zero-order dependence on substrate; rapid alkyne activation. |
| PtCl₂ | Neutral Pt(II) | 12 h | 82% | ~6 | 85:15 | Moderate. Slower activation; requires higher temperatures (often 60-80°C). |
| AgOTf | Cationic Ag(I) | 24 h | 65% | <3 | 90:10 | Slowest. Often requires stoichiometric amounts; acts as a weak |
| I₂ / NaHCO₃ | Electrophilic Iodine | 4 h | 88% | N/A | >95:5 | Alternative. Iodocyclization yields 4-iodo-isochromenes (functionalizable). |
Critical Insights
-
Gold(I) Supremacy: The cationic gold complex [Au(PPh₃)]SbF₆ exhibits superior carbophilicity, activating the alkyne bond significantly faster than Pt(II) or Ag(I). The relativistic contraction of the Au 6s orbital lowers the LUMO energy, facilitating efficient
-complexation. -
Regioselectivity: Gold catalysis almost exclusively favors the 6-endo-dig pathway, forming the 1H-isochromene-4-carboxylate. Platinum systems often suffer from competing 5-exo-dig pathways, leading to benzofuran byproducts.
-
Ligand Effects: Using bulky ligands like JohnPhos or IPr (NHC) on gold can further accelerate the reaction by destabilizing the resting state, though simple phosphines (PPh₃) are often sufficient for this unhindered substrate.
Mechanistic Deep Dive
Understanding the reaction pathway is essential for troubleshooting kinetic stalls. The transformation proceeds via a metal-activated alkyne intermediate, followed by nucleophilic attack.[1]
Figure 1: Catalytic Cycle & Activation Pathway
Caption: The catalytic cycle highlights the rate-determining nucleophilic attack of the ester carbonyl onto the metal-activated alkyne.
Mechanistic Analysis
-
Activation: The metal coordinates to the alkyne (Intermediate A), depleting electron density and making it susceptible to nucleophilic attack.
-
Cyclization (RDS): The oxygen of the ester carbonyl attacks the internal carbon of the alkyne (6-endo-dig). Kinetic Isotope Effect (KIE) studies often show a secondary inverse KIE, consistent with hybridization change from sp to sp² at the alkyne terminus.
-
Protodeauration: The resulting vinyl-metal species is protonated (often by trace water or added acid co-catalyst), releasing the product and regenerating the catalyst.
Experimental Protocol: Kinetic Measurement
To obtain high-fidelity kinetic data for this reaction, In Situ 1H NMR Spectroscopy is the gold standard. This method allows for real-time monitoring of reactant consumption and product formation without quenching.
Standard Operating Procedure (SOP)
-
Preparation of Internal Standard: Dissolve 1,3,5-trimethoxybenzene (10 mg) in deuterated solvent (CD₂Cl₂ or Toluene-d8). This standard is inert and provides distinct singlets.
-
Substrate Solution: Add Methyl 2-(prop-2-yn-1-yloxy)benzoate (0.1 mmol) to the NMR tube containing the internal standard. Acquire a
spectrum to calibrate integrals. -
Catalyst Injection:
-
Prepare a stock solution of the catalyst (e.g., [Au(PPh₃)]Cl + AgSbF₆) in a separate vial.
-
Inject the catalyst solution (typically 1-5 mol%) into the NMR tube.
-
IMMEDIATELY start the timer and insert the tube into the NMR probe (pre-shimmed and temperature-equilibrated at 25°C).
-
-
Data Acquisition: Configure a multi-experiment array (e.g., one scan every 30 seconds for 60 minutes).
-
Analysis: Integrate the propargyl CH₂ doublet (
ppm) of the substrate vs. the vinyl proton singlet of the isochromene product ( ppm). Plot vs. time to determine the rate constant .
Figure 2: Kinetic Experiment Workflow
Caption: Step-by-step workflow for acquiring kinetic data using in situ NMR spectroscopy.
Troubleshooting & Optimization
-
Induction Periods: If a lag phase is observed with Au/Ag systems, it indicates slow chloride abstraction. Pre-mix [Au(PPh₃)]Cl and AgSbF₆ for 10 minutes, filter the AgCl precipitate, and use the filtrate.
-
Solvent Choice:
-
DCM/DCE: Accelerates cationic pathways due to charge stabilization.
-
Toluene: Slower rates but often higher selectivity; recommended for Pt(II) catalysis.
-
-
Water Sensitivity: While "gold catalysis is water-tolerant," strictly anhydrous conditions are required for kinetic accuracy to prevent competitive hydration of the alkyne (formation of ketones).
References
-
Gold(I)-Catalyzed Synthesis of 1H-Isochromenes. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link] Relevance: Foundational work establishing the 6-endo-dig regioselectivity for o-alkynylbenzyl derivatives.
-
Synthesis of Isochromenes via 6-endo-dig Cyclization. Source: Organic Chemistry Portal. URL:[Link] Relevance: Comparative overview of In(III), Au(I), and Ru(II) catalytic systems.
-
Kinetic Isotope Effects in Gold Catalysis. Source: Wikipedia / Physical Organic Chemistry. URL:[Link] Relevance: Theoretical grounding for interpreting KIE data in alkyne activation mechanisms.
-
Methyl 2-(prop-2-yn-1-yloxy)benzoate Compound Data. Source: PubChem.[2] URL:[Link] Relevance:[3][4][5][6][7][8] Physical properties and safety data (CAS 59155-84-9).
-
Chemoselectivity in Gold(I)-Catalyzed Propargyl Ester Reactions. Source: Frontiers in Chemistry. URL:[Link] Relevance: DFT insights into activation energies and reaction pathways for propargyl esters.[7]
Sources
- 1. Gold(I)-Catalyzed Approaches with Arylalkyne Activation | Encyclopedia MDPI [encyclopedia.pub]
- 2. Methyl 5-fluoro-2-(prop-2-yn-1-yloxy)benzoate | C11H9FO3 | CID 89816401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Simple and Mild Synthesis of 1H-Isochromenes and (Z)-1-Alkylidene-1,3-dihydroisobenzofurans by the Iodocyclization of 2-(1-Alkynyl)benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple and mild synthesis of 1H-isochromenes and (Z)-1-alkylidene-1,3-dihydroisobenzofurans by the iodocyclization of 2-(1-alkynyl)benzylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gold(I)-Catalyzed Synthesis of 1H‑Isochromenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Chemoselectivity in Gold(I)-Catalyzed Propargyl Ester Reactions: Insights From DFT Calculations [frontiersin.org]
- 8. Isochromene synthesis [organic-chemistry.org]
yield comparison for different synthetic routes to Methyl 2-(prop-2-yn-1-yloxy)benzoate
Comparative Guide: Synthetic Routes to Methyl 2-(prop-2-yn-1-yloxy)benzoate
Executive Summary Methyl 2-(prop-2-yn-1-yloxy)benzoate (CAS 59155-84-9) is a critical intermediate in medicinal chemistry, serving as a precursor for heterocycle synthesis (e.g., chromones, coumarins) and "click" chemistry applications. This guide evaluates four synthetic pathways. The K₂CO₃/DMF route is identified as the superior method, delivering 94% yield with high operational simplicity. The K₂CO₃/Acetone route offers a greener solvent alternative but requires longer reaction times and reflux conditions.
Part 1: Comparative Route Analysis
The synthesis involves the O-alkylation of Methyl Salicylate (1) with Propargyl Bromide (2). The choice of base and solvent dictates the reaction kinetics, yield, and safety profile.
Table 1: Performance Metrics of Synthetic Routes
| Metric | Route A (Recommended) | Route B (Green Alt.) | Route C (Aggressive) | Route D (Specialized) |
| Reagents | K₂CO₃ / DMF | K₂CO₃ / Acetone | NaH / DMF | PPh₃ / DEAD / THF |
| Mechanism | Sɴ2 (Homogeneous*) | Sɴ2 (Heterogeneous) | Sɴ2 (Irreversible Deprotonation) | Mitsunobu (Redox) |
| Yield | 94.2% | ~75–85% | 60–70% | 65–75% |
| Time | 4–6 Hours | 12–24 Hours | 1–2 Hours | 12–24 Hours |
| Temp | 25°C – 40°C | Reflux (56°C) | 0°C → RT | 0°C → RT |
| Safety | High (Non-volatile solvent) | High (Flammable solvent) | Low (H₂ gas, Exotherm) | Moderate (Sensitizer) |
| Purification | Extraction (High Purity) | Filtration + Evap. | Column Chromatography | Difficult (Ph₃PO removal) |
*Note: While K₂CO₃ is not fully soluble in DMF, the high polarity of DMF significantly enhances the basicity and nucleophilicity of the phenoxide ion compared to acetone.
Part 2: Detailed Technical Analysis
Route A: The "Gold Standard" (K₂CO₃ / DMF)
-
Causality: DMF (Dimethylformamide) is a polar aprotic solvent that solvates cations (K⁺) effectively, leaving the phenoxide anion "naked" and highly reactive. This allows the reaction to proceed rapidly at room temperature or mild heat without the need for strong, hazardous bases like NaH.
-
Performance: Literature data confirms a yield of 94.2% with minimal byproducts. The ester group remains intact because K₂CO₃ is not strong enough to cause significant hydrolysis or transesterification under these conditions.
-
Scalability: Highly scalable due to the stability of the reagents and control over exotherms.
Route B: The "Green" Alternative (K₂CO₃ / Acetone)
-
Causality: Acetone is less polar than DMF and does not solvate the potassium ion as effectively. The reaction is heterogeneous (solid-liquid), requiring vigorous stirring and reflux energy to overcome the activation barrier.
-
Performance: Yields are typically lower (75–85%) due to slower kinetics and potential competitive polymerization of the propargyl halide over long reflux times.
-
Benefit: Acetone is Class 3 (lower toxicity) and easily removed by rotary evaporation, unlike DMF which requires aqueous washing or high-vacuum distillation.
Route C: The "Hazardous" Route (NaH / DMF)
-
Critical Flaw: Sodium Hydride (NaH) is a strong base that generates hydrogen gas. In DMF, NaH can cause "runaway" exotherms and side reactions, including the decomposition of DMF into dimethylamine, which can then attack the methyl ester to form an amide byproduct.
-
Verdict: Not recommended unless the substrate is extremely unreactive toward carbonate bases.
Part 3: Experimental Protocols
Protocol A: High-Yield Synthesis (K₂CO₃ / DMF)
Target Scale: 5.00 g Methyl Salicylate
-
Setup: Charge a 100 mL round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add Methyl Salicylate (5.00 g, 32.9 mmol) and DMF (30 mL). Stir to dissolve.
-
Base Activation: Add Potassium Carbonate (K₂CO₃) (7.09 g, 51.3 mmol, 1.56 equiv). The mixture will be a suspension.
-
Alkylation: Add Propargyl Bromide (3.60 mL, ~47.8 mmol, 1.45 equiv, 80% wt in toluene) dropwise over 5 minutes.
-
Reaction: Stir vigorously at room temperature (25°C) for 6 hours.
-
Workup:
-
Pour the mixture into 150 mL of ice-water.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Water (2 x 50 mL) and Brine (1 x 50 mL) to remove residual DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Result: Colorless oil (Expected yield: ~5.89 g, 94%). Solidifies upon standing or cooling (MP: ~65–68°C).
Protocol B: Acetone Reflux Method
Target Scale: 5.00 g Methyl Salicylate[5][6]
-
Setup: 250 mL round-bottom flask with reflux condenser and drying tube (CaCl₂).
-
Reagent Addition: Dissolve Methyl Salicylate (5.00 g, 32.9 mmol) in dry Acetone (100 mL).
-
Base Addition: Add anhydrous K₂CO₃ (6.8 g, 49.3 mmol).
-
Alkylation: Add Propargyl Bromide (4.0 mL, 52 mmol).
-
Reaction: Heat to reflux (bath temp 60°C) for 12–16 hours.
-
Workup:
-
Result: Pale yellow oil/solid (Expected yield: ~80%). Recrystallization from Hexane/DCM may be required to remove unreacted phenol.
Part 4: Visualization of Reaction Logic
Caption: Decision matrix for selecting the optimal synthetic route based on yield, safety, and solvent constraints.
References
-
Cesium Fluoride-Mediated Claisen Rearrangements of Phenyl Propargyl Ethers. Source: Clockss.org (Originally published in Heterocycles) Citation for Route A (94.2% Yield in DMF). [Link] (Note: Specific deep link to PDF content verified via search snippet 1.11).
-
Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate: Synthesis and crystallization. Source: IUCrData (International Union of Crystallography) Citation for Route B (Acetone Reflux conditions). [Link]
-
Cleavage of tert-Butyl Benzoates with NaH in DMF: Comments on the Mechanism and Safety. Source: Organic Chemistry Portal / Synlett Citation for Safety Warnings regarding NaH/DMF. [Link]
-
Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Source: Preprints.org Citation for comparative kinetics of Carbonate bases in various solvents. [Link]
Sources
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. scispace.com [scispace.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of Methyl 2-(prop-2-yn-1-yloxy)benzoate
Executive Summary & Core Directive
Do not treat this compound as generic organic waste. While Methyl 2-(prop-2-yn-1-yloxy)benzoate is a stable organic ester under standard conditions, its terminal alkyne (propargyl) moiety presents a specific, high-risk incompatibility with heavy metals.
The Golden Rule of Disposal:
NEVER combine this waste with streams containing Copper (Cu), Silver (Ag), Mercury (Hg), or Gold (Au) . Reasoning: Terminal alkynes react with these metals to form shock-sensitive, explosive metal acetylides.
Primary Disposal Route: High-BTU Incineration (via approved hazardous waste contractor).
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its functional reactivity. This compound is not just an ester; it is a propargyl ether .
| Property | Data | Operational Implication |
| Chemical Name | Methyl 2-(prop-2-yn-1-yloxy)benzoate | Target Compound |
| CAS Number | 59155-84-9 | Use for waste manifesting.[1][2][3] |
| Molecular Formula | C₁₁H₁₀O₃ | High carbon content; suitable for incineration. |
| Key Moiety 1 | Terminal Alkyne (-C≡CH) | Risk: Forms explosive acetylides with coinage metals. |
| Key Moiety 2 | Methyl Ester (-COOCH₃) | Risk: Hydrolyzes in strong acid/base; generally stable. |
| Physical State | Solid or Viscous Liquid | Requires solid or liquid waste stream depending on purity. |
| GHS Classification | Irritant (Skin/Eye), Acute Tox. 4 (Oral) | Standard PPE (Nitrile gloves, goggles) required. |
Critical Incompatibilities (The "Why")
As a researcher, you likely use this compound as an intermediate for gold-catalyzed cyclization or "click" chemistry. This context is where the danger lies.
The Acetylide Trap
If you dispose of this unreacted starting material into a waste container that previously held copper catalysts (from a Click reaction) or silver salts, you create a time-bomb.
-
Mechanism: The terminal proton of the alkyne (
) is weakly acidic. In the presence of heavy metals (M+), it forms metal acetylides: -
Consequence: When the solvent evaporates, the remaining solid metal acetylide is highly sensitive to friction and shock.
Step-by-Step Disposal Protocol
Phase A: Waste Characterization
Before moving the vessel, answer these three questions:
-
Is it pure? (Unused reagent)
-
Is it in solution? (If yes, what is the solvent?)
-
Is it a reaction mixture? (Does it contain catalysts?)
Phase B: Segregation & Treatment Strategy
Scenario 1: Pure Compound or Solution (No Metals)
-
Classification: Non-Halogenated Organic Waste.
-
Action:
-
Dissolve solid residues in a minimal amount of acetone or ethyl acetate.
-
Transfer to a High-Density Polyethylene (HDPE) or Glass waste container.
-
Labeling: "Hazardous Waste - Flammable, Irritant. Contains: Methyl 2-(prop-2-yn-1-yloxy)benzoate."
-
Scenario 2: Reaction Mixture (Contains Metals like Cu, Ag, Au)
-
Classification: Mixed Chemical Waste (Requires Pre-treatment).
-
Action:
-
Scavenge Metals: Add a metal scavenger (e.g., QuadraPure™ or silica-bound thiol) to the mixture and stir for 30 minutes.
-
Filter: Filter the mixture through a Celite pad. The filtrate (containing the organic alkyne) is now metal-poor.
-
Segregate: Dispose of the solid scavenger as "Solid Metal Waste." Dispose of the liquid filtrate as "Non-Halogenated Organic Waste."
-
Do NOT pour the unfiltered mixture into the main solvent drum.
-
Phase C: Logic Flowchart (Visual Guide)
Use this decision tree to determine the correct waste stream.
Figure 1: Decision matrix for segregating propargyl ether waste to prevent acetylide formation.
Emergency Procedures
Spill Management
If the solid or solution is spilled:
-
Evacuate & Ventilate: Remove ignition sources. The solvent (if present) is the primary flammability risk.
-
PPE: Wear nitrile gloves, lab coat, and safety glasses.
-
Containment:
-
Liquids: Absorb with vermiculite or sand. Do not use paper towels if the solution contains oxidizing metals.
-
Solids: Sweep up gently to avoid dust generation.
-
-
Disposal: Place absorbed material in a sealed bag/container labeled "Debris contaminated with Propargyl Ether."
First Aid
-
Skin Contact: Wash immediately with soap and water for 15 minutes. Propargyl compounds can be skin sensitizers.
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth.[1][2][4][5] Contact a Poison Control Center.
Regulatory & Compliance Codes
When filling out your waste manifest, use the following codes (US/International approximations, verify with local EHS):
-
RCRA Code (US): Not specifically listed (P or U list), but characteristic of D001 (Ignitable) if in organic solvent.
-
Waste Description: "Waste Flammable Liquid, n.o.s. (Contains Methyl 2-(prop-2-yn-1-yloxy)benzoate, Esters)."[6]
-
Container Type: HDPE or Glass (Amber preferred). Avoid metal containers if possible to prevent long-term corrosion/reaction.
References
-
National Institutes of Health (PubChem). (2025). Compound Summary: Methyl 2-(prop-2-yn-1-yloxy)benzoate. Retrieved January 28, 2026, from [Link]
-
Glen Research. (2018). Safety Data Sheet: Alkyne-NHS Ester (General Alkyne Handling). Retrieved January 28, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved January 28, 2026, from [Link]
Sources
- 1. fr.cpachem.com [fr.cpachem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Methyl Benzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. chemos.de [chemos.de]
- 6. Methyl 2-(prop-2-en-1-yloxy)benzoate | C11H12O3 | CID 221897 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Methyl 2-(prop-2-yn-1-yloxy)benzoate
Chemical Intelligence & Risk Logic
Handling Methyl 2-(prop-2-yn-1-yloxy)benzoate requires a nuanced understanding of its two primary functional groups: the benzoate ester and the terminal alkyne (propargyl ether) .
-
The Benzoate Moiety: Esters are lipophilic, facilitating skin absorption. While methyl benzoate derivatives are generally classified as irritants (Skin/Eye Cat. 2), they can act as sensitizers. The ester linkage is susceptible to hydrolysis, potentially releasing methanol and the corresponding salicylic acid derivative upon contact with moisture or biological mucous membranes.
-
The Terminal Alkyne (
): This is the critical safety variable. The terminal acetylenic proton is acidic ( ). In the presence of specific metals (Copper, Silver, Mercury) or strong bases, it can form metal acetylides , which are shock-sensitive explosives.
Core Directive: Treat this compound not just as an organic irritant, but as a potential reactive intermediate. Your PPE strategy must account for both chemical permeation and energetic stability.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this matrix to select gear based on the specific operational phase.
| Component | Specification | Operational Rationale (The "Why") |
| Hand Protection | Double-Gloved Nitrile (Inner: 4 mil, Outer: 5-8 mil) | Permeation Defense: Benzoate esters can swell natural rubber and degrade thin nitrile over time. Double gloving creates a sacrificial outer layer. If using halogenated solvents (e.g., DCM) for dissolution, upgrade outer glove to PVA or Viton . |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Vapor/Dust Seal: Safety glasses with side shields are insufficient. As a solid or oil, particulates/aerosols can bypass side shields. Goggles prevent ocular hydrolysis of the ester. |
| Respiratory | Fume Hood (Primary) Half-mask w/ OV/P95 (Secondary) | Volatile Control: The methyl ester functionality imparts volatility. Engineering controls (Hood) are superior to PPE. Use a respirator only if working outside a hood (e.g., equipment maintenance). |
| Body Defense | Nomex/Cotton Lab Coat + Chemical Apron | Fire/Splash: Synthetic lab coats (polyester) can melt into skin if the alkyne moiety contributes to a flash fire. Use natural fibers or fire-resistant (FR) synthetic blends. |
Operational Protocol: Step-by-Step
Phase A: Pre-Handling Engineering Check
-
Verify Hood Flow: Ensure face velocity is between 80–120 fpm.
-
Static Discharge: Ground all metal spatulas and weighing boats. Terminal alkynes are sensitive to static ignition sources.
-
Clear the Deck: Remove any copper, silver, or brass implements from the workspace to prevent accidental acetylide formation.
Phase B: Active Handling (Weighing & Solubilization)
-
Tare First: Place the weighing boat in the balance inside the hood.
-
Transfer: Use a ceramic or stainless steel spatula (avoid brass). Transfer the solid/oil gently to minimize aerosolization.
-
Solvent Addition: If dissolving, add solvent slowly.
-
Critical Note: If using acetone or acetonitrile in the presence of a base (e.g.,
), ensure the reaction temperature is controlled. The propargyl group can undergo exothermic polymerization.
-
-
Decontamination: Immediately wipe down the balance area with a chemically compatible solvent (Ethanol or Isopropanol) followed by a soap-water wash.
Workflow Visualization
The following diagram outlines the decision logic for handling and waste segregation, emphasizing the critical "Heavy Metal" exclusion zone.
Figure 1: Operational decision tree highlighting the critical exclusion of heavy metals to prevent explosive acetylide formation.
Disposal & Emergency Response
Waste Management (The "Self-Validating" System)
To ensure safety downstream, you must segregate waste based on chemical reactivity, not just convenience.
-
Segregation: Dispose of in Non-Halogenated Organic waste containers.
-
The "No-Metal" Rule: Label the waste tag clearly: "Contains Terminal Alkyne - DO NOT MIX with Copper/Silver Waste." This prevents an explosion in the central waste facility weeks later.
-
Quenching (Optional): If disposing of large pure quantities, consider quenching the alkyne or hydrolyzing the ester under controlled conditions, though direct incineration via a licensed contractor is preferred.
Emergency Response
-
Skin Contact:
-
Drench with water for 15 minutes.
-
Use soap (lipophilic esters require surfactants for removal).
-
Do not use organic solvents (EtOH/Acetone) to wash skin; they increase permeation.
-
-
Spill Cleanup:
-
Evacuate the immediate area if the spill is >100mL.
-
Absorb with vermiculite or sand . Do not use paper towels (combustible).
-
Collect using non-sparking tools.[1]
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Methyl benzoate (Structural Analogue). PubChem. [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. United States Department of Labor. [Link]
-
European Chemicals Agency (ECHA). Substance Information: Propargyl compounds and reactivity. ECHA. [Link]
-
American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for Handling Alkynes. ACS. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
